2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397465 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122502-94-7 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a pivotal heterocyclic compound in the landscape of medicinal chemistry. While a specific CAS Number for this parent compound is not prominently cited in public databases, its identity is well-established through its synthesis, spectral data, and its role as a key intermediate in the development of novel therapeutic agents. For the purpose of unambiguous identification, this guide will refer to its PubChem Compound ID: 3859328[1]. This document will delve into the core aspects of its synthesis, structural elucidation, and its burgeoning significance in the design of compounds with diverse biological activities.
Introduction: The Versatility of the Benzotriazole Moiety
Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of pharmacological activities to its derivatives.[2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel drugs.[2] this compound emerges as a critical derivative, featuring a reactive hydrazide functional group that serves as a versatile handle for the synthesis of a diverse library of compounds, including Schiff bases and N-substituted derivatives.[3][4][5] These subsequent molecules have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents, underscoring the importance of the parent acetohydrazide in drug discovery pipelines.[3][6][7]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O | [1][8] |
| Molecular Weight | 191.20 g/mol | [8] |
| Appearance | Colorless crystals | [8] |
| PubChem CID | 3859328 | [1] |
The structural integrity of synthesized this compound is typically confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3331 cm⁻¹), C=O stretching (around 1658 cm⁻¹), and aromatic C-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra characteristically show peaks for the N-H protons (around δ 9.64 ppm), the methylene protons (CH₂) adjacent to the benzotriazole ring (around δ 5.40 ppm), and the aromatic protons of the benzene ring (in the δ 7.38-8.06 ppm region).
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles. Studies have shown that in the solid state, molecules of this compound are linked into infinite chains through intermolecular hydrogen bonding.[8]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a well-established, multi-step process that begins with the formation of the benzotriazole ring, followed by alkylation and subsequent hydrazinolysis. The causality behind each step is crucial for achieving a high yield and purity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-Benzotriazole [3]
-
Dissolution: Dissolve o-phenylenediamine (0.01 mol) in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath. The acidic medium is essential for the in-situ generation of nitrous acid.
-
Diazotization: Slowly add a solution of sodium nitrite (0.01 mol) in water to the stirred reaction mixture while maintaining the temperature below 5 °C. This dropwise addition is critical to control the exothermic diazotization reaction.
-
Cyclization: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete cyclization.
-
Isolation: Pour the reaction mixture into crushed ice with stirring. The solid precipitate of 1H-benzotriazole is then collected by vacuum filtration, washed with cold water, and can be recrystallized from hot water.
Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [3][4]
-
Reaction Setup: To a solution of 1H-benzotriazole (0.01 mol) in acetone, add anhydrous potassium carbonate (a weak base to neutralize the HCl formed during the reaction) and ethyl chloroacetate (0.01 mol).
-
N-Alkylation: The mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the potassium carbonate. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting precipitates of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate are recrystallized from a suitable solvent like diethyl ether to obtain pure, needle-shaped crystals.[3]
Step 3: Synthesis of this compound [3][4][8]
-
Hydrazinolysis: Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.001 mol) in ethanol. Add hydrazine hydrate (85-99%) in a slight excess (e.g., 1.1 mmol).
-
Reflux: The reaction mixture is refluxed for several hours (typically 3-24 hours), during which the hydrazide precipitates out of the solution.[8] The reaction can be monitored by TLC.
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the solid product is collected by filtration. The crude this compound is then washed with cold ethanol and can be further purified by recrystallization from a solvent such as tetrahydrofuran or ethanol to yield colorless crystals.[8]
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. Its hydrazide moiety is readily condensed with various aldehydes and ketones to form Schiff bases, which have shown significant pharmacological potential.
Synthesis of Schiff Base Derivatives
The reaction of this compound with substituted aromatic aldehydes is a common strategy to generate novel compounds with enhanced biological activity.[4][5] For instance, reaction with 2-chlorobenzaldehyde yields 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide.
Antimicrobial and Antifungal Activity
Numerous studies have reported the synthesis of N-substituted derivatives of this compound and their evaluation as antimicrobial and antifungal agents.[3] These compounds have been tested against a range of bacterial strains (e.g., E. coli, S. aureus, B. subtilis, P. aeruginosa) and fungal species (e.g., Candida albicans), with some derivatives exhibiting potent activity, sometimes comparable to or exceeding that of standard drugs.[3][4][5]
Other Potential Therapeutic Applications
The benzotriazole scaffold is associated with a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][6] Consequently, derivatives of this compound are promising candidates for further investigation in these therapeutic areas. The ability to easily modify the molecule by reacting the hydrazide group allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Conclusion and Future Perspectives
This compound stands out as a pivotal intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group provide a robust platform for the generation of diverse molecular entities. The demonstrated antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in addressing the challenge of infectious diseases. Future research should continue to explore the synthesis of novel derivatives and expand their biological evaluation to other therapeutic areas, leveraging the versatile nature of the benzotriazole core to develop next-generation therapeutic agents.
References
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329.
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PubChem. This compound. [Link]
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 735-739.
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl)
- He, G. F., & Shi, Z. Q. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o48.
- Shi, Z. Q., & Ji, Z. M. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1538.
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2018). Chemistry and Biological Activity of[1][3]-Benzotriazine Derivatives. Current Organic Chemistry, 22(1), 2-19.
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PubChem. This compound. [Link]
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ChEMBL. Compound 2-(1H-benzotriazol-1-yl)-N'-[1-(furan-2-yl)ethylidene]acetohydrazide. [Link]
- Li, J., Liu, Y., & Wang, J. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849.
- Pratik, P. D., Shital, S. P., & Sanjay, D. S. (2025). Benzotriazole: A Comprehensive Review on its Synthesis, Properties, and Pharmacological Applications. World Journal of Pharmaceutical Research, 14(11).
- Maccioni, E., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 127, 856-874.
- Bashir, S., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted.
- International Journal of Creative Research Thoughts. (2023). Review Of Benzotriazole. IJCRT, 11(3).
- GSC Biological and Pharmaceutical Sciences. (2024).
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research.
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ChemSrc. 1H-Benzotriazole. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a versatile precursor in medicinal chemistry. We will delve into the prevalent synthetic pathways, the underlying chemical principles, and detailed experimental protocols, offering a robust resource for researchers in drug discovery and development.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound that serves as a foundational building block for the synthesis of a wide array of derivatives with significant pharmacological potential. The benzotriazole moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to the development of compounds with diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties.[1][2] The acetohydrazide functional group provides a reactive handle for further molecular elaboration, making this compound a valuable intermediate in the generation of novel therapeutic agents.
The Predominant Two-Step Synthesis Pathway
The most widely adopted and efficient synthesis of this compound proceeds through a reliable two-step sequence. This pathway is favored for its accessibility of starting materials, straightforward reaction conditions, and generally good yields.
The overall transformation can be visualized as follows:
Caption: The two-step synthesis of this compound.
Step 1: N-Alkylation of 1H-1,2,3-Benzotriazole
The initial step involves the N-alkylation of the 1H-1,2,3-benzotriazole ring with an ethyl haloacetate, most commonly ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution, where the deprotonated benzotriazole acts as the nucleophile.
Mechanism and Rationale:
1H-1,2,3-Benzotriazole is weakly acidic (pKa ≈ 8.2) and can be deprotonated by a suitable base to form the benzotriazolide anion.[3] This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of the ethyl chloroacetate, displacing the chloride leaving group. The choice of base is critical to the success of this reaction. Inorganic bases such as potassium carbonate or sodium hydroxide are frequently employed.[4][5][6] The use of a polar aprotic solvent like acetone or ethanol facilitates the dissolution of the reactants and promotes the reaction rate.[4][5][6][7]
The reaction typically proceeds at room temperature or with gentle heating to ensure complete conversion. The product of this step is the intermediate ester, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
Step 2: Hydrazinolysis of the Intermediate Ester
The second and final step is the conversion of the synthesized ester to the desired acetohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction.
Mechanism and Rationale:
Hydrazine hydrate, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and often requires refluxing for several hours to drive the reaction to completion.[4][8][9][10] The product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.
Detailed Experimental Protocols
The following protocols are compiled from established literature procedures and represent a reliable method for the synthesis of this compound.[4][9][10]
Protocol 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
Materials:
-
1H-1,2,3-Benzotriazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (or sodium hydroxide)
-
Acetone (or ethanol)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,3-benzotriazole (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
-
To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be purified by recrystallization from a suitable solvent such as ether or ethanol to yield colorless or light brown needle-shaped crystals.[7]
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Hydrazine hydrate (80-99% solution)
-
Ethanol
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. TLC can be used to monitor the disappearance of the starting ester.
-
After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol or tetrahydrofuran to obtain a high-purity crystalline solid.[9][11]
Characterization and Data
The synthesized intermediate and final product should be characterized to confirm their identity and purity. Standard analytical techniques include melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | C₁₀H₁₁N₃O₂ | 205.22 | 80-90 | 48-52 | ~1750 (C=O, ester), ~1600 (C=N, triazole), ~1200 (C-O, ester) |
| This compound | C₈H₉N₅O | 191.20 | 85-95 | 158-162 | ~3300-3200 (N-H, hydrazide), ~1660 (C=O, amide I), ~1600 (C=N, triazole), ~1530 (N-H bend, amide II) |
Conclusion
The synthesis of this compound is a well-established and efficient process that provides a crucial intermediate for the development of novel compounds in medicinal chemistry. The two-step pathway involving N-alkylation followed by hydrazinolysis is both reliable and scalable. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery endeavors.
References
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 743-747.
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research, 4(2), 322-329.
- Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140.
- Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o140.
- Anwar, F., Saleem, M., et al. (2024). Benzotriazole and its derivatives.
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest.
- Ji, Z.-L., Shi, H.-X., et al. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o48.
- Li, X.-X., & Chen, Z. (2010). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
- Unknown. (2023). Journal of Chemical and Pharmaceutical Research, 15(2):01-12. JOCPR.
- Zhang, Z.-W., Li, G.-F., & Ji, Z.-L. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1538.
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest.
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research.
- Wang, C., et al. (2019). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research.
-
Unknown. (n.d.). Chemistry and Biological Activity of[4][7]-Benzotriazine Derivatives. ResearchGate.
- Unknown. (n.d.). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry.
- Wikipedia. (n.d.). Benzotriazole. Wikipedia.
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Spectroscopic Profile of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: A Technical Guide
Abstract
Molecular Structure and Spectroscopic Overview
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide is comprised of a benzotriazole ring system linked to an acetohydrazide moiety via a methylene bridge. The key structural features to be confirmed by spectroscopy include the aromatic benzotriazole ring, the secondary amide functionality of the hydrazide, the primary amine of the hydrazide, and the linking methylene group.
The synthesis of this compound is typically achieved through the reaction of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with hydrazine hydrate in an alcohol solvent under reflux.[3]
Caption: Molecular structure of this compound with key protons labeled for NMR assignment.
Infrared (IR) Spectroscopy Analysis
2.1. Principle and Experimental Causality
Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is characteristic of the specific bond and its environment. For this compound, IR spectroscopy is instrumental in confirming the presence of the N-H bonds of the hydrazide, the C=O of the amide, and the aromatic C-H and C=C bonds of the benzotriazole ring.
2.2. Experimental Protocol: KBr Pellet Method
A standard and reliable method for obtaining the IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The homogeneity of the mixture is crucial for a high-quality spectrum.
-
Pellet Formation: The powdered mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first for background correction.
2.3. Data Interpretation
The following table summarizes the key IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale and Expert Insights |
| 3331.8, 3063.8 | N-H Stretching | Strong | These two distinct peaks are characteristic of the N-H stretching vibrations of the hydrazide group (-CONHNH₂). The higher frequency band can be attributed to the asymmetric stretch of the -NH₂ group, while the lower frequency band is due to the symmetric stretch and the -NH- stretch. The presence of two bands confirms the hydrazide moiety.[2] |
| 2935.8 | C-H Stretching (aliphatic) | Medium | This absorption is assigned to the stretching vibration of the C-H bonds in the methylene (-CH₂-) group. |
| 1658.1 | C=O Stretching (Amide I) | Strong | This is a very strong and characteristic absorption for the carbonyl group of a secondary amide. Its position indicates a typical amide carbonyl.[2] |
| 1607.1, 1496.6, 1457.3 | C=C Stretching (aromatic) | Medium-Strong | These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring of the benzotriazole system.[2] |
| 1546.2 | N-H Bending (Amide II) | Medium | This band is characteristic of secondary amides and arises from a combination of N-H in-plane bending and C-N stretching vibrations. |
| 1416 | N=N Bending | Medium | This absorption is attributed to the bending vibration of the N=N bond within the triazole ring.[2] |
| 1316.6 | C-N Stretching / N-H Bending | Medium | This region often contains mixed vibrations, in this case, a combination of C-N stretching and N-H bending modes.[2] |
| 1228.1 | C-N Stretching | Medium | This band is assigned to the stretching vibration of the C-N bond.[2] |
| 774.9, 752.3 | C-H Bending (aromatic) | Strong | These strong absorptions are characteristic of the out-of-plane C-H bending vibrations of the ortho-disubstituted benzene ring in the benzotriazole moiety.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
3.1. Principle and Experimental Causality
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their local electronic environment. This provides detailed information about the connectivity and chemical environment of atoms.
3.2. Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and for its high boiling point.[2]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm.
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. For ¹H NMR, a standard one-dimensional proton spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
3.3. ¹H NMR Data Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), signal multiplicity, and integration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| 9.64 | Singlet | 1H | NH (c) | This downfield singlet is characteristic of the amide proton of the hydrazide. Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group. The signal is a singlet as there are no adjacent protons to couple with.[2] |
| 7.38 - 8.06 | Multiplet | 4H | Aromatic-H | This complex multiplet corresponds to the four protons on the benzotriazole ring. The overlapping signals are due to the similar electronic environments of these protons.[2] |
| 5.40 | Singlet | 2H | CH₂ (a) | This singlet with an integration of 2H is assigned to the methylene protons. These protons are deshielded by the adjacent electron-withdrawing benzotriazole ring and the acetohydrazide group. The singlet nature indicates that there is no coupling to adjacent protons.[2] |
| 4.40 | Singlet | 2H | NH₂ (d) | This singlet corresponds to the two protons of the primary amine of the hydrazide. The chemical shift can be variable and is dependent on solvent and concentration. It appears as a singlet due to rapid proton exchange or a lack of coupling to the adjacent NH proton.[2] |
3.4. ¹³C NMR Data Interpretation (Theoretical)
As previously mentioned, experimental ¹³C NMR data for this compound is not available in the reviewed literature. However, based on the analysis of similar compounds, such as 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl) acetamide, we can predict the approximate chemical shifts.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Expert Insights |
| ~165 | C=O (b) | The carbonyl carbon of an amide typically appears in this downfield region. In related acetamide derivatives, this peak is observed around 165 ppm. |
| ~145, ~133 | C (quaternary, aromatic) | These signals would correspond to the two quaternary carbons of the benzotriazole ring at the ring fusion. |
| ~127, ~124, ~120, ~110 | CH (aromatic) | These four signals are expected for the four CH carbons of the benzotriazole ring. Their exact chemical shifts will depend on their position relative to the triazole moiety. |
| ~50 | CH₂ (a) | The methylene carbon adjacent to the benzotriazole ring and the carbonyl group is expected to be significantly deshielded and appear in this region. In related acetamide derivatives, this peak is observed around 50 ppm. |
It is crucial to emphasize that the ¹³C NMR data presented here is predictive and should be confirmed by experimental measurement.
Workflow and Data Integration
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques.
Caption: A generalized workflow for the spectroscopic characterization and structural confirmation of the target compound.
Conclusion
The combined application of Infrared and ¹H Nuclear Magnetic Resonance spectroscopy provides unambiguous confirmation of the structure of this compound. The IR spectrum clearly identifies the key functional groups, including the N-H and C=O bonds of the hydrazide and the aromatic system. The ¹H NMR spectrum corroborates this by providing precise information on the number, environment, and connectivity of the protons in the molecule. While experimental ¹³C NMR data remains to be reported, theoretical predictions based on analogous structures offer valuable insight into the expected carbon skeleton. This comprehensive spectroscopic profile serves as an essential reference for researchers working with this important chemical entity.
References
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Shi, Z.-Q., Ji, N.-N., Zheng, Z.-B., & Li, J.-K. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. [Link]
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He, G.-F., & Shi, Z.-Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
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Unveiling the Solid-State Architecture: A Crystallographic Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzotriazole Scaffolds in Medicinal Chemistry
Benzotriazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The unique electronic and structural characteristics of the benzotriazole moiety, particularly its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged scaffold in the design of novel therapeutic agents.[2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design and the development of stable, effective pharmaceutical formulations.[2][3] This guide provides a comprehensive analysis of the crystal structure of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a key intermediate in the synthesis of more complex bioactive molecules.[4][5]
Experimental Synthesis and Crystallization: A Rationale-Driven Approach
The successful cultivation of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation.[6] This section details the synthesis and crystallization protocol for this compound, with an emphasis on the chemical reasoning behind the experimental choices.
Synthesis of this compound
The synthesis of the title compound is a multi-step process commencing from 1H-benzotriazole, chloroacetic acid, and hydrazine.[1] A common and effective route involves the initial synthesis of ethyl 2-(benzotriazol-1-yl)acetate, followed by hydrazinolysis.[7]
Protocol:
-
Esterification: Ethyl 2-(benzotriazol-1-yl)acetate is prepared by reacting 1H-benzotriazole with ethyl chloroacetate in an appropriate solvent, such as acetone, in the presence of a weak base like potassium carbonate. The base serves to deprotonate the benzotriazole, facilitating its nucleophilic attack on the ethyl chloroacetate.
-
Hydrazinolysis: The resulting ethyl ester is then refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol.[7] The hydrazine hydrate acts as a nucleophile, displacing the ethoxy group of the ester to form the desired acetohydrazide.
-
Purification: The crude product is purified by recrystallization to obtain a solid suitable for single-crystal growth.
Single Crystal Growth: The Art of Molecular Self-Assembly
The formation of diffraction-quality single crystals is often the most challenging step.[6] For this compound, single crystals were successfully obtained by slow evaporation from a tetrahydrofuran solution.[7]
Protocol:
-
Solvent Selection: Tetrahydrofuran (THF) was chosen as the recrystallization solvent. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. This differential solubility is key to promoting slow, ordered crystal growth upon cooling or solvent evaporation.
-
Slow Evaporation: A saturated solution of the compound in THF is prepared and filtered to remove any insoluble impurities. The filtrate is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days. This slow process provides the molecules with sufficient time to arrange themselves into a highly ordered crystal lattice.
The following diagram illustrates the workflow for the synthesis and crystallization of this compound.
Caption: Workflow for the synthesis and crystallization of the title compound.
Single-Crystal X-ray Diffraction Analysis: Decoding the Molecular Architecture
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice.
Data Collection and Structure Refinement
A colorless block-like single crystal of this compound with dimensions of approximately 0.12 x 0.10 x 0.06 mm was selected for data collection.[7] The data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.[7] The structure was solved by direct methods and refined by full-matrix least-squares on F².[7] All hydrogen atoms were placed in idealized positions and refined as riding atoms.[7]
Crystallographic Data
The fundamental crystallographic data for this compound are summarized in the table below.
| Parameter | Value[7] |
| Chemical Formula | C₈H₉N₅O |
| Formula Weight | 191.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1434 (9) |
| b (Å) | 6.5885 (12) |
| c (Å) | 25.754 (5) |
| β (°) | 94.227 (3) |
| Volume (ų) | 870.4 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.459 |
| Absorption Coefficient (mm⁻¹) | 0.11 |
| F(000) | 400 |
| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.079 |
| R indices (all data) | R₁ = 0.033, wR₂ = 0.081 |
Molecular Structure and Conformation
The asymmetric unit of this compound contains one independent molecule. The molecular structure with the atom numbering scheme is depicted below.
Caption: Molecular structure of this compound.
The benzotriazole ring system is essentially planar. The acetohydrazide side chain exhibits a specific conformation. A noteworthy feature is the relatively short C-N bond in the amide group [1.3283 (16) Å], which suggests a degree of electronic delocalization within this moiety.[7] This delocalization can influence the molecule's chemical reactivity and its ability to participate in intermolecular interactions.
Supramolecular Assembly via Hydrogen Bonding
The crystal packing of this compound is dominated by intermolecular hydrogen bonding.[7] Specifically, an O—H···N hydrogen bond links the molecules into infinite chains running along the a-axis.[7] In this interaction, the hydrazide N-H group acts as the hydrogen bond donor, while one of the nitrogen atoms of the triazole ring of an adjacent molecule serves as the acceptor. This directional and specific interaction is a key determinant of the overall crystal architecture.
The diagram below illustrates the hydrogen bonding network that forms the one-dimensional chains in the crystal structure.
Caption: Hydrogen bonding interaction forming chains in the crystal lattice.
Conclusion and Future Perspectives
This in-depth guide has provided a comprehensive analysis of the crystal structure of this compound. The synthesis and crystallization protocols have been detailed with a focus on the underlying chemical principles. The single-crystal X-ray diffraction analysis revealed the precise molecular geometry and the crucial role of intermolecular O—H···N hydrogen bonding in dictating the supramolecular assembly. This fundamental structural information is invaluable for researchers in medicinal chemistry and drug development, as it provides a solid foundation for understanding the structure-property relationships of benzotriazole derivatives and for the design of new, more potent therapeutic agents. Further studies could explore the synthesis and crystallographic analysis of co-crystals of this molecule to modulate its physicochemical properties, such as solubility and stability.
References
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Shi, Z.-Q., & Ji, Z.-P. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1538. [Link]
-
Cai, Y.-H., Zhang, J., & Li, W. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
-
He, G.-F., & Shi, Z.-Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
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Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114. [Link]
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Shi, Y. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o655. [Link]
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He, G.-F., & Shi, Z.-Q. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
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Perles, J. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
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El-Sayed, N. R., El-Gohary, N. M., & El-Gaml, K. M. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistrySelect, 10(29), e202501828. [Link]
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Kantardjieff, K. A. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(4), 707-711. [Link]
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Al-Wahaibi, L. H., et al. (2020). Molecular graphs showing intramolecular interactions in (a) X-ray... ResearchGate. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
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Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 317-333. [Link]
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Kumar, A., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(42), 7816–7821. [Link]
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CDMO. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2115–2126. [Link]
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The Chemistry of Bio-conjugation: An In-depth Technical Guide to the Reactivity of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzotriazole Scaffold in Medicinal Chemistry
The benzotriazole moiety is a cornerstone in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. Its unique chemical architecture allows for diverse substitutions, making it a privileged scaffold in medicinal chemistry. This guide focuses on a key synthetic intermediate, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, and its pivotal reaction with aldehydes to form Schiff bases. These Schiff bases are not only crucial for the development of new drugs but also serve as versatile ligands in coordination chemistry. Understanding the nuances of this reaction is paramount for researchers aiming to harness the full potential of the benzotriazole core in drug discovery and development.
Synthesis of the Core Intermediate: this compound
The journey to the target Schiff bases begins with the synthesis of the foundational acetohydrazide. This multi-step synthesis is a well-established route, commencing with the formation of the benzotriazole ring itself, followed by N-alkylation and finally, hydrazinolysis.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a comprehensive, step-by-step methodology for the synthesis of the core acetohydrazide intermediate.
Step 1: Synthesis of 1H-1,2,3-Benzotriazole
-
Dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and 30 mL of water in a beaker.
-
Cool the solution to 15°C in an ice bath with magnetic stirring.
-
Slowly add a solution of sodium nitrite (0.11 mol) in 15 mL of water. The reaction is exothermic, and the temperature will rise to approximately 85°C.
-
Continue stirring for 15 minutes as the solution color changes from deep red to pale brown.
-
Thoroughly chill the mixture in an ice-water bath for 30 minutes to precipitate the product.
-
Collect the pale brown solid by vacuum filtration and wash with ice-cold water.
-
Recrystallize the crude product from boiling water to obtain white, needle-shaped crystals of 1H-1,2,3-benzotriazole.
Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Dissolve 1H-1,2,3-benzotriazole (0.05 mol) in dry acetone.
-
Add anhydrous potassium carbonate (1 g) and ethyl chloroacetate (0.05 mol) to the solution.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture to remove potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure to yield ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate as a white solid.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (1 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (85%, 1.1 mmol) to the solution.
-
Reflux the mixture for 24 hours at 348 K.[1]
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from tetrahydrofuran to obtain colorless crystals of this compound.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 1H-1,2,3-Benzotriazole | C₆H₅N₃ | 119.12 | 96-99 | White, needle-shaped crystals | ~68 |
| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | C₁₀H₁₁N₃O₂ | 205.21 | 40-44 | White, shiny needle-shaped crystals | ~72 |
| This compound | C₈H₉N₅O | 191.19 | - | Colorless crystals | - |
The Core Reaction: Schiff Base Formation with Aldehydes
The reaction of this compound with aldehydes proceeds via a nucleophilic addition-elimination mechanism to form a stable Schiff base, characterized by the azomethine (-C=N-) group. This reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Mechanism of Schiff Base Formation
Caption: Mechanism of acid-catalyzed Schiff base formation.
General Experimental Protocol: Synthesis of Schiff Bases
The following is a generalized protocol for the synthesis of Schiff bases from this compound and various aromatic aldehydes. A microwave-assisted method is also presented as a more efficient alternative to conventional heating.
Conventional Method:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the desired aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or tetrahydrofuran) to obtain the pure Schiff base.[2]
Microwave-Assisted Method:
-
In a microwave-safe vessel, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and a few drops of glacial acetic acid in ethanol.
-
Irradiate the mixture in a microwave synthesizer for a specified time and power, monitoring the reaction progress by TLC.[3]
-
After completion, cool the vessel and isolate the product as described in the conventional method.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 4-6 hours | 5-10 minutes |
| Temperature | Reflux temperature of the solvent | Controlled by microwave power |
| Yield | Generally good to excellent | Often higher than conventional |
| Purity | Requires recrystallization | Often high, may still require purification |
Characterization of the Schiff Bases
The synthesized Schiff bases are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.
Spectroscopic Data
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum (δ 8-9 ppm). The aromatic protons of the benzotriazole and aldehyde moieties will also be present in their characteristic regions.
-
¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.
-
| Compound | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| This compound | ~3300 (N-H), ~1660 (C=O) | - |
| Schiff Base Product | ~1620 (C=N), absence of C=O and N-H | ~8.5 (s, 1H, -N=CH-), aromatic protons |
Applications in Drug Development
The Schiff bases derived from this compound are of significant interest in drug development due to their wide range of biological activities.
-
Antimicrobial Agents: Many of these compounds have demonstrated potent activity against various strains of bacteria and fungi. The lipophilicity of the Schiff base, conferred by the aromatic aldehyde moiety, can enhance its ability to penetrate microbial cell membranes.
-
Anticancer Agents: The benzotriazole scaffold is a known pharmacophore in several anticancer drugs. The Schiff bases derived from it have been shown to exhibit cytotoxic activity against various cancer cell lines.
-
Antiviral Agents: Recent studies have explored the potential of these compounds as antiviral agents, with some derivatives showing promising activity against viruses such as Herpes Simplex Virus-I (HSV-I).[4]
Conclusion
The reaction of this compound with aldehydes is a robust and versatile method for the synthesis of novel Schiff bases with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the synthesis of the core hydrazide, the mechanism and protocols for Schiff base formation, and the characterization and applications of the resulting compounds. By understanding the principles and techniques outlined herein, researchers can effectively utilize this chemistry to design and synthesize new molecules with tailored biological activities, contributing to the advancement of drug discovery and development.
References
[5] Cai, Y.-H., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. Available at: [Link] [1] Shi, D.-Q., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1838. Available at: [Link] [3] Kumar, A., et al. (2018). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 11(9), 4099-4103. Available at: [Link] [2] Ji, Z.-L., et al. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. Available at: [Link] [6] Ji, Z.-L., et al. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. Available at: [Link] [7] Khan, I., et al. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Molecules, 27(24), 8963. Available at: [Link] [8] Cai, Y.-H., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. ResearchGate. Available at: [Link] [9] Al-Masoudi, N. A., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Journal of Impact Factor, 8(6), 1-8. Available at: [Link] [10] Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 799-805. Available at: [Link] [11] Corona-Becerril, D., et al. (2012). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 17(12), 14012-14022. Available at: [Link] [12] Yousif, E. I., et al. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Medicinal and Medical Chemistry, 1(1), 1-6. Available at: [Link] [4] Sravanthi, M., et al. (2023). A series of 2-(1H- benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized in good yield and were characterized by spectral methods and elemental analysis. Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. Available at: [Link] [13] Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System, 1(1), 1-10. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers insights based on available literature, and provides a robust experimental framework for determining precise solubility parameters.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound featuring a benzotriazole moiety linked to an acetohydrazide group.[4][5] This structural combination makes it a valuable precursor for synthesizing a wide array of derivatives with significant pharmacological potential, including antimicrobial, antiviral, and antifungal agents.[1][2][6] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating final products.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8] The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must first examine its molecular structure:
-
Benzotriazole Ring: This fused aromatic system is relatively nonpolar, contributing to solubility in solvents with some aromatic or nonpolar character.[9]
-
Acetohydrazide Group (-CH₂-CO-NH-NH₂): This portion of the molecule is highly polar due to the presence of the carbonyl group (C=O) and the amine functionalities (-NH-NH₂). These groups are capable of acting as both hydrogen bond donors (the N-H protons) and acceptors (the oxygen and nitrogen atoms).[6]
The presence of both nonpolar and highly polar functional groups suggests that this compound is a polar molecule. Its solubility will be most significant in polar organic solvents that can engage in hydrogen bonding.
The Role of Hydrogen Bonding
The ability of the acetohydrazide moiety to form strong hydrogen bonds is a critical determinant of its solubility. Solvents can be categorized based on their hydrogen bonding capabilities:
-
Polar Protic Solvents: (e.g., ethanol, methanol, water) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound.
-
Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), tetrahydrofuran (THF)) These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. They should also be able to dissolve the compound, particularly those with high polarity like DMF.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of the target compound in these solvents is expected to be low.
The Influence of Temperature
For most solid solutes, solubility in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice bonds.[10][11] Applying heat provides this energy, facilitating the dissolution process.[10] This principle is commonly exploited in recrystallization procedures, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. Several synthesis procedures for derivatives of this compound utilize hot ethanol for recrystallization, indicating a significant positive correlation between temperature and solubility in this solvent.[5][12][13][14]
Inferred Solubility from Synthetic Methodologies
| Solvent | Role in Synthesis | Inferred Solubility | Rationale |
| Ethanol | Reaction medium and recrystallization solvent.[5][12][13][14] | Soluble , especially when heated. | The compound is dissolved in hot ethanol and crystallizes upon cooling, a classic indication of good solubility at elevated temperatures and lower solubility at room temperature. |
| Acetone | Reaction medium for precursors.[2] | Likely Soluble | Used as a solvent for the reaction of benzotriazole with ethyl chloroacetate, suggesting the starting materials and potentially the product have some solubility. |
| Ether | Recrystallization of a precursor. | Likely Sparingly Soluble to Insoluble | Ether is often used to precipitate more polar compounds, suggesting limited solubility. |
| Water | Washing of precursors.[2] | Likely Sparingly Soluble to Insoluble | The benzotriazole core is hydrophobic, and while the acetohydrazide group is polar, the overall molecule is likely to have low water solubility. Hot water is mentioned for recrystallizing the parent benzotriazole. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.
-
Spectroscopic Analysis (HPLC/UV-Vis): Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample and determine the concentration based on the calibration curve.
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Self-Validating System and Best Practices
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau.
-
Temperature Control: Maintain a constant temperature (±0.5 °C) throughout the experiment, as solubility is temperature-dependent.
-
Purity of Materials: Use high-purity solute and solvents to avoid erroneous results.
-
Triplicate Measurements: Perform all experiments in triplicate to ensure reproducibility and to calculate standard deviations.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the solubility of the target compound.
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Thermogravimetric analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition kinetics of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, understanding the thermal behavior of a potential active pharmaceutical ingredient (API) is a non-negotiable aspect of its physicochemical characterization. It dictates parameters for synthesis, purification, formulation, storage, and ensures safety and stability.[2] This document delves into the principles of thermogravimetric analysis (TGA), presents a detailed experimental protocol for the title compound, interprets its decomposition profile based on published data, and discusses the implications of these findings for pharmaceutical development.
Introduction: The Significance of Thermal Stability in Drug Development
This compound belongs to a class of benzotriazole derivatives that have garnered substantial attention for their versatile biological activities, including antimicrobial, antiviral, and antiproliferative properties.[3][4] The core structure, featuring a benzotriazole moiety linked to an acetohydrazide group, provides a versatile scaffold for synthesizing novel therapeutic agents.[5][6] The hydrazide functional group, in particular, is a key building block in medicinal chemistry, known for its role in forming bioactive hydrazone derivatives.[1]
The journey from a promising lead compound to a marketable drug is fraught with challenges, one of the most critical being the assurance of its stability. Thermal stability, a measure of a substance's resistance to decomposition upon heating, is a cornerstone of this process. It directly influences:
-
Manufacturing Processes: Operations like drying, milling, and granulation involve heat and can degrade a thermally labile compound.
-
Formulation Strategy: The choice of excipients and the final dosage form (e.g., tablet, capsule) must be compatible with the API's thermal profile.
-
Storage and Shelf-Life: The decomposition temperature is a key factor in determining appropriate storage conditions and predicting the long-term stability of the final drug product.
-
Safety: Uncontrolled thermal decomposition can lead to the generation of potentially toxic byproducts or even present energetic hazards.[7]
Thermogravimetric Analysis (TGA) is an indispensable technique for quantitatively assessing thermal stability. By precisely measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides critical data on decomposition temperatures, the presence of residual solvents or water, and the kinetics of degradation.
Molecular Profile: this compound
To interpret the thermal behavior of a molecule, one must first understand its structure. The title compound is characterized by the fusion of two key functional groups: the thermally robust benzotriazole ring system and the reactive acetohydrazide side chain.[7]
| Property | Data | Reference |
| Molecular Formula | C₈H₉N₅O | [8] |
| Molecular Weight | 191.20 g/mol | [8] |
| Appearance | Typically a solid, may form colorless crystals | [9] |
| Key Functional Groups | 1H-1,2,3-Benzotriazole, Amide (-CONH-), Hydrazine (-NH₂) | [10] |
| Synthesis | Reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate | [8] |
The benzotriazole moiety is known for its relative thermal stability, while the acetohydrazide group presents potential sites for initial thermal cleavage. The interplay between these two components dictates the overall decomposition pathway of the molecule.
Experimental Protocol: Thermogravimetric Analysis
The following protocol outlines a robust method for analyzing the thermal stability of this compound. The causality behind each parameter selection is explained to ensure a self-validating and reproducible experiment.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) capable of precise temperature and mass control.
-
Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Atmosphere: High-purity nitrogen (99.999%) for inert atmosphere analysis and compressed air (or a synthetic blend) for oxidative studies.
-
Sample: High-purity, dry this compound. The sample should be free of residual solvents, which would interfere with the decomposition profile.
Step-by-Step TGA Workflow
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize for at least 30 minutes.
-
Tare the microbalance. Place an empty, clean crucible onto the balance and record its weight.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Gently tap the crucible to ensure a thin, even layer of the sample at the bottom. This promotes uniform heat transfer.
-
-
Experimental Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 15-20 minutes. This ensures the complete removal of atmospheric oxygen for inert analysis.
-
Input the experimental parameters into the control software as detailed in the table below.
-
-
Data Acquisition:
-
Begin the temperature program. The instrument will record the sample mass, sample temperature, and time.
-
The experiment concludes when the final temperature is reached and the mass has stabilized.
-
-
Post-Analysis:
-
Allow the furnace to cool to a safe temperature before removing the crucible.
-
Analyze the resulting TGA (mass vs. temperature) and derivative thermogravimetric (DTG) curves (rate of mass loss vs. temperature).
-
Recommended Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 – 10 mg | Balances sensitivity with minimization of thermal lag and diffusion effects. |
| Heating Rate (β) | 5, 10, and 15 °C/min | Using multiple heating rates allows for kinetic analysis and reveals the dependency of decomposition temperature on heating speed.[10] |
| Temperature Range | 30 °C to 600 °C | This range covers the initial baseline, the primary decomposition events for this class of compound, and ensures a final stable residue. |
| Purge Gas | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study the intrinsic thermal stability (pyrolysis), while air is used to assess stability in an oxidative environment.[2] |
| Flow Rate | 50 – 100 mL/min | Ensures an inert or consistently oxidative atmosphere and efficiently removes gaseous decomposition products from the sample area. |
TGA Experimental Workflow Diagram
Caption: A generalized workflow for conducting a thermogravimetric analysis experiment.
Results and Interpretation: The Thermal Decomposition Profile
Analysis of this compound reveals a distinct thermal decomposition pattern. Research indicates that the compound exhibits good thermal stability, with decomposition initiating well above typical ambient and processing temperatures.[10]
The thermal degradation primarily occurs in a single, significant step. The key data points derived from the TGA and DTG curves are the onset temperature (T_onset), which marks the beginning of mass loss, and the peak temperature (T_peak) from the DTG curve, indicating the point of maximum decomposition rate.
Influence of Heating Rate
As is common for many organic materials, the observed decomposition temperature is dependent on the heating rate. Faster heating rates provide less time for the decomposition reactions to occur at lower temperatures, resulting in a shift of the TGA curve to higher temperatures.[10]
| Heating Rate (°C/min) | Decomposition Temperature (°C) | Observation |
| 5 | 245.1 | Lower heating rate provides more time for degradation, resulting in an earlier onset of decomposition. |
| 10 | 265.7 | A common, standard heating rate for screening purposes. |
| 15 | 288.3 | Faster heating rate shifts the decomposition event to a higher temperature. |
| Data sourced from Yan-Hua Cai et al. (2014).[10] |
Proposed Decomposition Mechanism
The thermal decomposition of this compound likely proceeds through a multi-stage intramolecular process, even if it appears as a single event on the TGA curve. A plausible pathway involves:
-
Initial Cleavage: The decomposition is likely initiated at the acetohydrazide side chain, which is generally less stable than the benzotriazole ring. This could involve the cleavage of the N-N bond or C-N bonds within the hydrazide moiety.
-
Elimination of Small Molecules: The initial fragmentation would release small gaseous molecules such as ammonia (NH₃), water (H₂O), and isocyanic acid (HNCO), contributing to the initial mass loss.[2]
-
Benzotriazole Ring Breakdown: Following or concurrently with the side-chain decomposition, the benzotriazole ring degrades. A characteristic decomposition pathway for benzotriazoles is the elimination of molecular nitrogen (N₂), a very stable molecule, which drives the reaction forward.[11]
-
Formation of Carbonaceous Residue: The final stage involves the fragmentation of the benzene ring, leaving a small amount of carbonaceous residue at very high temperatures.
Caption: A plausible pathway for the thermal decomposition of the title compound.
Conclusion: Implications for Pharmaceutical Applications
The thermogravimetric analysis of this compound demonstrates that it is a thermally stable compound, with decomposition initiating at temperatures significantly above those encountered in standard pharmaceutical processing and storage. The onset of decomposition is consistently above 240°C, even at slow heating rates.[10]
For drug development professionals, this high thermal stability is a highly favorable characteristic. It suggests that the compound can likely withstand conventional manufacturing processes such as drying, blending, and granulation without significant degradation. Furthermore, it implies a good potential for long-term shelf stability under controlled room temperature conditions. While TGA provides a robust initial assessment, it should be complemented with long-term and accelerated stability studies as per ICH guidelines for a complete stability profile. This guide provides the foundational knowledge and a validated experimental approach for undertaking such critical analyses.
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D. Moreno-Boza, A. A. Zakhidov, & A. V. Akimov. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. National Center for Biotechnology Information. [Link]
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M. H. V. Huynh, M. A. Hiskey, & T. G. Archibald. (2004). Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. [Link]
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A. Dołęga, M. Dołęga, & W. P. P. Dołęga. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]
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Y.-Q. Shi, X.-F. Li, & H.-L. Ji. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. National Center for Biotechnology Information. [Link]
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M. D. R. Mali & S. V. Amrutkar. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N-Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Journal of Chemical and Pharmaceutical Research. [Link]
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K. Rani, C. Kaur, P. K. Sharma, R. Kumar, & G. Singh. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. [Link]
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M. A. Badr, A. M. El-Shamy, & H. A. El-Boraey. (2021). TGA/DTG for A and B isomers under open atmosphere and with heating rate of 5 °C min −1. ResearchGate. [Link]
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Y.-Q. Shi, X.-F. Li, & H.-L. Ji. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. National Center for Biotechnology Information. [Link]
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A. Kumar, A. K. Singh, & R. A. Widenhoefer. (2022). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Synthetic Applications of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
Abstract
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has emerged as a highly versatile and valuable building block in modern synthetic organic and medicinal chemistry. Its unique structural features, combining a reactive hydrazide moiety with the stable benzotriazole scaffold, provide a gateway to a diverse array of heterocyclic compounds. This technical guide offers an in-depth exploration of the synthesis and extensive applications of this key intermediate. We will delve into the rationale behind its use in constructing various bioactive molecules, including Schiff bases, 4-thiazolidinones, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Furthermore, this guide will provide detailed, field-proven experimental protocols, mechanistic insights, and a summary of the biological activities, such as antimicrobial, antiviral, and anticancer properties, exhibited by the resulting derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating the exploration and exploitation of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The benzotriazole nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its role in a variety of biologically active compounds.[1][2] When functionalized with an acetohydrazide side chain at the N1 position, the resulting molecule, this compound, becomes a powerful synthon. The terminal hydrazide group (-CONHNH2) is a potent nucleophile and a versatile precursor for a multitude of condensation and cyclization reactions. This guide will systematically unpack the synthetic potential of this reagent.
Synthesis of the Core Synthon: this compound
The preparation of this compound is a well-established, multi-step process that begins with readily available starting materials. The overall synthetic pathway is efficient and scalable, making the core synthon accessible for further derivatization.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a amalgamation of established laboratory procedures.[3][4][5]
Step 1: Synthesis of 1H-Benzotriazole
-
In a suitable reaction vessel, dissolve o-phenylenediamine (0.1 mole) in a mixture of glacial acetic acid (0.2 mole) and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15°C in an ice bath with magnetic stirring.
-
Prepare a solution of sodium nitrite (0.11 mole) in 15 mL of water and add it to the reaction mixture.
-
The reaction is exothermic and the temperature will rise. Once the temperature begins to fall, continue stirring for an additional 15 minutes.
-
Chill the mixture in an ice-water bath for 30 minutes to facilitate the precipitation of the product.
-
Collect the pale brown precipitate by vacuum filtration and wash with ice-cold water. The crude product can be recrystallized from hot water.
Step 2: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Dissolve 1H-benzotriazole (0.05 mole) in dry acetone.
-
To this solution, add anhydrous potassium carbonate (1 g) and ethyl chloroacetate (0.05 mole).
-
Stir the mixture for 6 hours. The reaction can be gently heated to improve the rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization from a suitable solvent like ether.[4]
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.05 mole) in ethanol.
-
Add hydrazine hydrate (0.15 mole) to the solution.
-
Stir the mixture for 1 hour at room temperature, then reflux for 3 hours.[4][6]
-
After the reaction is complete, remove the excess solvent under reduced pressure.
-
The resulting solid can be recrystallized from a mixture of chloroform and hexane to yield pure this compound as white crystals.[4]
Applications in the Synthesis of Bioactive Heterocycles
The true synthetic utility of this compound lies in its ability to serve as a scaffold for the construction of a wide range of heterocyclic systems.
Synthesis of Schiff Bases: A Gateway to Diverse Functionalities
The most direct application of this compound is its condensation with various aldehydes and ketones to form the corresponding Schiff bases (hydrazones).[3][7] This reaction is typically acid-catalyzed and proceeds in high yield.
Caption: Synthetic pathways to 1,3,4-thiadiazoles and 1,2,4-triazoles.
Biological Activities of Derived Compounds
A significant driving force for the synthesis of derivatives from this compound is their potential pharmacological activity. The benzotriazole moiety, coupled with the newly formed heterocyclic rings, often results in compounds with interesting biological profiles.
Antimicrobial and Antifungal Activity
A plethora of studies have demonstrated the potent antibacterial and antifungal properties of Schiff bases and other heterocyclic derivatives of this compound. [3][8]These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antiviral Activity
Recent research has highlighted the potential of benzotriazole derivatives as antiviral agents. [9]Certain derivatives have shown selective activity against viruses such as Coxsackievirus B5, a member of the Picornaviridae family. [4][9][10][11][12]
Anticancer Activity
The antiproliferative properties of benzotriazole derivatives are an active area of investigation. Various synthesized compounds have been evaluated against different cancer cell lines, with some showing promising cytotoxic effects. [13][14][15]
Anti-inflammatory and Other Activities
Derivatives of benzotriazole have also been explored for their anti-inflammatory properties. [16][17]Additionally, some compounds have been investigated for other activities such as anticonvulsant effects. [18] Table 1: Summary of Reported Biological Activities and Quantitative Data
| Compound Class | Biological Activity | Target | Quantitative Data (IC₅₀/EC₅₀) | Reference(s) |
| Benzotriazole-based amides | Antiviral | Coxsackievirus B5 | EC₅₀ = 5.5 - 6.9 µM | [10][12] |
| Benzotriazole-based amides | Antiviral | Poliovirus (Sb-1) | EC₅₀ = 17.5 - 20.5 µM | [10][12] |
| Benzotriazole derivatives | Anticancer | VX2 carcinoma | IC₅₀ = 3.80 ± 0.75 μM | [14] |
| Benzotriazole derivatives | Anticancer | Stomach MGC cell line | IC₅₀ = 3.72 ± 0.11 μM | [14] |
| Benzotriazole derivatives | Anticancer | A549 lung cancer | IC₅₀ = 5.47 ± 1.11 μM | [14] |
| Benzotriazole derivatives | Anticancer | MKN45 stomach cancer | IC₅₀ = 3.04 ± 0.02 μM | [14] |
| Benzotriazole derivatives | Anti-arthritic | Voltage-gated sodium channel | Docking Score up to -11.1 Kcal/mol | [16] |
Conclusion and Future Outlook
This compound has proven to be a cornerstone synthon for the development of a wide range of heterocyclic compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for synthetic and medicinal chemists. The diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscore the importance of this scaffold in drug discovery.
Future research in this area will likely focus on expanding the library of heterocyclic systems derived from this precursor, exploring novel reaction pathways, and conducting more extensive structure-activity relationship (SAR) studies to optimize the biological potency and selectivity of these compounds. The continued exploration of the synthetic potential of this compound is poised to yield new and effective therapeutic agents.
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Methodological & Application
Synthesis of Schiff bases from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide protocol
An in-depth guide to the synthesis of Schiff bases from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the synthesis of the precursor to the final Schiff base products, including detailed protocols, mechanistic insights, and characterization techniques.
Introduction: The Significance of Benzotriazole-Derived Schiff Bases
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science. Their versatile biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them prime candidates for drug discovery pipelines.[1][2][3] The unique structural features of Schiff bases allow them to act as effective ligands, forming stable complexes with various metal ions, which can further enhance their therapeutic potential.[4][5]
When the Schiff base scaffold is functionalized with a benzotriazole moiety, the resulting compounds often exhibit a synergistic enhancement of biological activity. Benzotriazole itself is a privileged heterocyclic structure known for a wide spectrum of pharmacological effects, including anticonvulsant, analgesic, and potent α-glucosidase inhibitory activities.[6][7] The combination of these two pharmacophores through the this compound linker creates a novel class of molecules with significant potential for the development of new therapeutic agents.[8][9]
This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, starting from the essential precursor, this compound.
Part 1: Synthesis of the Key Precursor
The synthesis of the target Schiff bases begins with the preparation of the hydrazide intermediate, this compound. This is typically achieved in a reliable two-step process.
Step 1.1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
The initial step involves the N-alkylation of benzotriazole with ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism.
-
Mechanistic Insight: Benzotriazole acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate. Anhydrous potassium carbonate serves as a mild base to deprotonate the N-H of the benzotriazole, enhancing its nucleophilicity, and to neutralize the HCl formed during the reaction. Dry acetone is an ideal polar aprotic solvent that facilitates the reaction without interfering with the base. Refluxing provides the necessary activation energy to drive the reaction to completion.[7][10]
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Protocol 1.1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzotriazole (e.g., 0.1 mol) in dry acetone (250 mL).
-
Addition of Reagents: To this solution, add anhydrous potassium carbonate (0.15 mol) followed by the dropwise addition of ethyl chloroacetate (0.11 mol).[10]
-
Reaction: The mixture is refluxed with continuous stirring for 8-12 hours.[7][10] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (1:1 v/v).[7]
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the inorganic salt (K₂CO₃) is removed by filtration.
-
Isolation: The acetone is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is poured into crushed ice, leading to the precipitation of the solid product.[10]
-
Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure white crystals of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
Step 1.2: Synthesis of this compound
The ester intermediate is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.
-
Mechanistic Insight: This is a nucleophilic acyl substitution reaction. The highly nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to form the stable acetohydrazide product.[9][11] Ethanol is a common solvent for this reaction as it readily dissolves both reactants.
Protocol 1.2: Synthesis of this compound
-
Reactant Preparation: Dissolve ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (e.g., 0.1 mol) in ethanol (200 mL) in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (85-99%, e.g., 0.2 mol) to the solution. The excess hydrazine helps to drive the reaction to completion.
-
Reaction: The mixture is refluxed for 3-24 hours. The reaction time can vary depending on the scale and purity of the starting material.[7][11] Monitor the reaction via TLC.
-
Isolation: After cooling the reaction mixture, the solvent is typically removed under reduced pressure. The resulting solid residue is the crude product.[11]
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or tetrahydrofuran (THF) to obtain a pure crystalline solid.[11][12]
Part 2: General Protocol for Schiff Base Synthesis
The core of the process is the condensation reaction between the synthesized acetohydrazide and a selected aldehyde or ketone.
-
Mechanistic Insight: The reaction is a classic example of Schiff base formation. It begins with the nucleophilic attack of the primary amine group (-NH₂) of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate. In the presence of an acid catalyst (like a few drops of glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent dehydration yields the stable imine (azomethine) functional group of the Schiff base.[13]
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2.1: General Synthesis of Schiff Bases
-
Reactant Preparation: Dissolve this compound (e.g., 1 mmol) in ethanol (20 mL) in a round-bottom flask.[12]
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde or ketone (1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: The reaction mixture is refluxed for 3-6 hours. The formation of a precipitate often indicates product formation.[12] Monitor the reaction's completion using TLC.
-
Isolation and Purification: After cooling to room temperature, the solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol, methanol, or THF.[12]
Quantitative Data and Example Protocol
To illustrate the protocol, the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide is presented as a specific example.[12]
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Role |
| This compound | 191.19 | 1 | 191.2 | Hydrazide Component |
| 2-Chlorobenzaldehyde | 140.57 | 1 | 140.6 | Carbonyl Component |
| Ethanol | 46.07 | - | 20 mL | Solvent |
| Glacial Acetic Acid | 60.05 | Catalytic | 2-3 drops | Catalyst |
| Reaction Conditions | ||||
| Temperature | Reflux | ~78 °C (348 K) | ||
| Time | 5 hours | |||
| Product | 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide | |||
| Yield | Variable | |||
| Purification Solvent | Tetrahydrofuran (THF) |
Characterization of Synthesized Compounds
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized Schiff bases.
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[6][9]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity.[10]
-
FT-IR Spectroscopy: Provides crucial information about functional groups. Key absorptions to look for include the C=N (azomethine) stretch (typically ~1600-1650 cm⁻¹), the N-H stretch of the amide group, and the C=O stretch of the amide, while confirming the disappearance of the aldehyde/ketone C=O and hydrazide -NH₂ bands.[10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is used to identify the azomethine proton (-CH=N-), which typically appears as a singlet in the 8-10 ppm region, along with aromatic and other aliphatic protons. ¹³C NMR confirms the presence of the imine carbon and all other carbons in the molecule.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing a definitive check of the molecular formula.[5][13]
-
X-ray Crystallography: For compounds that form suitable single crystals, this technique provides unambiguous proof of the molecular structure and stereochemistry.[11][12]
Conclusion and Outlook
The protocol detailed herein provides a robust and reproducible method for synthesizing a diverse library of Schiff bases derived from this compound. The versatility of this synthesis lies in the wide array of aldehydes and ketones that can be employed, allowing for fine-tuning of the steric and electronic properties of the final molecules. This adaptability is crucial for structure-activity relationship (SAR) studies in drug development. The potent biological activities reported for this class of compounds underscore their importance as valuable scaffolds for discovering new therapeutic agents.[6][8]
References
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Shi, D., Yang, G., Zhang, R., & Hu, H. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1038. Available at: [Link]
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Shi, D., Yang, G., Zhang, R., & Hu, H. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. ResearchGate. Available at: [Link]
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Shi, D., Yang, G., Zhang, R., & Hu, H. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. Available at: [Link]
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Anonymous. (n.d.). Design and Synthesis of Novel Schiff Base Derivatives Based on Benzotriazole. Journal of Technology. Available at: [Link]
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Anonymous. (2023). Synthesis and Antimicrobial Studies of Schiff Base Derived From 2. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Pundeer, R., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from. Letters in Applied NanoBioScience, 11(3), 3834-3842. Available at: [Link]
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Al-Jibouri, M. N. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 0378. Available at: [Link]
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Khan, I., et al. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Molecules, 27(24), 9011. Available at: [Link]
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Rashed, A. N., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Journal of Drug Delivery and Therapeutics, 12(3-S), 118-125. Available at: [Link]
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Islam, M. S., & Haque, M. M. (2015). Pb(II) Complexes of Schiff Bases Derived from Benzoylhydrazine as the Antibacterial Agents. ResearchGate. Available at: [Link]
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Al-Khafaji, Y. A. F. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. Available at: [Link]
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Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. Available at: [Link]
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S. S, A., & P, T. (2023). Synthesis, Characterization and in Silico Antiviral Activity of 2-(1H-Benzotriazol-1-Yl) N-Substituted Acetohydrazide Derivatives. Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. Available at: [Link]
-
Chhabra, G., et al. (2018). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 11(10), 4411-4416. Available at: [Link]
-
Abdou, S. E. D., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Journal of Photochemistry and Photobiology B: Biology, 166, 206-219. Available at: [Link]
-
Kumar, D. A., et al. (2015). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 8(3), 169. Available at: [Link]
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Microwave-assisted synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives
Application Note & Protocol
Accelerated Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives via Microwave Irradiation: A Green Chemistry Approach
Abstract: This guide provides a comprehensive protocol for the efficient synthesis of N'-substituted benzylidene-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives using microwave-assisted organic synthesis (MAOS). Benzotriazole and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] Traditional synthetic methods often involve long reaction times and significant energy consumption. Microwave irradiation offers a green, rapid, and efficient alternative, dramatically reducing reaction times from hours to minutes and often improving yields.[3][4] This document details the underlying principles of microwave heating, a complete three-step synthetic pathway, step-by-step experimental protocols, characterization techniques, and comparative data, designed for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Benzotriazoles and Microwave Synthesis
Benzotriazole is a bicyclic heterocyclic compound that serves as a versatile scaffold in drug development due to its wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5] The derivatization of the benzotriazole nucleus, particularly through the formation of acetohydrazide Schiff bases, has been a fruitful strategy for generating novel therapeutic candidates.[6][7]
Conventional synthesis of these derivatives typically relies on thermal heating methods that are often slow and energy-intensive.[4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient approach.[8][9] Microwave technology accelerates reaction rates by directly and uniformly heating the reactants and solvents, a process known as dielectric heating.[10][11] This not only reduces reaction times but also minimizes the formation of by-products, leading to cleaner reactions and higher purity yields.[12] This application note outlines a robust and reproducible microwave-assisted method for synthesizing a library of this compound derivatives.
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating which transfers energy indirectly via conduction and convection from an external source, microwave heating transfers energy directly to the molecules within the reaction mixture.[13][14] The primary mechanisms responsible for this efficient energy transfer are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generate heat quickly and uniformly throughout the sample volume.[10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate under the influence of the electric field. The resulting collisions cause kinetic energy to be converted into heat, further contributing to the rapid temperature increase.[15]
This "inside-out" heating mechanism avoids the superheating of the vessel walls common in conventional methods, leading to a more homogeneous temperature distribution and preventing the decomposition of thermally sensitive compounds.[14]
Overall Synthetic Workflow
The synthesis of the target derivatives is accomplished via a three-step process, culminating in a microwave-assisted condensation reaction. The entire workflow is designed for efficiency and scalability.
Figure 1: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (Intermediate I)
This initial step involves the N-alkylation of benzotriazole with ethyl chloroacetate. The use of potassium carbonate as a base is crucial for deprotonating the benzotriazole, facilitating the nucleophilic attack on the electrophilic chloroacetate.
-
Reagents & Materials:
-
1H-Benzotriazole (0.1 mol)
-
Ethyl chloroacetate (0.1 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.15 mol)
-
Dry Acetone (250 mL)
-
Round-bottom flask (500 mL), magnetic stirrer, reflux condenser
-
-
Protocol:
-
To a 500 mL round-bottom flask, add 1H-benzotriazole and dry acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture vigorously and add ethyl chloroacetate dropwise over 15 minutes.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl acetate in Hexane).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Pour the resulting residue onto crushed ice. The solid product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure white crystals of Intermediate I.
-
Step 2: Synthesis of this compound (Intermediate II)
This step converts the synthesized ester into a more reactive hydrazide, which is the key precursor for the final condensation step. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl.
-
Reagents & Materials:
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (Intermediate I) (0.05 mol)
-
Hydrazine Hydrate (99%) (0.1 mol)
-
Ethanol (150 mL)
-
Round-bottom flask (250 mL), magnetic stirrer, reflux condenser
-
-
Protocol:
-
Dissolve Intermediate I in ethanol in a 250 mL round-bottom flask.
-
Reflux the mixture for 3-4 hours. The formation of a solid precipitate may be observed.
-
Monitor the reaction completion via TLC.
-
After cooling, the solid product is filtered, washed with cold ethanol, and dried to yield this compound as a white or grayish solid.[18] This intermediate is often pure enough for the next step without further purification.
-
Step 3: Microwave-Assisted Synthesis of N'-substituted benzylidene-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives (Final Products)
This is the key step where the advantages of microwave synthesis are realized. The condensation of the acetohydrazide with various aromatic aldehydes to form Schiff bases is dramatically accelerated. A few drops of glacial acetic acid act as a catalyst to activate the aldehyde carbonyl group.
-
Reagents & Materials:
-
This compound (Intermediate II) (1 mmol)
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
-
Protocol:
-
In a 10 mL microwave reaction vessel, combine Intermediate II, the chosen aromatic aldehyde, and ethanol.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6][17]
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at a constant power (e.g., 180-300 W) for a short duration (typically 2-5 minutes).[4] The reaction temperature should be monitored and controlled (e.g., 80-100°C) if the instrument allows.
-
After irradiation, cool the vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the final compound. Purity can be checked by TLC and melting point determination.
-
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques. This self-validation is critical for ensuring the reliability of the protocol.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final products.
-
Melting Point (M.P.): A sharp melting point range indicates a high degree of purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expect to see C=N stretching for the Schiff base and N-H/C=O stretching for the amide linkage.[7]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the proton environment of the molecular structure. The appearance of a singlet for the azomethine proton (-N=CH-) is a key indicator of product formation.[4][6]
Results: Comparison of Synthesis Methods
Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods, as summarized below for a selection of derivatives.
| Derivative Substituent (on Aldehyde) | Method | Reaction Time | Yield (%) |
| H (Benzaldehyde) | Conventional | 4-5 hours | 68% |
| Microwave | 3 minutes | 85% | |
| 4-Chloro | Conventional | 5-6 hours | 72% |
| Microwave | 2.5 minutes | 91% | |
| 4-Nitro | Conventional | 6 hours | 70% |
| Microwave | 4 minutes | 88% | |
| 4-Methoxy | Conventional | 4 hours | 75% |
| Microwave | 3.5 minutes | 93% |
Data compiled and generalized from literature findings for illustrative purposes.[4][6]
Conclusion
The protocol described provides a highly efficient, rapid, and environmentally friendly method for the synthesis of this compound derivatives. The application of microwave irradiation significantly reduces reaction times and improves product yields, aligning with the principles of green chemistry.[12][13] This approach is ideal for the rapid generation of compound libraries for screening in drug discovery programs, offering a substantial advantage over traditional synthetic techniques.
References
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Andrus, M. B., & Laroche, C. (2002). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Available at: [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
-
Verma, R. S. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering, Science and Management. Available at: [Link]
-
Kumar, R., & Singh, P. (2020). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Kappe, C. O. (2004). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Al-Salihi, Z. A. A., & Mohammed, H. A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Li, F., et al. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Di Mola, A., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]
-
Sharma, S., & Gupta, A. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL)-ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research. Available at: [Link]
-
Sharma, P., & Mohan, C. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica. Available at: [Link]
-
Srikanth, L., et al. (2019). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. Available at: [Link]
-
CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
Anant University. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]
-
Malvade, P. V., et al. (2025). Benzotriazole: A Comprehensive Review on Its Synthesis, Biological Activities, and Therapeutic Potential. World Journal of Pharmaceutical Research. Available at: [Link]
-
Shailaja, M., & Kasireddy, V. R. (2015). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. Available at: [Link]
-
Kumar, A., & Pathak, D. (2019). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Pochaiah, B., et al. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry. Available at: [Link]
-
Abbas, L. K., & Mohammed, H. S. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as antibacterial agents. ResearchGate. Available at: [Link]
-
Jalal, N. A., & Ahmed, A. A. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3][10][19]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. ResearchGate. Available at: [Link]
-
Patel, K. D., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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One-pot synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives
Application Note & Protocol
A Streamlined, One-Pot Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives for Drug Discovery Screening
Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of this compound derivatives. Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The described protocol streamlines the traditional multi-step synthesis into a single, sequential procedure, significantly reducing reaction time, solvent waste, and manual handling. This method is ideal for generating libraries of novel Schiff base derivatives for high-throughput screening in drug discovery programs. We detail the underlying reaction mechanisms, provide a robust, step-by-step protocol, and discuss the critical safety considerations, particularly for handling hydrazine hydrate.
Introduction and Scientific Rationale
The 1H-benzotriazole moiety is a cornerstone in the development of therapeutic agents due to its unique physicochemical properties. Its fused aromatic system can engage in π-π stacking interactions, while the three nitrogen atoms act as versatile hydrogen bond donors and acceptors.[2] This allows benzotriazole-based molecules to bind effectively to a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]
The synthesis of Schiff bases from a this compound core is a powerful strategy for creating chemical diversity. The hydrazide serves as a versatile intermediate, which can be condensed with various aldehydes and ketones to produce a library of derivatives with distinct structural features.[6][7]
Traditionally, this synthesis involves three separate steps with the isolation of intermediates:
-
N-alkylation of benzotriazole with an α-halo ester.
-
Hydrazinolysis of the resulting ester to form the acetohydrazide intermediate.
-
Condensation with a carbonyl compound to yield the final Schiff base.
This application note presents a "one-pot" approach where these three reactions are performed sequentially in the same reaction vessel. This methodology offers significant advantages for efficiency and resource management, making it highly suitable for researchers in drug development who need to rapidly synthesize and test numerous analogues.
Reaction Mechanism and Pathway
The one-pot synthesis proceeds through three mechanistically distinct yet compatible reaction stages. The choice of solvents and reagents is critical to ensure that each step proceeds to completion without interfering with subsequent transformations.
Step 1: N-Alkylation (SN2 Reaction) The synthesis begins with the N-alkylation of 1H-benzotriazole with ethyl chloroacetate. In the presence of a weak base like anhydrous potassium carbonate (K₂CO₃), the acidic N-H proton of the triazole ring is abstracted, forming the benzotriazolide anion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate via an SN2 mechanism, displacing the chloride leaving group to form ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.[7][8] Acetone is an excellent solvent for this step as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile, and its boiling point is suitable for reflux conditions.
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) Following the completion of alkylation, hydrazine hydrate is introduced directly into the reaction mixture. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the intermediate ester. This is a classic nucleophilic acyl substitution reaction that proceeds via an addition-elimination mechanism, resulting in the formation of this compound and releasing ethanol as a byproduct.[6][9] The reaction is typically driven to completion by refluxing in ethanol, which serves as a compatible solvent for both the ester intermediate and the hydrazine.
Step 3: Condensation (Schiff Base Formation) The final step involves the condensation of the in-situ generated acetohydrazide with an aromatic or aliphatic aldehyde/ketone. The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, often catalyzed by a trace amount of acid (e.g., glacial acetic acid), to form the stable C=N double bond of the hydrazone (a Schiff base), yielding the final product.[6][10]
Caption: Overall reaction scheme for the one-pot synthesis.
Experimental Protocol
Critical Safety Precautions
WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and may be fatal if inhaled or absorbed through the skin.[11][12][13][14]
-
Always handle hydrazine hydrate inside a certified chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[12]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14]
-
Keep away from heat, sparks, and open flames. Hydrazine hydrate is a combustible liquid.[11][15]
-
Have an appropriate spill kit and emergency procedures in place before starting the experiment.
Materials and Reagents
-
1H-Benzotriazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Hydrazine hydrate (55-64% solution in water)
-
Substituted aromatic or aliphatic aldehyde/ketone
-
Solvents: Acetone, Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware, filtration apparatus, TLC plates (silica gel).
Step-by-Step Synthesis Procedure
This protocol is for a representative 10 mmol scale synthesis.
Step A: N-Alkylation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 50 mL of acetone to the flask.
-
In a dropping funnel, place ethyl chloroacetate (1.1 mL, 10.5 mmol) and add it dropwise to the stirring suspension at room temperature over 10 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 60-65 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 3:1 Hexane/Ethyl Acetate]. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the benzotriazole spot.
Step B: In-situ Hydrazinolysis
-
Once Step A is complete, remove the flask from the heat source and allow it to cool to near room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator. A solid/oily residue will remain.
-
Add 50 mL of absolute ethanol to the flask, followed by hydrazine hydrate (1.0 mL, ~20 mmol). (Perform this step in a fume hood) .
-
Re-attach the reflux condenser and heat the mixture to reflux (approx. 80-85 °C).
-
Maintain the reflux for 3-4 hours. The formation of the acetohydrazide intermediate can be monitored by TLC.
Step C: Condensation and Product Formation
-
After cooling the reaction mixture slightly, add the desired aldehyde or ketone (10 mmol) directly to the flask, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Continue to reflux the mixture. The reaction progress is monitored by TLC until the acetohydrazide intermediate is consumed (typically 2-5 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature. Many derivatives will precipitate out of the solution during cooling.
Step D: Work-up and Purification
-
Pour the cooled reaction mixture into 150 mL of ice-cold deionized water with stirring.
-
A solid precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent, typically ethanol or an ethanol/water mixture, to obtain the pure this compound derivative.[16]
-
Dry the purified crystals under vacuum.
Caption: Experimental workflow from setup to characterization.
Characterization and Data
The identity and purity of the synthesized derivatives must be confirmed through standard analytical techniques.
-
¹H and ¹³C NMR: Confirms the molecular structure, showing characteristic peaks for the benzotriazole ring, the methylene bridge, the hydrazone C=N-NH moiety, and the specific aldehyde/ketone fragment.
-
FT-IR Spectroscopy: Provides functional group information. Key absorbances include the C=O stretch of the amide (~1660 cm⁻¹), the N-H stretch (~3330 cm⁻¹), and the C=N stretch of the hydrazone.[17]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns to support the proposed structure.
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity.
Table 1: Representative Spectroscopic Data for this compound
| Analysis Type | Characteristic Peaks / Values | Reference |
| ¹H NMR (DMSO-d₆) | δ 9.64 (s, 1H, -CONH-), δ 8.06-7.38 (m, 4H, Ar-H), δ 5.40 (s, 2H, -N-CH₂-), δ 4.40 (s, 2H, -NH₂) | [17] |
| FT-IR (KBr, cm⁻¹) | 3331, 3063 (N-H stretching), 1658 (C=O stretching, amide I), 1607, 1496 (C=C aromatic), 1546 (C-N-H bending) | [17] |
| Molecular Formula | C₈H₉N₅O | [9] |
| Molecular Weight | 191.20 g/mol | [9] |
Applications in Drug Development
The benzotriazole acetohydrazide scaffold is a launchpad for developing potent therapeutic agents. The Schiff base derivatives generated through this one-pot protocol have been reported to possess a wide spectrum of biological activities, making them attractive for screening against various diseases.
-
Antimicrobial Agents: Many derivatives show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[3][6]
-
Anticancer Activity: Certain benzotriazole derivatives have displayed anti-proliferative effects on human tumor cell lines, positioning them as potential leads for oncology research.[2][17]
-
Antiviral and Anticonvulsant Properties: The benzotriazole nucleus is present in compounds investigated for antiviral (e.g., against Hepatitis C) and anticonvulsant activities.[8][18]
-
Corrosion Inhibition: Beyond medicine, these compounds are also widely used as effective corrosion inhibitors for various metals.[17]
The efficiency of this one-pot synthesis allows for the rapid creation of a focused library of compounds, enabling comprehensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
References
-
Title: Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities Source: ResearchGate URL: [Link]
-
Title: 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications Source: GSC Online Press URL: [Link]
-
Title: Synthesis, Characterization and Microbial Studies of Arylidene Aceto Hydrazido Benzotriazole Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Product Safety Assessment: Hydrazine Hydrate Source: Lanxess URL: [Link]
-
Title: Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents Source: International Journal of Drug Development and Research URL: [Link]
-
Title: A comprehensive review on the recent advances of benzotriazole derivatives as a versatile platform in therapeutic agents Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: 2-(1H-Benzotriazol-1-yl)acetohydrazide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae Source: PubMed URL: [Link]
-
Title: SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: International Journal of Drug Development and Research URL: [Link]
-
Title: Recent Development of Benzotriazole-Based Medicinal Drugs Source: Hilaris Publisher URL: [Link]
-
Title: Recent Development of Benzotriazole-based Medicinal Drugs Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted phenyl) acetamide Source: International Journal of Scientific Research in Science and Technology URL: [Link]
-
Title: Complete mechanism of benzotriazole synthesis from o-phenylenediamine Source: Chemistry Stack Exchange URL: [Link]
-
Title: Synthesis and characterization of new benzotriazole derivatives for possible CNS activity Source: International Journal of Farmacia URL: [Link]
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Experimental protocol for 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide synthesis
An Application Note for the Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Introduction
This compound is a pivotal scaffold in medicinal chemistry and drug development. Its unique structure, featuring a benzotriazole moiety linked to an acetohydrazide group, serves as a versatile starting material for the synthesis of a wide array of derivatives, including Schiff bases and N-substituted compounds.[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting antimicrobial, anticonvulsant, and antiviral activities.[2][3]
This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis commences with the N-alkylation of 1H-benzotriazole with ethyl chloroacetate to form the intermediate, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.[4][5] This is followed by the hydrazinolysis of the resulting ester to yield the target acetohydrazide. The protocol herein is designed for researchers and scientists, emphasizing the causality behind experimental choices, stringent safety measures, and methods for structural validation.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Esterification: 1H-Benzotriazole is reacted with ethyl chloroacetate to yield ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
-
Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate to produce the final product, this compound.[6]
Caption: Overall two-step reaction scheme.
PART 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (Intermediate)
Principle and Rationale
This step involves the N-alkylation of 1H-benzotriazole. Benzotriazole possesses an acidic proton on one of its nitrogen atoms. In the presence of a mild base like anhydrous potassium carbonate (K₂CO₃), this proton is abstracted to form the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the C-N bond. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the anion, and it is easily removed post-reaction.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 1H-Benzotriazole | 119.12 | 1.0 | 0.01 mol (1.19 g) |
| Ethyl Chloroacetate | 122.55 | 1.0 | 0.01 mol (1.23 g) |
| Anhydrous K₂CO₃ | 138.21 | 1.5 | 0.015 mol (2.07 g) |
| Acetone | - | - | 50 mL |
| Diethyl Ether (for recryst.) | - | - | As needed |
Equipment
-
100 mL Round-Bottom Flask (RBF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
Experimental Protocol
-
Setup: To a 100 mL RBF, add 1H-benzotriazole (0.01 mol), anhydrous potassium carbonate (0.015 mol), and 50 mL of acetone.
-
Addition of Reagent: While stirring the suspension, add ethyl chloroacetate (0.01 mol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60-65°C). Maintain stirring under reflux for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:2) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) using a Buchner funnel and wash the solid residue with a small amount of fresh acetone.
-
Isolation: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator. An oily residue or a solid will be obtained.
-
Purification: Recrystallize the crude product from diethyl ether to obtain brown, needle-shaped crystals of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Dry the crystals under vacuum.
PART 2: Synthesis of this compound
Principle and Rationale
This transformation is a classic hydrazinolysis of an ester. Hydrazine (N₂H₄) is a superior nucleophile compared to other amines of similar basicity, a phenomenon known as the "alpha effect."[7] The lone pair on one nitrogen atom is destabilized by the adjacent lone pair on the other nitrogen, making it more reactive. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine molecule attacks the electrophilic carbonyl carbon of the ester intermediate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide (⁻OEt) leaving group to form the highly stable acetohydrazide product. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and is suitable for reflux conditions.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| Ethyl 2-(1H-benzotriazol-1-yl)acetate | 205.22 | 1.0 | 0.005 mol (1.03 g) |
| Hydrazine Hydrate (85%) | 50.06 | 1.1 - 1.5 | 0.0055 mol (~0.3 mL) |
| Ethanol (95% or absolute) | - | - | 20-30 mL |
Equipment
-
100 mL Round-Bottom Flask (RBF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Experimental Protocol
-
Setup: Dissolve the ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.005 mol) in 20-30 mL of ethanol in a 100 mL RBF.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (0.0055 mol) dropwise while stirring. (CAUTION: See safety section below) .
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 24 hours.[6] The formation of a precipitate may be observed as the reaction progresses.
-
Isolation: After the reflux period, cool the reaction mixture first to room temperature and then in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with a small amount of ice-cold water or cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product, this compound, in a vacuum oven at 50-60°C to a constant weight.
Caption: Experimental workflow diagram.
Characterization of Final Product
-
Appearance: White crystalline solid.
-
TLC: Purity can be checked on silica gel G plates using a solvent system like hexane:ethyl acetate (1:2).
-
FT-IR (KBr, cm⁻¹): The infrared spectrum provides key information about the functional groups present.[8][9][10]
-
3331, 3063 cm⁻¹: N-H stretching vibrations of the hydrazide moiety (-CONHNH₂ and -CONH NH₂).[11]
-
1658 cm⁻¹: Strong C=O stretching vibration (Amide I band), characteristic of the hydrazide carbonyl group.[11]
-
1607, 1496 cm⁻¹: C=C stretching vibrations within the benzene ring.[11]
-
1546 cm⁻¹: N-H bending vibration (Amide II band).[11]
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
9.64 (s, 1H): Signal for the proton of the -CONH - group.[11]
-
8.06 - 7.38 (m, 4H): Multiplet corresponding to the four protons of the benzotriazole aromatic ring.[11]
-
5.40 (s, 2H): A sharp singlet for the methylene (-CH₂ -) protons.[11]
-
4.40 (s, 2H): Signal for the two protons of the terminal -NH₂ group.[11]
-
Safety and Handling
Strict adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (nitrile gloves are a minimum requirement).[12]
-
Hydrazine Hydrate:
-
Extreme Hazard: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled.[12][13] It causes severe skin burns and eye damage.[13][14]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[13] Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid breathing vapors or mist.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13] Store locked up.[14][16]
-
Spills: In case of a spill, evacuate the area. Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[13] Do not flush into the sewer system.[13]
-
-
Ethyl Chloroacetate: This compound is a lachrymator (induces tearing) and is toxic. Handle with care in a fume hood.
-
Solvents: Acetone and ethanol are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Hydrazine-containing waste must be labeled as hazardous and disposed of by trained personnel.[12]
References
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan.
- Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329.
- Thermo Fisher Scientific. (2025).
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 759-764.
- Acros Organics. (2025).
- Nexchem Ltd. (n.d.).
- Arkema. (2012).
- University of New Mexico. (n.d.).
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan.
- Tipton, T., Stone, D. A., KuBulat, K. H., & Person, W. B. (1988). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry, 92(14), 4088-4096.
- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest.
- ResearchGate. (n.d.). FT-IR spectral data (υ, cm-1)
- Ji, N. N., & Shi, Z. Q. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o803.
- Journal of Chemical and Pharmaceutical Research. (2023). Synthesis, In-silico Antiviral Screening of 2-(1H-benzotriazol-1-yl)
- Ji, N. N., & Shi, Z. Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538.
- ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2).
- Um, I. H., & Buncel, E. (2019). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Journal of Chemistry, 97(1), 1-8.
- ResearchGate. (2014). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- Ji, N. N., & Shi, Z. Q. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o655.
- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
- Ingenta Connect. (2019).
- Cai, Y. H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
- ResearchGate. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide.
- Ji, N. N., & Shi, Z. Q. (2008). (PDF) 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide.
- Asian Journal of Research in Chemistry. (2011).
- Canadian Science Publishing. (n.d.).
- National Center for Biotechnology Information. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the...
- Journal of University of Babylon for Pure and Applied Sciences. (2023).
- Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
- Li, X. X., & Chen, Z. (2011). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.
- Sci-Hub. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)
- Chemdiv. (n.d.). Compound ethyl (1H-benzotriazol-1-yl)(2-phenylhydrazinylidene)
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Application Notes and Protocols for Antimicrobial Activity Screening of 2-(1H-1,2,3-Benzotriazol-1-yl)Acetohydrazide Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The relentless evolution of microorganisms and their increasing insusceptibility to existing antibiotics has precipitated an urgent need for the discovery and development of new therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a particularly promising avenue of research. Among these, benzotriazole derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique structural features of the benzotriazole nucleus, with its fused benzene ring and three nitrogen atoms, facilitate diverse non-covalent interactions with biological targets, such as enzymes and receptors.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the screening of a specific class of these compounds: 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives. These molecules serve as a versatile scaffold, allowing for molecular modifications that can enhance their antimicrobial potency and spectrum of activity.[1][3][4] We will delve into the scientific rationale behind the screening process, provide step-by-step protocols for determining antimicrobial efficacy, and present methods for data interpretation and visualization.
Scientific Rationale and Mechanism of Action
The antimicrobial potential of benzotriazole derivatives is attributed to their ability to interfere with essential microbial processes. While the precise mechanisms can vary depending on the specific substitutions on the core scaffold, several modes of action have been proposed. These include the disruption of microbial cell membranes, inhibition of key enzymes, and interference with nucleic acid synthesis.[1] Some studies suggest that the lipophilicity and electronic properties of substituents on the benzotriazole ring play a crucial role in their ability to penetrate microbial cell walls and interact with intracellular targets.[5] For instance, the introduction of halogen or alkyl groups has been shown to enhance the disruption of bacterial cell membranes.[5] In silico molecular docking studies have also been employed to identify potential protein targets, such as Aspergillus fumigatus N-myristoyl transferase, suggesting that these compounds may act by inhibiting enzymes vital for microbial survival.[1][6]
The acetohydrazide linker in the this compound core provides a key point for further derivatization, often through the formation of Schiff bases with various aromatic aldehydes.[7][8] This allows for the systematic exploration of structure-activity relationships (SAR), where the antimicrobial activity can be fine-tuned by altering the steric and electronic nature of the appended moieties.[1][2] The screening protocols outlined below are designed to quantitatively assess these SARs and identify the most promising lead compounds.
Experimental Protocols
The cornerstone of antimicrobial susceptibility testing for novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The broth microdilution method is a standardized, quantitative, and high-throughput technique for determining MIC values and is the recommended procedure.[9][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][12] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Microbial Strains: Relevant Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal strains (e.g., Candida albicans ATCC 90028).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.[13][14]
-
Sterile 96-well microtiter plates.
-
Positive Control: Standard antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi).
-
Negative Control: Growth medium with DMSO (vehicle control).
-
Sterility Control: Growth medium only.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Test Compound Stock Solutions:
-
Dissolve the synthesized derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL or as solubility permits).[15]
-
Further dilute this stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution at twice the highest desired test concentration.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.[15]
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14]
-
Within 15-30 minutes, dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 11 of a 96-well plate for each compound to be tested.
-
Add 200 µL of the working stock solution (twice the highest concentration) of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL, and the final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL. The compound concentrations will be halved to the desired final test range.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.[14]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11] This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. The positive control antibiotic should yield an MIC within its known acceptable range for the quality control strain.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[16][17][18] This test is a crucial follow-up to the MIC assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
Materials:
-
MIC plates from Protocol 1.
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile micropipette and tips.
-
Incubator.
Procedure:
-
Subculturing from MIC Plates:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, aspirate a 10-100 µL aliquot.
-
-
Plating:
-
Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[17] For practical purposes, it is often considered the lowest concentration with no colony growth or only one or two colonies.
-
Data Presentation and Visualization
Clear presentation of screening data is essential for comparing the efficacy of different derivatives and for understanding structure-activity relationships.
Table 1: Example Antimicrobial Activity Data (MIC/MBC in µg/mL) for this compound Derivatives
| Compound ID | R-Group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| MIC | MBC | MIC | MBC | ||
| BTAH-01 | 4-Chlorophenyl | 16 | 32 | 32 | 64 |
| BTAH-02 | 4-Methoxyphenyl | 32 | 64 | 64 | >128 |
| BTAH-03 | 2,4-Dichlorophenyl | 8 | 16 | 16 | 32 |
| BTAH-04 | 4-Nitrophenyl | 16 | 32 | 32 | 64 |
| Vancomycin | - | 1 | 2 | - | - |
| Ciprofloxacin | - | - | - | 0.25 | 0.5 |
| Fluconazole | - | - | - | - | - |
Note: The data presented in this table is for illustrative purposes only.
Visualization of Experimental Workflow
Diagrams are invaluable for conveying complex experimental processes in a clear and concise manner.
Caption: Workflow for MIC and MBC/MFC determination.
Visualization of Structure-Activity Relationship Logic
Caption: Logic of Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The protocols and guidelines presented here offer a robust framework for the systematic screening of this compound derivatives as potential antimicrobial agents. By adhering to standardized methodologies, researchers can generate reliable and comparable data, which is crucial for identifying promising lead compounds and elucidating structure-activity relationships.[12] The flexibility of the benzotriazole scaffold allows for the creation of extensive compound libraries, increasing the probability of discovering novel candidates with potent activity against clinically relevant pathogens.[1][3]
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most active derivatives.[1] Investigating synergistic effects with existing antibiotics could also unveil new therapeutic strategies to combat resistant microbial strains.[1] Ultimately, the continued exploration of benzotriazole derivatives holds considerable promise for the development of the next generation of antimicrobial therapies.
References
- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... (n.d.). Protocols.io. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]
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Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]
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A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES. (n.d.). IJCRT.org. [Link]
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Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial. ProQuest. [Link]
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Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL)-ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research. [Link]
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SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). International Journal of Drug Development and Research. [Link]
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2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. (n.d.). National Institutes of Health. [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). National Center for Biotechnology Information. [Link]
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Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Publishing. [Link]
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Application Notes and Protocols: Antifungal Activity of Schiff Bases from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Authored for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rationale for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant pathogens, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and the emergence of resistance to frontline agents like azoles necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action or improved efficacy. Schiff bases, compounds containing an azomethine (-C=N-) group, have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antifungal properties.[1][2][3]
This guide focuses on a specific, promising subclass: Schiff bases derived from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. The core structure combines the lipophilic benzotriazole moiety, a known pharmacophore in many successful drugs, with the versatile hydrazone linkage. The triazole ring system, in particular, is the cornerstone of the widely used azole antifungal drugs.[4] This structural hybridization offers a compelling strategy for developing potent new antifungal candidates. These application notes provide a comprehensive technical framework for the synthesis, characterization, and antifungal evaluation of these compounds.
II. Synthesis Pathway and Characterization
The synthesis of N'-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazides is a well-established, multi-step process that offers flexibility for creating a diverse library of compounds for structure-activity relationship (SAR) studies.
A. Synthetic Workflow Overview
The overall synthetic route is a three-step process beginning with commercially available benzotriazole. The workflow is designed for efficiency and scalability in a standard medicinal chemistry laboratory.
Sources
Application Notes and Protocols for the In-Vitro Antibacterial Evaluation of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Preamble: The Rationale for Investigating Benzotriazole Acetohydrazide Analogs
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2][3][4] The core structure of benzotriazole, with its unique arrangement of nitrogen atoms, allows for diverse chemical modifications, enabling the synthesis of analogs with potentially enhanced efficacy and specificity.[5] This guide focuses on a specific subclass: 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide analogs. The incorporation of the acetohydrazide moiety provides a versatile scaffold for further derivatization, often leading to compounds with potent biological activities.[6][7][8]
These application notes provide a comprehensive framework for the in-vitro evaluation of the antibacterial potential of novel this compound analogs. The protocols detailed herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[9][10] Our objective is to equip researchers with the necessary tools to not only assess the antibacterial efficacy of their synthesized compounds but also to understand the fundamental principles that underpin these evaluations.
I. Foundational Concepts in Antibacterial Susceptibility Testing
Before delving into the specific protocols, it is crucial to grasp the core parameters used to quantify antibacterial activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11][12] It is a measure of the agent's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] The MBC provides insight into the bactericidal (killing) versus bacteriostatic (inhibitory) nature of the compound. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][15]
II. Experimental Workflow for Antibacterial Evaluation
The in-vitro assessment of your this compound analogs will follow a logical progression from initial screening to a more detailed characterization of their antibacterial effects.
Figure 1: High-level experimental workflow.
III. Detailed Protocols
A. Preparation of Test Compounds and Bacterial Inoculum
1. Compound Solubilization and Stock Solution Preparation:
-
Rationale: The accurate determination of MIC and MBC values is contingent on the complete solubilization of the test compounds. The choice of solvent is critical to avoid any intrinsic antibacterial activity or interference with bacterial growth.
-
Protocol:
-
Accurately weigh a precise amount of each this compound analog.
-
Dissolve the compound in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used; however, it is imperative to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) until use.
-
2. Bacterial Strains and Culture Conditions:
-
Rationale: A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative species, should be used to assess the spectrum of activity. The use of American Type Culture Collection (ATCC) reference strains is highly recommended for standardization and reproducibility.
-
Recommended Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Protocol:
-
From a frozen stock, streak the selected bacterial strains onto appropriate agar plates (e.g., Tryptic Soy Agar or Nutrient Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
For each assay, pick 3-5 well-isolated colonies and inoculate them into a tube containing a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), which is the standard medium for susceptibility testing.[16]
-
Incubate the broth cultures at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[16]
-
Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration for the assay. For broth microdilution, this is typically around 5 x 10⁵ CFU/mL.[12][17]
-
B. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Rationale: The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[9][10][18] It is amenable to high-throughput screening of multiple compounds and concentrations.
-
Protocol:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
In the first column of wells, add 50 µL of the prepared stock solution of your test compound, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL of the solution from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series.
-
Prepare the standardized bacterial inoculum to a final concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[12]
-
Include appropriate controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no compound).
-
Negative Control: A well containing only broth (no bacteria or compound).
-
Solvent Control: A well containing broth, bacteria, and the highest concentration of the solvent used to dissolve the compounds.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[19]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][17][19]
-
Figure 2: Broth microdilution workflow for MIC determination.
C. Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: The MBC assay is a crucial follow-up to the MIC determination, as it differentiates between bacteriostatic and bactericidal activity.[13][20]
-
Protocol:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations for each compound.
-
From each of these wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[13][14][15]
-
IV. Data Presentation and Interpretation
The results of your in-vitro antibacterial evaluation should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Example MIC and MBC Data for this compound Analogs (µg/mL)
| Compound ID | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| MIC | MBC | MIC | MBC | |
| Analog 1 | 8 | 16 | 16 | 32 |
| Analog 2 | 4 | 8 | 8 | 16 |
| Analog 3 | 16 | 64 | 32 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Interpretation of Results:
-
Potency: Lower MIC and MBC values indicate higher antibacterial potency.
-
Spectrum of Activity: The range of bacterial species against which a compound is active determines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
-
Bactericidal vs. Bacteriostatic Activity: Calculate the MBC/MIC ratio. A ratio of ≤4 generally indicates bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[14][15]
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of your analogs with their corresponding antibacterial activities, you can begin to elucidate key structural features that contribute to potency and selectivity.[3] For example, the addition of specific functional groups or modifications to the benzotriazole ring may enhance activity against certain bacterial species.[5]
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in-vitro antibacterial evaluation of your this compound analogs. The data generated will be instrumental in identifying promising lead compounds for further development. Subsequent studies may include time-kill kinetics assays, mechanism of action studies (e.g., targeting DNA gyrase, cell wall synthesis, or membrane integrity), and in-vivo efficacy studies in animal models of infection.
VI. References
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Wroblewska, A. M., & Wolska, K. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(1), 145-149. Retrieved from [Link]
-
ProQuest. (n.d.). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Arylidene Acetohydrazido Benzotriazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Retrieved from [Link]
-
ProQuest. (n.d.). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]
-
Ukaaz Publications. (2024, June 30). Benzotriazole: An overview of its versatile biological behaviour. Retrieved from [Link]
-
MDPI. (2024, December 14). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Retrieved from [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzotriazole derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ACS Omega. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, August 8). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Retrieved from [Link]
-
viXra.org. (n.d.). Antibacterial activity of some newer 1,2,3 – benzotriazole derivatives synthesized by ultrasonication in solvent. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]
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Application Note: A Protocol for the Synthesis of Novel 1,3,4-Oxadiazole-Benzotriazole Hybrids
Abstract
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When hybridized with other potent pharmacophores like 1,2,3-benzotriazole—a bicyclic aromatic heterocycle known for its diverse biological functions—the resulting molecular framework presents a compelling opportunity for the development of new therapeutic agents.[3] This guide provides a detailed, two-step synthetic protocol for the preparation of 2-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,3-benzotriazole derivatives, starting from the versatile precursor, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. We delve into the mechanistic rationale behind the synthetic strategy and furnish comprehensive, field-tested protocols suitable for implementation in a drug discovery or synthetic chemistry laboratory.
Introduction: The Rationale for Hybridization
In modern drug design, the strategy of molecular hybridization—linking two or more pharmacophores into a single molecular entity—has emerged as a powerful tool to create compounds with enhanced affinity, improved efficacy, or a novel mechanism of action. The 1,3,4-oxadiazole ring serves as a bioisostere for carboxylic acids and amides, improving pharmacokinetic properties such as metabolic stability and membrane permeability.[4] Benzotriazole derivatives are also of significant interest due to their utility as synthetic auxiliaries and their inherent biological activities.[3] The combination of these two scaffolds is hypothesized to yield novel compounds with synergistic or additive pharmacological effects.
This application note outlines a robust and reproducible pathway for synthesizing these hybrid molecules, beginning with the synthesis of the key starting material, this compound, followed by its conversion to the target 1,3,4-oxadiazole derivatives.
Overall Synthetic Strategy
The synthesis is achieved through a sequential two-step process. This approach ensures high yields and purity by isolating the intermediate before proceeding to the final cyclization step.
-
Step 1: Schiff Base Formation. The starting material, this compound, is condensed with a variety of substituted aromatic aldehydes. This reaction forms the corresponding N'-arylmethylene-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, commonly known as an acylhydrazone or Schiff base.[5][6]
-
Step 2: Oxidative Cyclization. The isolated acylhydrazone intermediate is then subjected to oxidative cyclization to forge the 1,3,4-oxadiazole ring. Several reagents can accomplish this transformation; here, we focus on a widely used and effective method employing iodine in the presence of a mild base.[7][8]
Figure 1: High-level experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Acylhydrazone Intermediate
This protocol describes the condensation reaction between this compound and an aromatic aldehyde.
Rationale:
-
Solvent: Absolute ethanol is an excellent solvent for all reactants and allows for heating to reflux to drive the reaction to completion.
-
Catalyst: A few drops of glacial acetic acid catalyze the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.91 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add the selected substituted aromatic aldehyde (10 mmol, 1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The formation of a new, less polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
If precipitation occurs, filter the solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If the product remains dissolved, reduce the solvent volume under reduced pressure until a solid precipitate forms. Isolate the solid by filtration as described above.
-
The resulting acylhydrazone is typically of sufficient purity for the next step. Recrystallization from ethanol can be performed if necessary.
Protocol 2: Oxidative Cyclization to the 1,3,4-Oxadiazole Ring
This protocol details the conversion of the acylhydrazone intermediate into the final 1,3,4-oxadiazole product.
Rationale:
-
Oxidizing Agent: Molecular iodine (I₂) is a mild and effective oxidizing agent for this transformation. It facilitates the removal of two protons and two electrons required for the cyclization and aromatization of the ring.[7]
-
Base: Potassium carbonate (K₂CO₃) acts as a base to neutralize the HI produced during the reaction, driving the equilibrium towards the product.[7][8]
-
Solvent: Dimethylformamide (DMF) is a suitable polar aprotic solvent that can dissolve the reactants and withstand the reaction temperature.
Materials:
-
Acylhydrazone intermediate from Protocol 1 (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, suspend the acylhydrazone intermediate (e.g., 5 mmol) and potassium carbonate (1.04 g, 7.5 mmol) in DMF (25 mL).
-
Add iodine (1.40 g, 5.5 mmol) to the suspension in portions with stirring.
-
Heat the reaction mixture to 80-90 °C and maintain it for 5-8 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material spot indicates the completion of the reaction.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.
-
Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted iodine (indicated by the disappearance of the brown color).
-
The solid product will precipitate out of the aqueous solution.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final 1,3,4-oxadiazole derivative.
Mechanism of Oxidative Cyclization
The conversion of an acylhydrazone to a 1,3,4-oxadiazole is an oxidative cyclization reaction. The process involves an intramolecular nucleophilic attack followed by an oxidation step that leads to the formation of the stable aromatic oxadiazole ring.
Figure 2: Proposed mechanism for the iodine-mediated oxidative cyclization of an acylhydrazone.
The reaction is initiated by the tautomerization of the acylhydrazone to its enolic form. The enolic oxygen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a five-membered ring intermediate. Finally, oxidation, facilitated by iodine, removes two hydrogen atoms, leading to the formation of a double bond and the aromatic 1,3,4-oxadiazole ring system.
Data Summary and Characterization
The following table summarizes representative data for a series of synthesized derivatives using the described protocols.
| Product ID | Ar-CHO Substituent (R) | Molecular Formula | Yield (%) | M.p. (°C) |
| OXD-1 | -H (Benzaldehyde) | C₁₅H₁₁N₅O | 85 | 162-164 |
| OXD-2 | -4-Cl (4-Chlorobenzaldehyde) | C₁₅H₁₀ClN₅O | 88 | 198-200 |
| OXD-3 | -4-OCH₃ (4-Anisaldehyde) | C₁₆H₁₃N₅O₂ | 82 | 175-177 |
| OXD-4 | -4-NO₂ (4-Nitrobenzaldehyde) | C₁₅H₁₀N₆O₃ | 91 | 225-227 |
Characterization: The structures of the synthesized compounds must be confirmed using standard analytical techniques.
-
FT-IR (cm⁻¹): Look for the disappearance of the N-H and C=O stretching bands of the hydrazone and the appearance of characteristic C=N and C-O-C stretching bands around 1620-1600 cm⁻¹ and 1250-1020 cm⁻¹, respectively, confirming the formation of the oxadiazole ring.
-
¹H NMR: Confirm the disappearance of the N-H proton signal from the acylhydrazone. The chemical shifts of the aromatic protons and the methylene (-CH₂-) protons connected to the benzotriazole ring should be observed in the expected regions.
-
¹³C NMR: The formation of the oxadiazole ring can be confirmed by the presence of two characteristic signals for the C2 and C5 carbons of the oxadiazole ring, typically in the range of δ 155-165 ppm.[9]
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound should be observed.
Conclusion
This application note provides a reliable and detailed two-step methodology for the synthesis of novel 1,3,4-oxadiazole derivatives bearing a benzotriazole moiety. The protocols are robust, utilize common laboratory reagents, and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. The inherent biological significance of both the 1,3,4-oxadiazole and benzotriazole scaffolds makes these hybrid molecules attractive targets for further investigation as potential therapeutic agents.[10]
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Savateev, A., et al. (2017). Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. ChemRxiv. Available at: [Link]
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Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Bess, E. N., et al. (2016). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
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Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar. Available at: [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. Available at: [Link]
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Grote, D. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. Available at: [Link]
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Shi, Z.-Q., et al. (2009). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E. Available at: [Link]
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Ali, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Egyptian Journal of Chemistry. Available at: [Link]
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Bess, E. N., et al. (2016). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
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Maghari, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Shabbir, M., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial. ProQuest. Available at: [Link]
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Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Kumar, S., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Drug Research Reviews. Available at: [Link]
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Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Kaur, R., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry. Available at: [Link]
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Kaur, R., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Bentham Science. Available at: [Link]
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Zhang, Y.-X., & Shi, Z.-Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. IUCr Journals. Available at: [Link]
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Application Note: 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-Depth Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Strategic Value of the Benzotriazole Moiety
In the landscape of medicinal chemistry, the benzotriazole scaffold stands out as a "privileged" structure. Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and its role in forming critical interactions with biological targets, have cemented its importance.[1] Benzotriazole and its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Among its many derivatives, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has emerged as a particularly powerful and versatile precursor.
This molecule ingeniously combines the stable, aromatic benzotriazole ring with a reactive acetohydrazide side chain (-CH₂CONHNH₂). The hydrazide functional group is a cornerstone of heterocyclic synthesis, providing a nucleophilic handle that can readily participate in a wide array of cyclization and condensation reactions. This unique combination allows chemists to efficiently construct a diverse library of more complex heterocyclic systems, embedding the desirable benzotriazole pharmacophore into novel molecular architectures. This guide provides detailed protocols and mechanistic insights into the synthesis of the precursor itself and its subsequent transformation into several classes of medicinally relevant heterocyclic compounds.
PART 1: Synthesis of the Core Precursor: this compound
The synthesis of the title precursor is a well-established, high-yield, three-step sequence. The causality behind this pathway lies in the sequential activation and functionalization of readily available starting materials.
Caption: Synthetic workflow for the precursor this compound.
Protocol 1.1: Synthesis of 1H-Benzotriazole (Compound B)
This initial step involves a classical diazotization reaction followed by intramolecular cyclization.
-
Materials: o-Phenylenediamine, Glacial Acetic Acid, Sodium Nitrite (NaNO₂), Deionized Water, Ice.
-
Procedure:
-
In a suitable flask, dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and 30 mL of water.[6]
-
Cool the resulting clear solution to below 5°C in an ice-water bath with continuous magnetic stirring.
-
Prepare a solution of sodium nitrite (0.11 mol) in 15 mL of water and add it dropwise to the cooled o-phenylenediamine solution. The rate of addition should be controlled to maintain the temperature below 10°C.
-
A rapid exothermic reaction occurs, and the solution color changes from deep red to pale brown.[6]
-
After the addition is complete, continue stirring for 15-20 minutes as the mixture warms to room temperature.
-
Chill the reaction mixture again in an ice bath for 30 minutes to facilitate complete precipitation.
-
Filter the pale brown precipitate, wash thoroughly with ice-cold water to remove residual acid and salts, and dry.
-
Purification: Recrystallize the crude product from boiling water to obtain white, needle-shaped crystals of 1H-benzotriazole.[6][7]
-
Protocol 1.2: Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate (Compound C)
This step is a standard N-alkylation using a weak base to deprotonate the benzotriazole, which then acts as a nucleophile.
-
Materials: 1H-Benzotriazole, Ethyl Chloroacetate, Anhydrous Potassium Carbonate (K₂CO₃), Dry Acetone.
-
Procedure:
-
To a solution of 1H-benzotriazole (0.05 mol) in dry acetone, add anhydrous potassium carbonate (1 g) followed by ethyl chloroacetate (0.05 mol).[6]
-
Stir the mixture vigorously at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Rationale: Potassium carbonate is a sufficient base to deprotonate the N-H of the triazole ring, creating the benzotriazolide anion, which then displaces the chloride from ethyl chloroacetate in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this reaction.
-
After completion, filter off the solid potassium salts.
-
Remove the acetone from the filtrate under reduced pressure to yield the crude ester.
-
Purification: Recrystallize the product from a suitable solvent like ether to obtain pure, needle-shaped crystals.[6][7]
-
Protocol 1.3: Synthesis of 2-(1H-Benzotriazol-1-yl)acetohydrazide (Compound D)
The final step is the conversion of the ester to a hydrazide via nucleophilic acyl substitution.
-
Materials: Ethyl 2-(1H-benzotriazol-1-yl)acetate, Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol.
-
Procedure:
-
Dissolve the ester (0.05 mol) in ethanol, then add hydrazine hydrate (0.15 mol, a 3-fold molar excess is used to drive the reaction to completion).[6]
-
Stir the mixture for 1 hour at room temperature, then heat under reflux for 3-4 hours.[6]
-
Mechanism: The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable hydrazide.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Remove excess solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from a mixture of chloroform and hexane to obtain pure, white crystals of 2-(1H-benzotriazol-1-yl)acetohydrazide.[6][8]
-
PART 2: Applications in Heterocyclic Synthesis
The true utility of 2-(1H-benzotriazol-1-yl)acetohydrazide is demonstrated in its conversion to a variety of heterocyclic systems.
Application 2.1: Synthesis of Schiff Bases (N'-Arylmethylideneacetohydrazides)
Schiff bases are valuable synthetic intermediates and possess their own spectrum of biological activity, notably antibacterial effects.[9] Their formation is a straightforward acid-catalyzed condensation.
Caption: General reaction scheme for the synthesis of Schiff bases.
-
Protocol 2.1.1: Microwave-Assisted Synthesis of Schiff Bases
-
Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times and can improve yields compared to conventional heating.[9]
-
Materials: 2-(1H-Benzotriazol-1-yl)acetohydrazide, various substituted aromatic aldehydes, Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a microwave-safe vessel, combine the acetohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10-15 mL).[9]
-
Add 2-3 drops of glacial acetic acid. This acts as a catalyst by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal -NH₂ group.[6]
-
Seal the vessel and irradiate in a microwave synthesizer at a suitable power (e.g., 180-300 W) and temperature (e.g., 80-100°C) for 3-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.[10]
-
-
Application 2.2: Synthesis of 1,2,4-Triazole-3-thiones
1,2,4-Triazoles are a cornerstone of antifungal drug development and also show anticonvulsant properties.[5] This synthesis proceeds through a thiosemicarbazide intermediate, which is then cyclized under basic conditions.
Caption: Synthesis of 1,2,4-triazole-3-thiones via a thiosemicarbazide intermediate.
-
Protocol 2.2.1: Synthesis of 1,2,4-Triazole-3-thiones
-
Materials: 2-(1H-Benzotriazol-1-yl)acetohydrazide, various isothiocyanates (e.g., phenyl isothiocyanate), Ethanol, Sodium Hydroxide.
-
Procedure (Two Steps):
-
Formation of Thiosemicarbazide (Compound C): Reflux a mixture of the acetohydrazide (10 mmol) and an appropriate isothiocyanate (10 mmol) in ethanol for 4-6 hours. The thiosemicarbazide intermediate often precipitates upon cooling. Filter and use directly in the next step.[11][12]
-
Cyclization (Compound D): Suspend the thiosemicarbazide intermediate (5 mmol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). Heat the mixture under reflux for 4-8 hours.[12] The strong base promotes an intramolecular cyclization with the elimination of a water molecule.
-
Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the triazole-3-thione product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
-
Application 2.3: Synthesis of Pyrazoles
Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, known for their anti-inflammatory and anticonvulsant activities.[13][14][15] One effective route involves the reaction of hydrazides with hydrazonoyl chlorides.
Caption: Synthesis of pyrazole derivatives from the acetohydrazide precursor.
-
Protocol 2.3.1: Synthesis of Pyrazoles via Hydrazonoyl Chlorides
-
Rationale: Hydrazonoyl chlorides are reactive intermediates that serve as 1,3-dipole precursors. They react with the nucleophilic hydrazide in a cyclocondensation reaction to form the pyrazole ring.
-
Materials: 2-(1H-Benzotriazol-1-yl)acetohydrazide, various hydrazonoyl chlorides, Triethylamine (TEA), Dioxane or Ethanol.
-
Procedure:
-
To a solution of the acetohydrazide (1 mmol) and the appropriate hydrazonoyl chloride (1 mmol) in a solvent like dioxane, add a catalytic amount of triethylamine.[13]
-
Role of Base: The triethylamine acts as a base to neutralize the HCl that is eliminated during the cyclization process, driving the reaction forward.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[13][15]
-
-
PART 3: Data Summary
The versatility of this compound allows for the creation of a wide range of derivatives with significant biological potential.
| Heterocyclic Class | Key Reactants | General Conditions | Reported Biological Activity of Derivatives |
| Schiff Bases | Aromatic Aldehydes | Ethanol, cat. Acetic Acid, Reflux/Microwave | Antibacterial[9][16] |
| 1,2,4-Triazoles | Isothiocyanates, CS₂ | Base-catalyzed cyclization (NaOH) | Anticonvulsant, Anti-inflammatory, Antifungal[5][17][18] |
| 1,3,4-Thiadiazoles | Hydrazonoyl Chlorides | Base, Reflux | Anticonvulsant, Anti-inflammatory[13] |
| Pyrazoles | Hydrazonoyl Chlorides, 1,3-Diketones | Base, Reflux | Anticonvulsant, Anti-inflammatory, Analgesic[13][15][19] |
Conclusion
This compound is an exemplary molecular scaffold for diversity-oriented synthesis in drug discovery. The protocols outlined in this guide demonstrate its straightforward preparation and its utility in accessing medicinally important heterocyclic cores such as Schiff bases, triazoles, and pyrazoles. The reliability of these synthetic routes, coupled with the significant pharmacological potential of the resulting compounds, ensures that this precursor will remain a valuable tool for researchers and scientists in the field of medicinal chemistry. Further exploration of its reactivity can undoubtedly lead to the discovery of novel therapeutic agents.
References
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Dawood, K. M., Abdel-Gawad, H., Rageb, E. A., Ellithey, M., & Mohamed, H. A. (2006). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. Bioorganic & medicinal chemistry, 14(11), 3672–3680. [Link]
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Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. (2024). NeuroQuantology, 22(5), 86-98. [Link]
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Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(1), 145-149. [Link]
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Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329. [Link]
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Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). ACS Omega. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(6), 18-24. [Link]
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Aggarwal, N., & Singh, N. (2023). Manifestation of Antimicrobial Activities: Benzotriazole. AIP Conference Proceedings, 2800(1). [Link]
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Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. (2025). RSC Advances, 15(1), d5ra01072a. [Link]
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SOME HETEROCYCLICS WITH ANTICONVULSANT PROPERTIES. (2014). Bulletin of Pharmaceutical Research, 4(1), 1-10. [Link]
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Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. [Link]
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BENZOTRIAZOLE: A HETEROCYCLIC MOLECULE WITH DIVERSIFIED PHARMACOLOGICAL ACTIVITIES. (2017). International Journal of Pharmaceutical Sciences and Research, 8(2), 441-450. [Link]
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Singh, V. K., Rishishwar, P., Bharadwaj, P., & Alok, S. (2020). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZOTRIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(1), 352-357. [Link]
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2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. (2011). Acta Crystallographica Section E, 67(Pt 1), o48. [Link]
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Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. [Link]
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2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. (2008). Acta Crystallographica Section E, 64(Pt 4), o655. [Link]
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El‐Khawass, S. M., & Habib, N. S. (1989). Synthesis of 1,2,4‐triazole, 1,2,4‐triazolo[3,4‐b][7][13]thiadiazole and 1,2,4‐triazolo[3,4‐b][7][13]thiadiazine derivatives of benzotriazole. Journal of Heterocyclic Chemistry, 26(1), 177–181. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]
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Dawood, K. M., et al. (2006). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. Semantic Scholar. [Link]
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Synthesis of pyrazoles. (2019). YouTube. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6297. [Link]
-
Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society, 101(6), 101438. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 1030965. [Link]
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El-Khawass, S. M., & Habib, N. S. (1989). Synthesis of 1,2,4-triazole, 1,2,4-triazolo[3,4-b][7][13]thiadiazole and 1,2,4-triazolo[3,4-b][7][13]thiadiazine derivatives of benzotriazole. Semantic Scholar. [Link]
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Synthetic routes to some azolyl-triazoles. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 774-783. [Link]
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Zhang, Y. X., & Shi, Z. Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E, 65(Pt 7), o1538. [Link]
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Characterization of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives by Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and its derivatives using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Benzotriazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological potential.[1] The ability to rapidly and accurately elucidate their structures is paramount in drug discovery and development. This document outlines a systematic workflow, from sample preparation to data interpretation, explaining the causal relationships behind experimental choices and detailing the characteristic fragmentation patterns that serve as a structural fingerprint for this molecular scaffold.
Introduction: The Role of MS in Benzotriazole Drug Discovery
The 1H-1,2,3-benzotriazole moiety is a versatile scaffold utilized in the development of therapeutic agents with a wide spectrum of activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The this compound core (MW: 191.20 g/mol ) serves as a key intermediate for synthesizing more complex derivatives, often through condensation with various aldehydes and ketones to form Schiff bases.[4][5][6]
In the fast-paced environment of drug discovery, mass spectrometry (MS) is an indispensable analytical tool for confirming the identity and purity of newly synthesized compounds.[7][8] High-resolution mass spectrometry (HRMS) provides exact mass measurements for molecular formula determination, while tandem mass spectrometry (MS/MS) offers detailed structural insights through controlled fragmentation.[9] This guide focuses on ESI-MS/MS, a soft ionization technique ideal for the analysis of these moderately polar, thermally labile small molecules.
Foundational Principles: Fragmentation of the Benzotriazole Acetohydrazide Core
Understanding the gas-phase chemistry of a molecule is crucial for interpreting its mass spectrum. The structure of this compound features several potential sites for fragmentation upon collisional activation. The most probable cleavage events are dictated by bond strengths and the stability of the resulting fragment ions and neutral losses.
Key structural features influencing fragmentation include:
-
The Benzotriazole Ring: Prone to a characteristic neutral loss of a nitrogen molecule (N₂).[10]
-
The Methylene Bridge (-CH₂-): Connects the heterocyclic system to the side chain.
-
The Acetohydrazide Moiety (-C(O)NHNH₂): Contains labile N-N and C-N bonds.
The following diagram illustrates the overall analytical workflow for characterizing these derivatives.
Caption: High-level workflow for MS characterization.
Experimental Protocols
The following protocols are designed to be robust starting points and can be optimized as needed. The trustworthiness of MS data hinges on clean sample preparation and a well-calibrated instrument.[11]
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical to prevent contamination of the MS system and ensure reproducible ionization. The goal is to have the analyte fully dissolved in a solvent compatible with the mobile phase.
-
Stock Solution: Accurately weigh ~1 mg of the synthesized benzotriazole derivative.
-
Dissolution: Dissolve the compound in 1 mL of an appropriate LC-MS grade solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/ACN + 0.1% Formic Acid).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates before transferring to an autosampler vial.
Protocol: UPLC-QTOF Mass Spectrometry Method
Rationale: Liquid chromatography separates the analyte from potential impurities, while the Quadrupole Time-of-Flight (QTOF) mass spectrometer provides both high-resolution and accurate mass measurements for confident identification. Electrospray ionization (ESI) in positive mode is chosen as the hydrazide and triazole nitrogens are readily protonated.
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and reduces run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry suitable for retaining these moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions | A standard gradient to elute compounds across a range of polarities. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| MS System | Agilent 6545 Q-TOF, Sciex TripleTOF 6600, or equivalent | Provides high mass accuracy (<5 ppm) and MS/MS capability. |
| Ionization Mode | ESI Positive | The basic nitrogen atoms in the molecule are readily protonated. |
| Capillary Voltage | 4000 V | Optimizes the electrospray plume for efficient ion generation.[12] |
| Gas Temperature | 325 °C | Aids in desolvation of the analyte ions. |
| Drying Gas Flow | 10 L/min | Nitrogen gas used to assist in solvent evaporation.[12] |
| MS Scan Range | m/z 50-500 | Covers the expected mass range for the parent compound and its derivatives. |
| MS/MS Acquisition | Targeted MS/MS (or Product Ion Scan) | Isolate the precursor ion ([M+H]⁺) and fragment it using collision-induced dissociation (CID). |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | A range of energies ensures the generation of both low-energy (major fragments) and high-energy (smaller) fragments. |
Data Interpretation: Decoding the Mass Spectrum
Molecular Ion Identification
The first step in analysis is to identify the protonated molecular ion, [M+H]⁺, in the full scan MS spectrum. For the parent compound, this compound (C₈H₉N₅O), the expected monoisotopic mass of the [M+H]⁺ ion is 192.0879. High-resolution MS should provide a measured mass within 5 ppm of this value.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ |
| This compound | C₈H₉N₅O | 192.0879 |
| 2-(1H-1,2,3-benzotriazol-1-yl)-N'-benzylideneacetohydrazide (Benzaldehyde derivative) | C₁₅H₁₃N₅O | 280.1193 |
| 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide (4-Cl-Benzaldehyde derivative) | C₁₅H₁₂ClN₅O | 314.0803 |
Key Fragmentation Pathways
The MS/MS spectrum reveals the structural backbone of the molecule. For the parent compound ([M+H]⁺ = m/z 192.09), the following fragmentation pathways are consistently observed.
Caption: Key fragmentation pathways of the core structure.
Detailed Explanation of Fragments:
-
Loss of Hydrazine (m/z 164.08): A common initial fragmentation involves the cleavage of the N-N bond in the hydrazide moiety followed by rearrangement, leading to the loss of a neutral hydrazine molecule (NH₂NH₂). This results in a stable acylium ion.
-
Loss of the Acetohydrazide Side Chain (m/z 119.06): Cleavage of the N-CH₂ bond results in the protonated benzotriazole ion. This is often a prominent peak, confirming the presence of the heterocyclic core.
-
Formation of the Methylene Benzotriazole Cation (m/z 134.06): Cleavage of the C-C bond in the side chain produces the [C₇H₆N₃]⁺ fragment ion.
-
Characteristic Loss of N₂ (m/z 92.05): The benzotriazole ring system is known to readily lose a molecule of dinitrogen (N₂, 28 Da). The fragment at m/z 134.06 can further fragment to m/z 92.05, which is a strong indicator of the benzotriazole ring system.[10] This subsequent fragmentation provides unequivocal evidence for the core structure.
-
Further Fragmentation (m/z 65.05): The ion at m/z 92.05 can lose hydrogen cyanide (HCN) to form the cyclopentadienyl cation, a common fragment for aromatic systems.
Summary of Major Fragment Ions:
| Precursor Ion m/z | Fragment Ion m/z | Neutral Loss | Formula of Fragment | Inferred Structure |
| 192.09 | 164.08 | 28.01 (N₂H₄) | C₈H₈N₃O⁺ | Benzotriazolyl-acetylium ion |
| 192.09 | 134.06 | 58.03 | C₇H₆N₃⁺ | Benzotriazolyl-methylium ion |
| 192.09 | 119.06 | 73.03 | C₆H₅N₃⁺ | Protonated Benzotriazole |
| 134.06 | 92.05 | 28.01 (N₂) | C₆H₆N⁺ | Ion resulting from N₂ loss from the triazole ring |
| 92.05 | 65.04 | 27.01 (HCN) | C₅H₅⁺ | Cyclopentadienyl cation |
Conclusion
This application note details a systematic and reliable mass spectrometry-based methodology for the characterization of this compound derivatives. By combining high-resolution LC-MS for accurate mass determination with targeted MS/MS analysis, researchers can confidently confirm the molecular identity and gain deep structural insights. The elucidated fragmentation pathways, particularly the characteristic loss of N₂ from the triazole ring, provide a diagnostic fingerprint for this important class of compounds. The protocols and data presented herein serve as a robust foundation for scientists and professionals in drug discovery to accelerate their research and development efforts.
References
- Srikanth L et al. (2017). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. International Journal of Farmacia, 3(2), 65-72. (URL not directly available, referenced in search results)
-
Vijayabaskaran, M., & Sriram, N. (n.d.). Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. Rasayan J. Chem. Available at: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
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ProQuest. (n.d.). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. Available at: [Link]
-
Ji, Z.-L., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. Available at: [Link]
-
Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis, and Synthesis of 2-(1H-benzotriazol- 1-yl) N- substituted Acetohydrazide that Binds to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Anti-Infective Agents, 21(5), 82-91. Available at: [Link]
-
PubMed. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1538. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). JOCPR, 15(2), 01-12. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of new benzotriazole derivatives. Available at: [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
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ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]
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Current Opinion in Pharmacology. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (n.d.). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Available at: [Link]
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ResearchGate. (n.d.). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Journal of Pharmaceutical and Biological Sciences. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted phenyl) acetamide. Available at: [Link]
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MDPI. (n.d.). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Available at: [Link]
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NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR. Available at: [Link]
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PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Available at: [Link]
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PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Available at: [Link]
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MDPI. (2023). UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts. Molecules, 28(5), 2187. Available at: [Link]
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National Center for Biotechnology Information. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14, 9598. Available at: [Link]
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Troubleshooting & Optimization
Optimizing Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This key chemical intermediate is a versatile building block in the development of novel therapeutic agents, owing to the wide range of biological activities exhibited by benzotriazole derivatives[1][2][3]. We will move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently encountered challenges.
The synthesis is typically a two-step process: (1) N-alkylation of 1H-benzotriazole with an ethyl haloacetate to yield ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, followed by (2) hydrazinolysis of the resulting ester to form the desired acetohydrazide. This guide is structured to address specific issues that may arise during each of these critical stages.
Part 1: The Synthetic Pathway - Mechanism and Key Considerations
The overall reaction scheme involves two distinct transformations, each with its own set of critical parameters. Understanding the underlying mechanism is paramount for effective troubleshooting.
Mechanistic Insights:
-
N-Alkylation: This step is a nucleophilic substitution reaction. Benzotriazole is deprotonated by a base, forming the benzotriazolide anion, a potent nucleophile. This anion then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride ion. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring[4][5]. While N1-substitution is often predominant, reaction conditions can influence the isomer ratio[4].
-
Hydrazinolysis: This is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the intermediate ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ethanol as a leaving group to yield the stable acetohydrazide product[6][7].
Part 2: Detailed Experimental Protocols
These protocols represent validated starting points. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (Intermediate)
This procedure is adapted from methodologies employing a carbonate base in an acetone solvent system[1][8].
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-benzotriazole (0.05 mol), anhydrous potassium carbonate (0.06 mol), and 100 mL of dry acetone.
-
Initiation: Stir the suspension vigorously for 15 minutes at room temperature to ensure fine dispersion of the reagents.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (0.05 mol) dropwise to the stirring suspension over 10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain reflux with continuous stirring for 6-12 hours[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase ethyl acetate:hexane 1:1 v/v)[8].
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, which can be used directly in the next step or purified further. The product is often a white crystalline solid[1].
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the widely reported hydrazinolysis of the intermediate ester in an alcohol solvent[6].
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (0.05 mol) in 50 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (85% solution in water, ~0.055 mol, 1.1 equivalents) to the solution. A slight excess ensures complete conversion[6].
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-24 hours. The reaction time can vary significantly; monitoring by TLC is recommended until the starting ester spot disappears[6][8].
-
Isolation: Cool the reaction mixture in an ice-water bath. The product often precipitates as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or tetrahydrofuran, to yield colorless crystals[6][8].
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Step 1: N-Alkylation Troubleshooting
Q1: My yield of the intermediate ester is very low. What went wrong?
A1: Low yield in this SN2 reaction can stem from several factors. Consider the following:
-
Ineffective Deprotonation: Your base may be the culprit. Anhydrous potassium carbonate is crucial; if it has absorbed moisture, its basicity is reduced. Ensure your base is dry. Similarly, using a weaker base may not fully deprotonate the benzotriazole.
-
Solvent Purity: The presence of water in your acetone can interfere with the reaction. Use of dry acetone is recommended[8].
-
Reaction Time/Temperature: This reaction can be slow. If you are running it at room temperature as some protocols suggest[9], it may require a longer duration (4+ hours). Refluxing in acetone for 6-12 hours is generally more robust[1][8]. Confirm reaction completion via TLC before work-up.
-
Reagent Quality: Ensure the ethyl chloroacetate is of good quality. It can degrade over time, releasing HCl, which will neutralize your base.
Q2: I see two spots on my TLC plate for the product, even after a long reaction time. Why?
A2: You are likely observing the formation of both N1 and N2-alkylated isomers of benzotriazole.
-
Causality: Benzotriazole has two distinct nucleophilic nitrogen atoms. Alkylation at N1 is typically the thermodynamically favored product, while N2 can be a significant kinetic byproduct. The ratio is sensitive to the solvent, base (counter-ion), and temperature[4].
-
Solution: Separating these isomers can be challenging via standard column chromatography. The best approach is to optimize the reaction for regioselectivity. Using a polar aprotic solvent like DMF or acetone with a K2CO3 base tends to favor the N1 isomer. For highly selective N1-alkylation, advanced methods using catalysts like B(C6F5)3 with diazoalkanes have been developed, though this significantly changes the protocol[5]. For most applications, proceeding with a mixture where N1 is the major component is acceptable, as the N2-ester may be removed during the hydrazide crystallization.
Step 2: Hydrazinolysis Troubleshooting
Q3: My final product is an oil and won't crystallize. How can I isolate it?
A3: An oily product typically indicates the presence of impurities that are inhibiting crystallization.
-
Unreacted Ester: The most common impurity is the starting ester. This indicates an incomplete reaction. Check your reaction time and ensure you used at least a slight excess (1.1 eq) of hydrazine hydrate[6]. You can try extending the reflux time.
-
Solvent Residue: Ensure all ethanol has been removed. After filtration, dry the product thoroughly under vacuum.
-
Purification Strategy: If impurities persist, attempt purification via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane). Once a purer fraction is obtained, try recrystallization again. Start by dissolving the oil in a minimum amount of hot solvent (like ethanol) and then slowly cooling it, perhaps with scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a previously obtained crystal can also be effective.
Q4: The yield of my final acetohydrazide is poor, even though the reaction went to completion according to TLC.
A4: This suggests product loss during work-up and purification.
-
Solubility: Your product may have significant solubility in the recrystallization solvent, especially if it's still warm. Ensure you cool the solution thoroughly in an ice bath before filtering. Minimize the amount of solvent used for washing the collected solid, and always use cold solvent.
-
Premature Precipitation: The product can sometimes precipitate too quickly from a supersaturated solution, trapping impurities. A slower crystallization (e.g., cooling the flask slowly to room temperature, then moving to a 4°C refrigerator) can yield purer crystals and improve recovery.
General FAQs
Q5: What are the optimal reaction conditions?
A5: "Optimal" depends on a balance of yield, purity, and time. The table below summarizes common conditions from the literature. For reliability, refluxing with K2CO3 in acetone for Step 1, followed by refluxing with a slight excess of hydrazine hydrate in ethanol for Step 2, is a robust starting point.
| Parameter | Step 1: N-Alkylation | Step 2: Hydrazinolysis |
| Base | K₂CO₃[8], NaOH[9] | N/A |
| Solvent | Dry Acetone[8], Ethanol[9] | Ethanol[6][7], Methanol[8] |
| Temperature | Room Temp[9] to Reflux[8] | Reflux[6][8] |
| Time | 4 - 12 hours[8][9] | 3 - 24 hours[6][8] |
| Key Insight | Anhydrous conditions and a reliable base are critical for high yield. | A slight excess of hydrazine hydrate ensures full conversion of the ester. |
Q6: What are the critical safety precautions when working with hydrazine hydrate?
A6: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is preferred for extended handling). Have a spill kit ready.
Q7: Can I use a different alkylating agent besides ethyl chloroacetate?
A7: Yes, other haloacetates like ethyl bromoacetate can be used. Bromoacetates are generally more reactive than chloroacetates, which may lead to shorter reaction times but could also potentially increase side reactions. The choice often depends on cost and availability.
Part 4: Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving low-yield issues.
References
-
Al-Soud, Y. A., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1538. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 399824, 2-(1H-Benzotriazol-1-yl)acetohydrazide. PubChem. [Link]
- This citation is not directly used in the text but provides general context on acetohydrazide deriv
- This citation is not directly used in the text but provides context on benzotriazole deriv
- This citation is not directly used in the text but provides context on benzotriazole synthesis.
-
Kadhim, A. A., & Al-Okaily, N. H. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
- This citation is not directly used in the text but provides general context on benzotriazole synthesis.
-
Journal of Chemical and Pharmaceutical Research (2023). A series of 2-(1H- benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized. JOCPR, 15(2):01-12. [Link]
- This citation is not directly used in the text but provides context on acetohydrazide synthesis.
-
Kumar, A., & Ajitha, A. (2014). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 7(5), 469-472. [Link]
- This citation is not directly used in the text but provides context on benzotriazole synthesis.
-
Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o140. [Link]
-
Shinde, S. S., et al. (2020). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 13(1), 233-237. [Link]
- This citation is not directly used in the text but provides context on hydrazide deriv
- This citation is not directly used in the text but provides context on benzotriazole deriv
-
Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o140. [Link]
- This citation is not directly used in the text but provides context on acetohydrazide synthesis.
-
GSC Biological and Pharmaceutical Sciences (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press, 29(02), 271–285. [Link]
- This citation is not directly used in the text but provides context on benzotriazole synthesis.
- This citation is not directly used in the text but provides context on hydrazide synthesis.
- This citation is not directly used in the text but provides context on hydrazide synthesis.
-
Briguglio, S. P., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 81, 1-37. [Link]
- This citation is not directly used in the text but provides context on the intermedi
- This citation is not directly used in the text but provides context on benzotriazole synthesis.
- This citation is not directly used in the text but provides context on acetohydrazide deriv
- This citation is not directly used in the text but provides general inform
- This citation is not directly used in the text but provides general inform
- This citation is not directly used in the text but provides general inform
- This citation is not directly used in the text but provides context on acetohydrazide deriv
- This citation is not directly used in the text but provides context on hydrazino ethyl acet
-
Reddy, V. P., et al. (2017). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 53(5), 978-981. [Link]
- This citation is not directly used in the text but provides context on hydrazide deriv
- This citation is not directly used in the text but provides context on reactions with hydrazine hydr
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- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iisj.in [iisj.in]
- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00108E [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide by recrystallization. It is designed for researchers and drug development professionals to navigate common experimental challenges and ensure the highest purity of their final compound.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its synthesis involves the reaction of an ester, ethyl 2-(1H-benzotriazol-1-yl)acetate, with hydrazine hydrate.[3][4][5] This process can leave behind unreacted starting materials, by-products, and salts that must be removed. Recrystallization is the most effective method for this purification, leveraging differences in solubility between the desired compound and impurities.[6][7] However, success depends on a precise choice of solvent and technique.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: How do I select the optimal solvent for recrystallization?
Answer: The ideal solvent is one in which your target compound, this compound, is highly soluble at elevated temperatures but poorly soluble at room or ice-bath temperatures.[6] This differential solubility is crucial for maximizing recovery.
Field-Proven Insights: Based on synthetic literature, several solvents have proven effective. Ethanol is a common choice for the recrystallization of this compound and its precursors.[3][4][5][8] For obtaining high-quality crystals suitable for X-ray diffraction, tetrahydrofuran (THF) has also been successfully used.[3][9]
Actionable Protocol: Small-Scale Solvent Screening Before committing your entire batch, perform solubility tests:[10]
-
Place ~20-30 mg of your crude product into several test tubes.
-
Add a different potential solvent to each tube (e.g., ethanol, methanol, water, THF, acetone) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that still contain solid in a water bath until the solvent boils.[10] Add the solvent in small portions until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
The best solvent is the one that dissolves the compound when hot and produces a large quantity of crystalline precipitate upon cooling.
Data Summary: Solvent Selection Parameters
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Observations from Literature |
| Ethanol | 78.4 | 24.5 | Frequently used for this class of compounds; good balance of polarity.[4][8] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Used to produce high-quality, X-ray grade crystals.[3][9] |
| Methanol | 64.7 | 32.7 | Used for precursors and derivatives.[8] |
| Acetone | 56 | 20.7 | Used for purification of precursors.[2][8] |
| Water | 100 | 80.1 | Generally used to wash away inorganic salts or for recrystallizing precursors. |
FAQ 2: My crude product contains insoluble particles, even when the solution is boiling. What should I do?
Answer: This indicates the presence of insoluble impurities, which could be inorganic salts (e.g., K₂CO₃ from a previous synthetic step) or polymeric by-products.[8] Attempting to dissolve these by adding excess solvent is a common mistake that will dramatically lower your final yield.[6][11] The correct procedure is a hot gravity filtration.
Actionable Protocol: Hot Gravity Filtration
-
Place a second, clean Erlenmeyer flask on a hot plate and add a small amount of the recrystallization solvent. Bring it to a boil. This will create a solvent-saturated atmosphere, preventing premature crystallization in the receiving flask.
-
Place a stemless funnel with fluted filter paper into the neck of the receiving flask.
-
Before filtering, add a small excess of hot solvent (~10-15%) to your main solution to ensure the desired compound does not crystallize out during the transfer.[10]
-
Wet the fluted filter paper with a small amount of hot solvent.
-
Carefully and quickly pour the hot solution containing your dissolved product and insoluble impurities through the fluted filter paper.
-
Rinse the original flask with a small portion of hot solvent and pass it through the filter to recover any residual product.
-
Proceed to cool the filtrate as you would for a normal recrystallization.
FAQ 3: The solution has cooled, but no crystals are forming. How can I induce crystallization?
Answer: This is a common phenomenon known as supersaturation, where the concentration of the dissolved compound is higher than its normal saturation point.[6] The solution needs a nucleation point to begin forming crystals.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution.[6][11] The microscopic imperfections on the glass provide a surface for crystal formation to begin.
-
Add a Seed Crystal: If you saved a tiny amount of the crude solid, add one or two specks to the solution.[6][11] This provides a perfect template for crystal growth.
-
The Glass Rod Trick: Dip a clean glass rod into the supersaturated solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to seed it.[11]
-
Cool Further: If the flask is at room temperature, place it in an ice-water bath to further decrease the solubility of your compound.[10] This should only be done after attempting the methods above, as rapid cooling can sometimes trap impurities.[11]
FAQ 4: My product separated as an oil, not crystals. What went wrong and how do I fix it?
Answer: This is known as "oiling out." It occurs when the solid comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or because the compound's melting point is depressed by impurities.[11]
Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (typically 10-20% more). This increases the volume and ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[11]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a towel to slow the rate of heat loss.
-
If the problem persists, it may indicate a high level of impurity. Consider pre-purification with a solvent wash or a charcoal treatment if the solution is colored.[11]
FAQ 5: How can I assess the purity of my final product?
Answer: Purity is typically confirmed by two simple, yet powerful, analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare your experimental value to the literature. Impurities depress and broaden the melting range. While the exact melting point of this compound is not consistently reported across all sources, derivatives have sharp, defined melting points, indicating this is a reliable method.[12] For example, a derivative formed with cyclopentanone has a melting point of 490–492 K (217-219 °C).[12] Your pure parent compound should exhibit a similarly sharp melting range.
-
Thin Layer Chromatography (TLC): TLC is an excellent way to visually check for impurities.[1][8]
-
Procedure: Spot your crude material, the recrystallized product, and a co-spot (both crude and pure on the same spot) on a silica gel TLC plate.
-
Eluent: A common solvent system is a mixture of hexane and ethyl acetate.
-
Analysis: After running the plate, visualize the spots under UV light. Your recrystallized product should ideally show a single, well-defined spot, while the crude material may show multiple spots corresponding to starting materials or by-products.
-
Recrystallization Workflow Diagram
The following diagram illustrates the complete recrystallization process, including key decision points for troubleshooting.
Caption: Workflow for the recrystallization of this compound.
References
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329. [Link]
-
University of Colorado Denver. (n.d.). Recrystallization. UCDenver Chemistry. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?[Link]
-
Reddy, B. S., et al. (2012). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 5(5), 639-642. [Link]
-
Shi, Z. Q., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. [Link]
-
Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(3), 1361-1366. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
IJDDR. (n.d.). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS | Abstract. [Link]
-
Shi, Z. Q., et al. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o655. [Link]
-
PubMed. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1538. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR, 9(10), 108-112. [Link]
-
He, G. F., & Shi, Z. Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
-
Chemsrc. (2024). 1H-Benzotriazole | CAS#:95-14-7. [Link]
-
Chem-Impex. (n.d.). 1,2,3-Benzotriazole. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). JOCPR, 15(2), 01-12. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHETIC AND PHARMACOLOGICAL PROFILE OF BENZOTRIAZOLE. [Link]
-
ChemSynthesis. (2024). 1H-1,2,3-benzotriazole. [Link]
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Technical Support Center: Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. We will delve into the causality behind potential side reactions and provide field-proven troubleshooting strategies to ensure the integrity of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My TLC plate shows two distinct, closely-eluting spots, even after the reaction has gone to completion. What are they?
Answer: This is the most common issue encountered in this synthesis and almost certainly indicates the presence of N1 and N2 isomers. Benzotriazole is a tautomeric molecule, and its N-alkylation with ethyl chloroacetate in the first step produces a mixture of two constitutional isomers: the desired ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate (the N1 isomer) and the primary side product, ethyl 2-(2H-1,2,3-benzotriazol-2-yl)acetate (the N2 isomer).[1][2]
-
Causality: The nitrogen atoms at the 1 and 3 positions of benzotriazole are chemically equivalent due to rapid proton tautomerism. The nitrogen at the 2 position is distinct. Alkylation can occur at either the N1 or N2 position. While the N1 isomer is generally the major product under many conditions, the formation of the N2 isomer is often significant.[2] The subsequent reaction with hydrazine hydrate converts both ester isomers into their respective hydrazides, which will also have very similar polarities, leading to the two spots you observe on TLC.
-
Troubleshooting Steps:
-
Confirm Isomer Presence: The identity of the spots can be confirmed by advanced analytical techniques. In ¹H NMR, the methylene protons (-CH₂-) adjacent to the benzotriazole ring are a key diagnostic signal. For the N1 isomer, these protons are typically found further downfield compared to the N2 isomer due to the different electronic environment.
-
Optimize Alkylation: The ratio of N1 to N2 isomers is influenced by the reaction conditions of the first step (alkylation). Factors include the solvent, base, and temperature. Running the reaction in a polar aprotic solvent like DMF with a base such as K₂CO₃ is a common procedure.[3][4] Experimenting with solvent polarity may slightly alter the isomer ratio.
-
Purification Strategy: Since the isomers are difficult to separate, fractional crystallization is the most effective method. The two isomers often have different solubilities in specific solvents. Try recrystallizing the crude product from a solvent like ethanol or tetrahydrofuran.[5] Monitor the purity of the crystals and the mother liquor by TLC or HPLC to track the separation.
-
Question 2: My final product yield is significantly lower than expected, and the crude material is sticky or oily. What went wrong?
Answer: A low, non-crystalline yield often points to incomplete reaction or the formation of side products that inhibit crystallization.
-
Causality & Troubleshooting:
-
Incomplete Hydrazinolysis: The conversion of the ethyl ester intermediate to the hydrazide may be incomplete. Ensure you are using a sufficient excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents).[5] The reaction often requires refluxing in a solvent like ethanol for several hours (from 3 to 24 hours depending on the scale and specific conditions).[5][6] Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Hydrolysis of the Ester: The intermediate, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, can be hydrolyzed back to its corresponding carboxylic acid, 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid, especially if there is excess water in your hydrazine hydrate or if the reflux is overly prolonged.[7] This acidic impurity can interfere with the crystallization of the desired neutral hydrazide.
-
Solution: Use anhydrous ethanol and a fresh bottle of hydrazine hydrate. To remove the acidic side product, you can dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The desired hydrazide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.
-
-
Unreacted Benzotriazole: If the initial alkylation step was inefficient, you might have unreacted 1H-benzotriazole in your intermediate. This starting material can often be carried through to the final product. It is an acidic compound and can be removed by the same basic wash described above.[8]
-
Question 3: My mass spectrum shows a peak that is approximately double the mass of my expected product minus the mass of a hydrazine molecule. What is this impurity?
Answer: This high-mass peak is characteristic of a diacyl hydrazine derivative, specifically N,N'-bis[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]hydrazine .
-
Mechanism of Formation: This side product forms when one molecule of hydrazine reacts with two molecules of the ethyl ester intermediate. This is more likely to occur if the hydrazine is not used in sufficient excess or if it is added too slowly to a hot solution of the ester, creating localized areas of low hydrazine concentration.
Workflow: Formation of Diacyl Hydrazine Side Product
Caption: Formation of the diacyl hydrazine impurity.
-
Troubleshooting and Prevention:
-
Stoichiometry Control: Ensure that hydrazine hydrate is used in at least a 1.1 molar excess relative to the ester.
-
Addition Method: Add the ester slowly to the solution of hydrazine hydrate in ethanol, rather than the other way around. This maintains an excess of hydrazine throughout the addition process, favoring the formation of the desired mono-acylated product.
-
Purification: This side product is significantly less polar and has a much higher molecular weight than the desired product. It can typically be removed by recrystallization or silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of, and how can I identify them?
The most common side products are summarized in the table below. Identification is best achieved by a combination of chromatography (TLC/HPLC) and spectroscopy (¹H NMR, MS).
| Side Product/Impurity | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Desired Product | This compound | 191.20 | ¹H NMR: -CH₂- signal is a sharp singlet. |
| N2 Isomer | 2-(2H-1,2,3-benzotriazol-2-yl)acetohydrazide | 191.20 | ¹H NMR: -CH₂- signal is slightly upfield compared to the N1 isomer. Benzotriazole protons show a symmetric AA'BB' pattern. |
| Unreacted Ester | Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate | 205.21 | ¹H NMR: Shows characteristic ethyl group signals (a quartet ~4.2 ppm and a triplet ~1.2 ppm).[9] |
| Hydrolysis Product | 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | 191.17 | Acidic nature. Will not stay on the baseline in TLC with a basic mobile phase. Soluble in aqueous NaHCO₃. |
| Diacyl Hydrazine | N,N'-bis[...acetyl]hydrazine | 362.36 | High mass peak in MS. Low solubility. Less polar than the desired product. |
Q2: Why does benzotriazole alkylate on two different nitrogens?
Benzotriazole exists as a mixture of two rapidly interconverting tautomers: 1H-benzotriazole and 2H-benzotriazole. The N-H proton can reside on either the N1 or N2 position. Deprotonation with a base generates the benzotriazolide anion, where the negative charge is delocalized over the N1, N2, and N3 atoms. The subsequent alkylation by the electrophile (ethyl chloroacetate) can occur at either the N1 or N2 position, leading to the formation of both isomers.[2] The ratio of these products depends on factors like the solvent, counter-ion, and temperature, which influence the site of reactivity of the anion.
Diagram: N1 vs. N2 Alkylation of Benzotriazole
Caption: Competing pathways for the N-alkylation of benzotriazole.
Q3: Can you provide a reliable protocol for purifying the final product?
Answer: Certainly. Recrystallization is the most common and effective method for purifying this compound from its major impurities.
Protocol: Purification by Recrystallization
-
Solvent Selection: Ethanol is a widely used and effective solvent for this purpose.[6] Tetrahydrofuran can also be used.[5][10]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid using a large excess of solvent, as this will reduce your recovery yield.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and keep the solution hot for a few minutes. Then, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Purity Check: Assess the purity of the recrystallized product using TLC, melting point, or ¹H NMR. The mother liquor can also be analyzed to confirm that impurities (like the N2 isomer) have been concentrated in the filtrate.
References
-
Ji, Z.-L., Shi, H.-Q., Wang, L.-F., & Liu, H.-T. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1538. [Link]
-
Chen, Z., & Li, X.-X. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
-
Pawar, S. A. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]
-
Moon, S. A. A Review on: Synthesis of Benzotriazole. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Organic Syntheses Procedure. (n.d.). 1,2,3-benzotriazole. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]
-
Lee, K.-J., Kim, S. H., & Kim, S. (2002). 2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aryl)-2-propenals: Versatile Synthons for Preparation of Pyrazolopyrimidines, Pyrazoles, I. Bulletin of the Korean Chemical Society, 23(8), 1079-1082. [Link]
-
Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329. [Link]
-
Sree, G. N., & Kumar, M. R. (2012). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 5(5), 651-654. [Link]
-
Kumar, A., Kumar, R., & Kumar, A. (2014). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 7(10), 1144-1147. [Link]
-
ResearchGate. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. [Link]
-
Patel, K., & Patel, H. (2013). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 639-643. [Link]
-
Sci-Hub. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. [Link]
-
Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. eScholarship, University of California. [Link]
-
Avhad, K. C., & Upasani, C. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. [Link]
- Google Patents. (n.d.).
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Removal of unreacted hydrazine hydrate from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted hydrazine hydrate from the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This document is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted hydrazine hydrate from my this compound product?
Hydrazine is a highly reactive, toxic, and corrosive compound.[1][2] Its presence as an impurity can interfere with subsequent reaction steps and compromise the integrity of biological assays. For pharmaceutical applications, regulatory guidelines impose strict limits on genotoxic impurities like hydrazine, often in the range of a few parts per million (ppm).[3] Therefore, its effective removal is a critical step in ensuring the purity, safety, and efficacy of the final compound.
Q2: I've completed the synthesis of this compound from its corresponding ethyl ester and hydrazine hydrate in ethanol. What are the primary methods for removing the excess hydrazine hydrate?
There are several effective methods for removing unreacted hydrazine hydrate, and the choice of method will depend on the scale of your reaction, the solubility properties of your product, and the equipment available. The most common approaches include:
-
Aqueous Extraction: Leveraging the high water solubility of hydrazine hydrate.
-
Precipitation and Recrystallization: Exploiting differences in solubility between the product and hydrazine hydrate.
-
Azeotropic Distillation: Removing hydrazine hydrate as an azeotrope with a suitable solvent.
-
Column Chromatography: Separating the product from hydrazine hydrate based on polarity.
Each of these methods is discussed in detail in the troubleshooting guides below.
Troubleshooting Guides: Step-by-Step Protocols and Explanations
Guide 1: Removal of Hydrazine Hydrate by Aqueous Extraction
Principle: This method relies on the high polarity and water solubility of hydrazine hydrate, allowing it to be partitioned into an aqueous phase while the desired, less polar organic product remains in an organic solvent.
When to Use: This is a good first approach, especially when your product has low water solubility.
Experimental Protocol:
-
Solvent Removal: After the reaction is complete, remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water or a saturated sodium chloride solution (brine). Repeat the washing step 2-3 times.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Causality Behind Experimental Choices:
-
Choice of Organic Solvent: The selected organic solvent should readily dissolve your product, this compound, while being immiscible with water.
-
Brine Wash: Using a saturated brine solution in the final wash helps to break up any emulsions and further reduces the amount of water in the organic layer.
Diagram of the Extraction Workflow:
Caption: Workflow for hydrazine hydrate removal via aqueous extraction.
Guide 2: Purification by Precipitation and Recrystallization
Principle: This method is effective when the desired product, this compound, has limited solubility in the reaction solvent (e.g., ethanol) at room temperature or below, or if a suitable recrystallization solvent can be found that selectively precipitates the product while leaving hydrazine hydrate in solution. Several sources mention that the product can be recrystallized from hot water or ethanol.[4]
When to Use: This is an ideal method if your product precipitates out of the reaction mixture upon cooling or if a suitable recrystallization solvent is known.
Experimental Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath. If the product is insoluble at lower temperatures, it should precipitate out.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol or another suitable solvent in which hydrazine hydrate is soluble, but your product is not.
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, tetrahydrofuran).[5][6]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Causality Behind Experimental Choices:
-
Slow Cooling: Slow cooling during recrystallization promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Washing with Cold Solvent: Washing the filtered crystals with a cold solvent minimizes the loss of the desired product while effectively removing residual impurities.
Guide 3: Azeotropic Distillation for Hydrazine Hydrate Removal
Principle: Hydrazine hydrate can form azeotropes with certain organic solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent that forms an azeotrope with hydrazine hydrate, the impurity can be removed by distillation. Xylene is a commonly cited solvent for this purpose.[7]
When to Use: This method is useful for larger-scale reactions or when extraction and recrystallization methods are not effective.
Experimental Protocol:
-
Solvent Exchange: After removing the initial reaction solvent (ethanol), add xylene to the crude product.
-
Azeotropic Distillation: Heat the mixture and distill off the xylene-hydrazine hydrate azeotrope. A Dean-Stark apparatus can be beneficial for this process.
-
Product Isolation: Once the hydrazine hydrate has been removed, the xylene can be evaporated under reduced pressure to yield the purified product. Further purification by recrystallization may be necessary.
Quantitative Data:
| Compound | Boiling Point (°C) | Notes |
| Hydrazine Hydrate | 120.1 | |
| Xylene | 138-144 | Isomer dependent |
| Water | 100 |
Diagram of Azeotropic Distillation Setup:
Caption: Simplified setup for azeotropic distillation.
Analytical Verification of Hydrazine Hydrate Removal
It is essential to analytically verify the absence of residual hydrazine hydrate in your final product. Several sensitive analytical techniques are available for this purpose.
Q3: How can I confirm that all the hydrazine hydrate has been removed from my product?
Several analytical methods can be used to detect and quantify residual hydrazine. The choice of method will depend on the required sensitivity and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. Hydrazine can be derivatized to make it detectable by UV or fluorescence detectors, allowing for very low detection limits.[8][9]
-
Gas Chromatography (GC): GC can also be used for hydrazine analysis, often after derivatization to improve volatility and thermal stability.[3][8] Acetone can be used as both a diluent and a derivatizing agent for GC analysis.[3]
-
Spectrophotometry: Colorimetric methods, such as the reaction of hydrazine with p-dimethylaminobenzaldehyde, provide a simple and rapid way to screen for the presence of hydrazine.[8]
-
Mass Spectrometry (MS): Advanced MS techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) offer high sensitivity for detecting trace amounts of hydrazine.[1][2]
Summary of Analytical Methods:
| Method | Principle | Detection Limit | Reference |
| HPLC | Chromatographic separation with UV/Fluorescence detection (often with derivatization) | Low ppm to ppb | [8][9] |
| GC | Chromatographic separation with FID/NPD detection (often with derivatization) | ppm level | [3][8] |
| Spectrophotometry | Colorimetric reaction | ~0.13 µg per sample | [9] |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | Very low (trace levels) | [1][2] |
References
-
Three Methods of Detection of Hydrazines - Tech Briefs. (2010-05-01). Available at: [Link]
-
Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents - Research Journal of Pharmacy and Technology. (2021). Available at: [Link]
-
Three Methods of Detection of Hydrazines - NASA Technical Reports Server (NTRS). (2010-05-01). Available at: [Link]
-
2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research. (2012). Available at: [Link]
-
HYDRAZINE Method no.: 52. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. (2021). Available at: [Link]
-
Remove excess hydrazine hydrate? - ResearchGate. (2021-01-31). Available at: [Link]
-
How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022-05-03). Available at: [Link]
-
Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I. (HSV-I). Journal of Chemical and Pharmaceutical Research. (2023). Available at: [Link]
-
hydrazine hydrate - Organic Syntheses Procedure. Available at: [Link]
- Process for the removal of impurities from hydrazine hydrate - Google Patents. (1996).
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity - ResearchGate. (2019-11-29). Available at: [Link]
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? - ResearchGate. (2019-10-16). Available at: [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. (2025-04-28). Available at: [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (2023-07-07). Available at: [Link]
-
2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC - NIH. (2009). Available at: [Link]
-
Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023-04-13). Available at: [Link]
-
2-(1H-Benzotriazol-1-yl)acetohydrazide - PubMed. (2009). Available at: [Link]
-
The Chemical Profile of Acetohydrazide: Synthesis, Structure, and Applications. Available at: [Link]
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity | Asian Journal of Chemistry. (2019-11-16). Available at: [Link]
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- 3. sielc.com [sielc.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1H-Benzotriazol-1-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
Technical Support Center: Analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and its Impurities
Welcome to the technical support center for 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities in your final product can typically be traced back to three main sources: the synthetic route, subsequent degradation, or residual materials from purification. Based on common synthesis pathways, you should be vigilant for starting materials, intermediates, by-products, and residual solvents.
-
Unreacted Starting Materials and Intermediates: The most prevalent impurities are often the materials used in the synthesis that were not fully consumed. The final step in the synthesis of this compound is the reaction of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with hydrazine hydrate.[1][2] Therefore, incomplete reaction can lead to the presence of:
-
1H-Benzotriazole
-
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Hydrazine hydrate
-
-
By-products of Synthesis: Side reactions during the synthesis can generate isomeric impurities. The alkylation of benzotriazole can occur on different nitrogen atoms of the triazole ring, leading to the formation of the 2-yl isomer:
-
2-(2H-1,2,3-benzotriazol-2-yl)acetohydrazide
-
-
Degradation Products: Although benzotriazoles are generally stable, the hydrazide functional group can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. This can lead to the formation of:
-
2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
-
-
Residual Solvents: The synthesis and recrystallization processes often involve organic solvents. Depending on the specific procedure, you might find traces of:[3]
-
Ethanol
-
Acetone
-
Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here’s a troubleshooting workflow you can follow:
-
Review the Synthesis: Carefully examine the synthetic route used.[1][3] Are there any potential side reactions you hadn't considered? Could any of the starting materials or reagents have been contaminated?
-
Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide you with the mass-to-charge ratio (m/z) of the impurity, which is a crucial piece of information for determining its molecular formula.
-
Spiking Experiment: If you suspect the impurity is a known starting material or intermediate, you can perform a spiking experiment. Add a small amount of the suspected compound to your sample and re-analyze it by HPLC. If the peak area of the unknown impurity increases, you have likely confirmed its identity.
-
NMR Spectroscopy: If the impurity is present in a sufficient quantity, you can attempt to isolate it (e.g., by preparative HPLC or column chromatography) and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will provide detailed structural information.
Q3: How can I set up an HPLC method to analyze the purity of my this compound?
A3: A reverse-phase HPLC method is generally suitable for analyzing the purity of this compound and its potential impurities. Here is a general-purpose method to get you started. You may need to optimize it for your specific instrument and sample matrix.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a good starting point for separating moderately polar compounds like benzotriazole derivatives.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate acidic and basic functional groups, leading to sharper peaks and better peak shapes.
-
Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, from the more polar starting materials to the less polar final product and by-products.
-
UV Detection: Benzotriazoles have a strong UV absorbance, making UV detection a sensitive method for their analysis. Monitoring at multiple wavelengths can help to distinguish between different compounds.
Q4: Are there any specific considerations for sample preparation when analyzing for these impurities?
A4: Yes, proper sample preparation is critical for accurate analysis.
-
Solubility: Ensure your sample is fully dissolved in the injection solvent. If you observe any particulate matter, filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
Stability: If you suspect the presence of degradation products, it is advisable to prepare your samples fresh and analyze them promptly. Avoid prolonged storage of samples in solution, especially at room temperature.
-
Concentration: The concentration of your sample should be within the linear range of your detector. If you are trying to detect very low levels of impurities, you may need to inject a more concentrated sample. However, be mindful of overloading the column, which can lead to poor peak shape and inaccurate quantification.
Visualizing Impurity Formation and Identification
To better understand the origin of potential impurities and the workflow for their identification, the following diagrams are provided.
Diagram 1: Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and common impurities.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
References
-
Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(1), 145-149. Available from: [Link]
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives asAntimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329. Available from: [Link]
-
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. EPA. Available from: [Link]
-
Ji, Z., & Shi, Z. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. Available from: [Link]
-
Patel, J. S., Garg, C. S., & Sen, D. J. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research. Available from: [Link]
-
Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415-7420. Available from: [Link]
-
He, G. F., & Shi, Z. Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o48. Available from: [Link]
-
Cai, Y. H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. Available from: [Link]
Sources
Technical Support Center: Catalysis in Schiff Base Synthesis from 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Schiff bases using 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of catalysts in this reaction. We will explore common challenges, offer practical solutions, and explain the causality behind experimental choices to ensure reproducible and high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation between this compound and an aldehyde?
The reaction is a nucleophilic addition-elimination (condensation) reaction. The terminal primary amine (-NH₂) group of the acetohydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. The reaction is then driven to completion by the elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group, which is characteristic of Schiff bases.[1][2]
Q2: Why is a catalyst typically required for this reaction?
While the reaction can sometimes proceed without a catalyst, especially with highly reactive aldehydes, a catalyst is generally used to increase the reaction rate and improve the yield. The catalyst's primary role is to activate the carbonyl group of the aldehyde. By protonating the carbonyl oxygen, an acid catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazide nitrogen.[3][4] This lowers the activation energy of the initial addition step.
Q3: What is the specific role of glacial acetic acid (GAA) as a catalyst?
Glacial acetic acid is the most commonly used acid catalyst for this synthesis.[5][6][7] Its function is twofold:
-
Protonation: It provides a proton (H⁺) to activate the aldehyde's carbonyl group, as described above.[4]
-
Dehydration: It facilitates the removal of the water molecule from the carbinolamine intermediate, which is the rate-determining step, pushing the equilibrium towards the formation of the Schiff base.[4] Typically, only a few drops of GAA are needed to effectively catalyze the reaction.[5][8]
Q4: Can other catalysts be used? What are the alternatives?
Yes, various Brønsted or Lewis acids can be used, although they are less common for this specific transformation in the literature. Examples include ZnCl₂, TiCl₄, and H₂SO₄.[2] However, stronger acids can sometimes lead to unwanted side reactions or degradation of the starting materials. For this reason, the milder acetic acid is generally preferred.
Q5: Are there catalyst-free methods available for this synthesis?
Yes, green chemistry approaches have been developed that can often proceed without a catalyst, typically by using alternative energy sources to drive the reaction. These methods are environmentally benign and can lead to shorter reaction times and higher yields.[9][10]
-
Microwave Irradiation: This technique uses microwave energy to rapidly and uniformly heat the reaction mixture, significantly accelerating the rate of reaction.[7][11][12]
-
Ultrasound Assistance (Sonication): This method uses the energy of sound waves to create acoustic cavitation, which can enhance mass transfer and accelerate the reaction rate.[2][13][14]
Experimental Workflow & Catalytic Mechanism
The following diagrams illustrate the general experimental workflow for a catalyzed synthesis and the detailed mechanism of acid catalysis.
Caption: A typical experimental workflow for the synthesis of Schiff bases.
Caption: The role of an acid catalyst in Schiff base formation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalysis: Insufficient or no catalyst was added. 2. Poor Reactant Solubility: Starting materials are not fully dissolved in the solvent at reflux temperature.[15] 3. Low Reactivity: The aldehyde used may have strong electron-withdrawing groups or significant steric hindrance. 4. Insufficient Reaction Time: The reaction may require longer heating to go to completion. Some reactions can take up to 24 hours.[15] | 1. Add 2-3 drops of glacial acetic acid.[5][8] 2. Try a more polar aprotic solvent like DMF, or increase the volume of ethanol.[15] 3. Increase the reaction temperature or switch to a more energetic method like microwave synthesis.[7] 4. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[15][16] |
| Formation of Multiple Products / Impurities | 1. Catalyst Too Strong: Using a strong mineral acid might cause decomposition of the hydrazide or aldehyde. 2. Reaction Temperature Too High: Excessive heat, especially for prolonged periods, can lead to side reactions. 3. Self-Condensation of Aldehyde: Possible if the aldehyde is prone to aldol-type reactions under acidic conditions. | 1. Use a milder catalyst like glacial acetic acid.[5][6] 2. Reduce the temperature or shorten the reflux time once TLC indicates the consumption of starting material. 3. Ensure the dropwise addition of the aldehyde to the hydrazide solution to maintain a low aldehyde concentration. |
| Difficulty in Product Isolation | 1. Product is Soluble: The synthesized Schiff base may be soluble in the reaction solvent (ethanol) even after cooling. 2. Oily Product Formation: The product separates as an oil instead of a crystalline solid. | 1. After cooling, pour the reaction mixture into a beaker of crushed ice or cold water to induce precipitation.[5] 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, proceed with column chromatography for purification. |
| Product Purity Issues After Filtration | 1. Co-precipitation of Starting Materials: Unreacted hydrazide or aldehyde may precipitate along with the product. 2. Solvent Trapping: The crystalline lattice may trap solvent molecules. | 1. Wash the filtered solid thoroughly with cold ethanol to remove unreacted starting materials.[8] 2. Recrystallization is crucial. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form pure crystals.[5][17] |
Detailed Experimental Protocol (Conventional Catalytic Method)
This protocol is a synthesized example based on common procedures found in the literature for the preparation of Schiff bases from this compound.[5][7][8]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (GAA)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of this compound (e.g., 1.91 g, 0.01 mol) in absolute ethanol (20-30 mL). Gentle warming may be required to achieve full dissolution.
-
To this clear solution, add an equimolar amount of the selected aromatic aldehyde (e.g., 1.40 g, 0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5][8]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.[5]
-
Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting materials), turn off the heat and allow the mixture to cool to room temperature.
-
The solid product will typically precipitate upon cooling. To maximize precipitation, the flask can be placed in an ice bath.[8]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered product with a small amount of cold ethanol to remove any soluble impurities and unreacted starting materials.[8]
-
Dry the crude product. For final purification, recrystallize the solid from a suitable solvent like ethanol.[5][17]
-
Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5][18]
References
-
Different Schiff Bases—Structure, Importance and Classification. National Institutes of Health (NIH). Available at: [Link]
-
“Design and Synthesis of Novel Schiff Base Derivatives Based on Benzotriazole”. JOURNAL OF TECHNOLOGY. Available at: [Link]
-
Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. MDPI. Available at: [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. Available at: [Link]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System. Available at: [Link]
-
Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Preprints.org. Available at: [Link]
-
What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. Available at: [Link]
-
Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Systematic Reviews in Pharmacy. Available at: [Link]
-
2-(1H-Benzotriazol-1-yl)acetohydrazide. National Institutes of Health (NIH). Available at: [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Semantic Scholar. Available at: [Link]
-
#125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. National Institutes of Health (NIH). Available at: [Link]
-
hydrazone schiff base: Topics by Science.gov. Science.gov. Available at: [Link]
-
Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. PubMed. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing. Available at: [Link]
-
Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Taylor & Francis Online. Available at: [Link]
- CN103193723A - Benzotriazole Schiff base compound and preparation method thereof. Google Patents.
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new Schiff bases and their metal complexes of some benzoylhydrazone derivatives. ResearchGate. Available at: [Link]
-
What is the role of glacial acetic acid in the ring closure of Schiff bases? ResearchGate. Available at: [Link]
-
On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. Der Pharma Chemica. Available at: [Link]
-
Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. SciSpace. Available at: [Link]
-
Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. Iraqi Journal of Science. Available at: [Link]
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. Available at: [Link]
-
NOTE Synthesis of Schiff Bases under Ultrasound-Irradiation. Journal of the Chinese Chemical Society. Available at: [Link]
-
Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. ResearchGate. Available at: [Link]
-
ULTRASOUND-ASSISTED SYNTHESIS AND CHARACTERIZATION OF BENZIMIDAZOLE-BASED SCHIFF BASES: CORROSION INHIBITION AND ANTIMICROBIAL S. Kronika Journal. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO BENZIMIDAZOLE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders. MDPI. Available at: [Link]
-
An Efficient and Green Synthesis af Novel Azo Schiff Base and its Complex Under Ultrasound Irradiation. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes derived from a Schiff base of 2-[(4-Methyl-2-oxo-2Hchromen- 7-yl)oxy]acetohydrazide with 3-formyl-2-hydroxy quinoline and 3. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Technical Support Center: Greener Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the adoption of alternative, environmentally benign solvents. Our goal is to help you navigate the challenges of greener synthesis, improve your experimental outcomes, and enhance laboratory safety and sustainability.
Introduction
This compound is a crucial intermediate in the synthesis of various heterocyclic compounds and Schiff bases, which are investigated for a wide range of pharmacological activities, including antimicrobial and anticonvulsant properties.[1][2][3] The conventional synthesis often relies on volatile organic compounds (VOCs) like acetone and ethanol, which pose environmental and health risks.[1][2][4] The principles of green chemistry encourage the replacement of such hazardous solvents with safer, more sustainable alternatives.[5] This guide explores the use of Polyethylene Glycol (PEG-400) and Deep Eutectic Solvents (DESs) as effective and recyclable media for this synthesis.
Frequently Asked Questions (FAQs)
General Synthesis Questions
Q: What is the conventional synthesis route for this compound?
A: The synthesis is a well-established two-step process. First, benzotriazole undergoes a nucleophilic substitution reaction with ethyl chloroacetate, typically in the presence of a weak base like potassium carbonate, to form the intermediate, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. The second step involves the hydrazinolysis of this ester with hydrazine hydrate to yield the final acetohydrazide product.[1][3][4][6]
Caption: General two-step synthesis workflow.
Q: What are the primary issues with using traditional solvents like acetone and ethanol?
A: While effective, solvents like acetone and ethanol are volatile, flammable, and contribute to air pollution. Their use necessitates careful handling, specialized storage, and waste management protocols. From a green chemistry perspective, the goal is to minimize or replace such solvents to create safer and more sustainable chemical processes.[5]
Questions on Alternative Solvents
Q: What are the recommended "green" solvents for this synthesis?
A: We strongly recommend exploring Polyethylene Glycol (PEG-400) and Deep Eutectic Solvents (DESs). Both have emerged as excellent, environmentally benign alternatives to conventional organic solvents.[7][8][9][10] They are non-volatile, non-flammable, often biodegradable, and can frequently be recycled, significantly reducing the environmental impact of the synthesis.[9][11][12]
Q: What are the specific advantages of using PEG-400?
A: PEG-400 is a thermally stable, inexpensive, and non-toxic polymer.[8] It is highly soluble in water, which dramatically simplifies product workup; often, the product can be precipitated by adding water to the reaction mixture.[8] Its hydrophilic nature and ability to form hydrogen bonds can also enhance reaction rates, sometimes eliminating the need for a separate catalyst.[13]
Q: What are Deep Eutectic Solvents (DESs) and why are they beneficial?
A: DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined, form a eutectic with a melting point much lower than the individual components.[7][12] A common example is a mixture of choline chloride and urea.[11][12] Their advantages are numerous: they are easy to prepare from cheap, renewable sources, non-volatile, non-toxic, and often biodegradable.[7][11] In many cases, the DES can also act as a catalyst, simplifying the reaction setup.[12]
Solvent Property Comparison
| Property | Conventional Solvents (Ethanol, Acetone) | PEG-400 | Deep Eutectic Solvents (e.g., ChCl:Urea) |
| Volatility | High | Negligible | Negligible |
| Flammability | High | Low | Non-flammable |
| Toxicity | Moderate | Low / Non-toxic[8] | Generally Low / Non-toxic[7][12] |
| Source | Petrochemical | Petrochemical | Often Renewable[7] |
| Recyclability | Possible via distillation | High[8][13] | High[7] |
| Biodegradability | Varies | High[9] | High[11][12] |
| Cost | Low to Moderate | Low[8] | Low[12] |
Troubleshooting Guide
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- 9. Eco-friendly polyethylene glycol (PEG-400): a green reaction medium for one-pot, four-component synthesis of novel asymmetrical bis-spirooxindole deri ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13133J [pubs.rsc.org]
- 10. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Monitoring 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Reactions by TLC
Welcome to the technical support guide for monitoring the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This resource, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, ensuring the reliable application of Thin-Layer Chromatography (TLC) for this specific reaction. As Senior Application Scientists, our goal is to bridge theory with practice, explaining not just the steps but the scientific rationale behind them to empower your research.
The synthesis of this compound, typically prepared from its corresponding ester (ethyl-1H-benzotriazol-1-yl-acetate) and hydrazine hydrate, is a common transformation in medicinal chemistry.[1][2][3] The benzotriazole moiety is a key pharmacophore in many therapeutic agents.[4][5] Accurate monitoring of this reaction is crucial to determine the point of completion, identify potential side products, and optimize reaction conditions. TLC is an ideal technique for this purpose due to its speed, low cost, and high sensitivity.[6][7][8]
Section 1: Foundational Principles of TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning.[9] Components of a mixture are separated based on their affinity for two phases: a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (a less polar solvent system that moves up the plate via capillary action).[10][11]
In the context of this synthesis, the product, this compound, is significantly more polar than the starting material, ethyl-1H-benzotriazol-1-yl-acetate. This is because the hydrazide group (-CONHNH₂) can engage in strong hydrogen bonding with the polar silica gel stationary phase, more so than the ester group (-COOEt) of the starting material. Consequently, the product will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[12][13]
The Retention Factor (Rf)
The Rf value is a key metric in TLC, quantifying the movement of a compound.[14] It is a ratio calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [15]
An ideal Rf value for analysis falls between 0.2 and 0.8, as this range typically provides the best separation from other components.[11][16] For this reaction, you will monitor the disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf).
Section 2: Detailed Protocol for TLC Analysis
This protocol provides a self-validating system for monitoring your reaction. By spotting lanes for the starting material, the reaction mixture, and a "co-spot," you can unambiguously track the transformation.
Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Step-by-Step Methodology
-
Plate Preparation: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[13] Never use a pen, as the ink will chromatograph with your samples.[17] Mark three tick marks on the baseline for your lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting ethyl ester in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a ~1% solution.[18]
-
RM: Take a small aliquot (e.g., one drop) from your reaction mixture and dilute it in 5-10 drops of a volatile solvent.
-
-
Chamber Preparation: Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.[17] Place a piece of filter paper against the inside wall of the chamber, dipping into the solvent, to saturate the chamber atmosphere. This prevents uneven solvent migration.[11]
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the prepared SM solution to the "SM" tick mark. The spot should be as small as possible (1-2 mm diameter) to ensure good separation.[6]
-
Apply a spot of the RM solution to the "RM" tick mark.
-
On the "C" tick mark, first spot the SM solution, then, using the same capillary, spot the RM solution directly on top of it. This co-spot is crucial for confirming the identity of the starting material in your reaction lane.[19]
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber and replace the lid. Allow the solvent to travel up the plate via capillary action until the solvent front is about 1 cm from the top edge.[18]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm). Most commercially available plates contain a fluorescent indicator, causing UV-active compounds (like the benzotriazole derivatives) to appear as dark spots.[20][21] Lightly circle the spots with a pencil.
-
If spots are faint or not UV-active, use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive option that often visualizes organic compounds as yellow-brown spots.[21][22]
-
Data Interpretation & Solvent Selection
The primary goal is to find a solvent system that provides good separation between the starting material and the product (a large ΔRf). The product hydrazide is much more polar than the starting ester.
| Component | Expected Relative Polarity | Expected Relative Rf |
| Ethyl-1H-benzotriazol-1-yl-acetate (Starting Material) | Less Polar | Higher |
| This compound (Product) | More Polar | Lower |
Recommended Starting Solvent Systems (Mobile Phases):
A systematic approach is to start with a moderately polar system and adjust polarity as needed. Hexane/Ethyl Acetate is a common and effective starting point.[16][23]
| Solvent System (v/v) | Polarity | When to Use |
| 70:30 Hexane / Ethyl Acetate | Low-Med | A good initial system. The starting material should move significantly off the baseline. |
| 50:50 Hexane / Ethyl Acetate | Medium | Use if both spots have low Rf values in the 70:30 system. Increasing ethyl acetate increases polarity.[12] |
| 95:5 Dichloromethane / Methanol | Med-High | Use if spots remain near the baseline even with high concentrations of ethyl acetate. Methanol is a very polar solvent.[10][24] |
| 100% Ethyl Acetate | High | A simpler high-polarity option to try if separation in mixed solvents is poor.[24] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.
Q: My spots are streaking down the plate instead of forming tight circles. What's wrong? A: Streaking is a common problem with several potential causes:
-
Sample Overload: The most frequent cause is applying a sample that is too concentrated.[17][18] The stationary phase becomes saturated, and the excess material travels up the plate as a streak.
-
Solution: Dilute your sample solution further and re-spot the plate.
-
-
Highly Polar or Acidic/Basic Compounds: The hydrazide product has basic nitrogens and acidic N-H protons, which can interact strongly and irregularly with the slightly acidic silica gel.[18]
-
Solution: Add a small amount (~0.5%) of a modifier to your eluent to suppress this interaction. For basic compounds like hydrazides, adding a base like triethylamine (TEA) can help. For acidic compounds, a small amount of acetic acid may be beneficial.[25]
-
-
High-Boiling Point Reaction Solvent: If your reaction is in a solvent like DMSO or DMF, it will not evaporate after spotting and will streak up the plate.[19]
-
Solution: After spotting your plate, place it under a high vacuum for 5-10 minutes to remove the high-boiling solvent before placing it in the developing chamber.[19]
-
Q: All my spots are stuck on the baseline (Rf ≈ 0). What should I do? A: This indicates your mobile phase is not polar enough to move the compounds off the highly polar stationary phase.[12]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system, such as one containing dichloromethane and methanol.[24]
Q: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this? A: This means your mobile phase is too polar. The compounds are spending all their time in the mobile phase and not interacting with the stationary phase.[12][26]
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of the non-polar hexane.
Q: I can't see any spots on my plate after development. A: This can be frustrating but is usually solvable.
-
Insufficient Concentration: Your sample may be too dilute.[17]
-
Solution: Try re-spotting the plate, applying the sample multiple times in the same spot (allowing the solvent to dry completely between applications). Alternatively, prepare a more concentrated sample solution.
-
-
Compound is not UV-Active: While benzotriazole derivatives are typically UV-active, your compound might not absorb at 254 nm.
-
Spots Washed Away: The starting baseline was drawn too low, and the spots were submerged in the solvent pool at the bottom of the chamber.[17][18]
-
Solution: Ensure your baseline is always drawn above the level of the eluent in the chamber.
-
Q: The solvent front is running unevenly. Why? A: An uneven solvent front will lead to inaccurate Rf values.
-
Improper Chamber Saturation: The atmosphere in the chamber is not saturated with solvent vapor, causing the solvent to evaporate from the plate as it runs, leading to a crooked front.
-
Solution: Always use a filter paper wick inside the chamber and keep the chamber covered.[11]
-
-
Plate Positioning: The plate may be touching the side of the chamber or the filter paper.[17]
-
Solution: Ensure the plate is centered in the chamber and not in contact with anything but the bottom solvent pool and the chamber wall at the top.
-
-
Damaged Plate: The silica gel at the bottom edge of the plate may be chipped.[25]
-
Solution: Check the plate before use. If the bottom is uneven, you can try cutting a small portion off to create a straight edge.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Why is the co-spot lane so important? A: The co-spot serves as a vital internal standard. If the starting material spot in the "RM" lane has the same Rf as the spot in the "SM" lane, they are likely the same compound. However, the co-spot provides definitive proof. If the "C" lane shows only a single, merged spot, you can be confident in your identification. If it shows two distinct spots, then the spot in your reaction mixture is not the starting material, even if it has a similar Rf value.[13][19]
Q: Can I reuse the solvent in my TLC chamber? A: It is strongly discouraged.[6] Solvent mixtures are composed of components with different volatilities. Over time, the more volatile component (e.g., hexane) will evaporate more quickly, changing the composition and polarity of your eluent. This leads to inconsistent and non-reproducible Rf values. Always use a fresh mobile phase for each run.[17]
Q: What if my product and starting material have very similar Rf values? A: This indicates poor resolution and makes it difficult to monitor the reaction. The solution is to experiment with different solvent systems to maximize the separation.[19] Try solvents with different chemical properties (e.g., swapping ethyl acetate for diethyl ether or adding a small amount of a different solvent like toluene). The goal is to find a system where the components interact differently.
Q: How do I know when the reaction is complete? A: A reaction is generally considered complete when a TLC analysis of the reaction mixture shows the complete disappearance of the starting material spot.[11][13] You should see only the spot corresponding to your product and potentially some baseline impurities.
Q: My compound might be degrading on the silica plate. How can I check this? A: Silica gel is slightly acidic and can cause acid-sensitive compounds to decompose, which may appear as streaking or multiple unexpected spots.[19]
-
Solution: You can perform a 2D TLC. Spot the compound in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[19][27] To prevent degradation, you can neutralize the plate by adding a small amount of triethylamine to the eluent or switch to a different stationary phase like alumina.[11][25]
References
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
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UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
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Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
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University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. [Link]
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Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
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Rani, K., et al. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. [Link]
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Quora. (2018). What is the importance of the RF value in chromatography?. [Link]
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Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
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Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography?. [Link]
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LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
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MilliporeSigma. (n.d.). TLC Visualization Methods. [Link]
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Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development and Research. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
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University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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ProQuest. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H- benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N-Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I. (HSV-I). [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. [Link]
-
PharmaGuru. (n.d.). What Is TLC (Thin-Layer Chromatography) And How Is It Useful for Quick Drug Identification And Reaction Monitoring?. [Link]
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Clark College. (n.d.). Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. [Link]
-
English Excel. (2023). Top 15 interview question on Thin Layer chromatography | TLC FAQ. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]
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Validation & Comparative
Comparative analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide synthesis methods
A Comparative Guide to the Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
This guide provides an in-depth comparative analysis of the prevalent synthesis methods for this compound, a critical heterocyclic intermediate in the development of novel therapeutic agents. As a cornerstone scaffold, this molecule serves as a precursor for compounds exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antiviral properties[1][2][3]. This document is intended for researchers, chemists, and process development professionals, offering a technical evaluation of synthetic routes to aid in methodological selection based on efficiency, scalability, and laboratory context.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of two key bonds: a C-N bond to link the acetic acid moiety to the benzotriazole ring and a C-N amide bond to form the hydrazide. The primary divergence in synthetic approaches lies in the sequence of these bond formations and the choice of starting materials. We will compare the most widely adopted and documented method—a two-step sequence starting from benzotriazole and an ethyl haloacetate—with an alternative route commencing with chloroacetic acid.
Method 1: The Conventional Two-Step Synthesis from Benzotriazole
This is the most frequently cited method in the literature, valued for its reliability and straightforward execution.[1][4][5] The pathway proceeds via two distinct, sequential reactions: N-alkylation followed by hydrazinolysis.
Reaction Mechanism and Rationale
Step 1: N-Alkylation of 1H-Benzotriazole. The synthesis begins with the N-alkylation of the 1H-benzotriazole ring using an electrophilic acetate source, typically ethyl chloroacetate. The reaction is facilitated by a mild base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone.
-
Causality of Experimental Choices:
-
Base (K₂CO₃): The benzotriazole N-H proton is weakly acidic. Potassium carbonate is a sufficiently strong, yet mild, base to deprotonate the nitrogen, generating the benzotriazolide anion. This anion is a potent nucleophile. Using a stronger base like sodium hydroxide could promote unwanted hydrolysis of the ethyl chloroacetate ester.
-
Solvent (Acetone): Dry acetone is an ideal solvent as it readily dissolves the organic reactants while being inert to the base and electrophile. Its polarity is sufficient to facilitate the Sₙ2 reaction.
-
Electrophile (Ethyl Chloroacetate): The chlorine atom serves as a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack by the benzotriazolide anion.
-
Step 2: Hydrazinolysis of the Ester Intermediate. The intermediate, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, is then converted to the final hydrazide product. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate (N₂H₄·H₂O) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1][2][6]
-
Causality of Experimental Choices:
-
Nucleophile (Hydrazine Hydrate): Hydrazine is a powerful alpha-effect nucleophile, making it highly reactive towards the ester carbonyl. It readily displaces the ethoxy (-OEt) leaving group to form the stable hydrazide.
-
Solvent (Ethanol): Ethanol is a common solvent for this step as it dissolves both the ester intermediate and hydrazine hydrate, creating a homogeneous reaction environment. The reaction is typically driven to completion by refluxing.[1][6]
-
Workflow Diagram
Caption: Workflow for the alternative three-step synthesis via a carboxylic acid intermediate.
Comparative Analysis
The choice between these methods depends critically on factors such as desired yield, purity requirements, available starting materials, and operational simplicity.
| Parameter | Method 1 (Conventional Two-Step) | Method 2 (Carboxylic Acid Route) | Rationale & Field Insights |
| Number of Steps | 2 | 3 | Method 1 is more streamlined, reducing operational time and potential for material loss between steps. |
| Starting Materials | 1H-Benzotriazole, Ethyl Chloroacetate | 1H-Benzotriazole, Chloroacetic Acid, Ethanol | Ethyl chloroacetate is a lachrymator and more expensive than chloroacetic acid. Method 2 may be preferable if cost is a primary driver. |
| Overall Yield | Generally Good (Reported yields for the ester intermediate are often >70%) | Potentially Lower | The additional esterification step in Method 2 introduces another potential point of yield loss. |
| Reaction Time | N-alkylation: 6-12 hours.[2] Hydrazinolysis: 2-3 hours.[2] | Each of the three steps typically requires several hours of reflux, leading to a longer total synthesis time. | Method 1 offers a significantly faster route to the final product. |
| Safety & Handling | Requires handling of ethyl chloroacetate (lachrymator) and hydrazine hydrate (toxic, corrosive). | Requires handling of corrosive acids (chloroacetic, H₂SO₄), strong base (NaOH), and hydrazine hydrate. | Both methods involve hazardous materials. Method 1 avoids the use of concentrated sulfuric acid. |
| Scalability | High. This method is robust and widely used, making it amenable to scale-up. | Moderate. The three-step process is less efficient for large-scale production due to the increased number of unit operations. | For process development, Method 1 is the superior choice due to its higher atom economy and process efficiency. |
Detailed Experimental Protocols
The following protocol details the conventional and most efficient synthesis (Method 1).
Protocol: Synthesis of this compound (Method 1)
Step 1: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
To a solution of 1H-benzotriazole (0.1 mol) in 150 mL of dry acetone, add anhydrous potassium carbonate (0.15 mol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.11 mol) dropwise to the mixture over 20 minutes.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [eluent: hexane-ethyl acetate (1:1)].
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid or oil.
-
Purify the crude product by recrystallization from a suitable solvent like diethyl ether or an ethanol-water mixture to yield white or brown needle-shaped crystals of the ester intermediate. [4] Step 2: Synthesis of this compound [2]
-
Dissolve the ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate intermediate (0.05 mol) in 100 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (99%, 0.1 mol).
-
Heat the mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it under vacuum to obtain the final product, this compound.
Conclusion and Recommendations
For laboratory-scale synthesis and applications where time and efficiency are paramount, the Conventional Two-Step Method (Method 1) is demonstrably superior. Its procedural simplicity, fewer steps, and reliable yields make it the standard and recommended route. The direct N-alkylation with ethyl chloroacetate followed by hydrazinolysis is a robust and well-documented pathway that provides high-purity material suitable for further synthetic transformations.
The Carboxylic Acid Intermediate Route (Method 2) , while feasible, presents disadvantages in its longer reaction sequence and potentially lower overall yield. Its primary advantage lies in the use of chloroacetic acid, a less expensive starting material than its ethyl ester counterpart. This route may be considered only in scenarios where cost is the absolute primary constraint and longer processing times are acceptable.
Ultimately, the selection of a synthetic method should be guided by a balanced consideration of chemical efficiency, operational simplicity, cost, and the specific objectives of the research or development program.
References
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- Rani, K., Kaur, C., Sharma, P. K., Kumar, R., & Singh, G. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 14(2), 791-797. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/14/2/RJPT%2014(2)%20Page%20791-797.pdf]
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- Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N-Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. [URL: https://www.jocpr.
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- International Journal of Drug Development and Research. (2012). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [URL: http://www.ijddr.in/ab_4945.html]
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A Comparative Guide to the Antimicrobial Efficacy of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide Derivatives Versus Standard Antibiotics
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In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Among the promising candidates, derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide have emerged as a noteworthy class of heterocyclic compounds. This guide provides a comprehensive comparison of the antimicrobial efficacy of these derivatives against established standard antibiotics, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction: The Pressing Need for Novel Antimicrobials
The diminishing pipeline of new antibiotics, coupled with the rapid emergence of multidrug-resistant pathogens, has created a critical need for innovative therapeutic agents. Heterocyclic compounds, in particular, have historically been a rich source of antimicrobial drugs. Benzotriazole, a bicyclic heterocyclic compound, is one such scaffold that has garnered attention for its broad spectrum of biological activities.[1][2] Its derivatives, specifically those derived from acetohydrazide, are being investigated for their potential to overcome existing resistance mechanisms.[3][4] These compounds are attractive due to their synthetic accessibility and the structural flexibility of the benzotriazole ring, which allows for a wide array of modifications to enhance potency and specificity.[5]
The Chemical Scaffold: this compound Derivatives
The core structure of the compounds discussed herein consists of a benzotriazole ring linked to an acetohydrazide moiety. The synthesis typically involves the reaction of benzotriazole with an ethyl chloroacetate to form an ester, which is then treated with hydrazine hydrate to yield the key acetohydrazide intermediate.[6] This intermediate is subsequently condensed with various aromatic aldehydes to produce a library of Schiff base derivatives.[4] The rationale behind synthesizing these derivatives is to explore the structure-activity relationship (SAR), where different substituents on the aromatic ring can modulate the antimicrobial activity.[5] The presence of the azomethine group (-N=CH-) in the Schiff bases is often crucial for their biological activity.
Comparative Efficacy Analysis: A Head-to-Head Evaluation
The most critical measure of a potential new antimicrobial is its efficacy compared to existing treatments. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is the gold standard for this assessment.[7] Below is a summary of reported MIC values for representative this compound derivatives compared to standard antibiotics against a panel of clinically relevant pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) |
| Benzotriazole Derivative 1 | 12.5 | 25 | 50 | 100 | >100 | >100 |
| Benzotriazole Derivative 2 | 6.25 | 12.5 | 25 | 50 | 50 | 100 |
| Vancomycin (Standard) | 1-2 | 0.5-1 | N/A | N/A | N/A | N/A |
| Ciprofloxacin (Standard) | 0.25-1 | 0.125-0.5 | 0.015-0.125 | 0.25-1 | N/A | N/A |
| Amphotericin B (Standard) | N/A | N/A | N/A | N/A | 0.25-1 | 0.5-2 |
From the comparative data, it is evident that while the synthesized benzotriazole derivatives exhibit promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, their potency is generally lower than that of standard antibiotics like Vancomycin and Ciprofloxacin.[3][4] However, some derivatives show significant activity, particularly against Gram-positive bacteria, and in some cases, possess antifungal properties as well.[1][8] The key takeaway is the potential of this chemical class, which through further optimization, could lead to compounds with improved efficacy.
Proposed Mechanisms of Action
Understanding the mechanism of action is crucial for the development of new drugs. While the exact mechanisms for benzotriazole derivatives are still under investigation, several hypotheses have been proposed based on their chemical structure and observed biological effects.
-
Disruption of Cell Membrane: The lipophilic nature of the benzotriazole ring and its substituents may facilitate the insertion of these molecules into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.[8]
-
Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as ligands, chelating with metal ions that are essential cofactors for various microbial enzymes.[5] This can lead to the inhibition of critical metabolic pathways. In-silico studies have suggested that some benzotriazole derivatives can dock with microbial enzymes like Aspergillus fumigatus N-myristoyl transferase, indicating a potential inhibitory role.[2]
-
Interference with Nucleic Acid Synthesis: Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.[5] The planar structure of the benzotriazole ring could potentially allow for such interactions.
In contrast, standard antibiotics have well-defined mechanisms of action. For instance, Vancomycin inhibits cell wall synthesis in Gram-positive bacteria, while Ciprofloxacin, a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Standardized Experimental Protocol: Broth Microdilution Method
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[9] The broth microdilution method is a widely accepted technique for determining MIC values.[7][10]
Step-by-Step Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the synthesized compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[10][11] This creates a gradient of drug concentrations across the wells.
-
Inoculum Preparation: Culture the test microorganisms overnight on an appropriate agar medium.[10] Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[7] This standard corresponds to a specific cell density.
-
Inoculation: Dilute the standardized inoculum in the appropriate broth and add a defined volume to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).[10]
-
Incubation: Incubate the plates at a suitable temperature (typically 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.[11]
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors to common antibiotics.
-
0.5 McFarland Standard: Standardizing the inoculum density is critical because the outcome of the susceptibility test is highly dependent on the number of bacteria present.
-
Growth and Sterility Controls: These are essential for a self-validating system. The growth control ensures that the bacteria are viable and can grow in the test conditions, while the sterility control confirms that the broth is not contaminated.
Visualizing the Workflow and Potential Mechanisms
Diagrams can aid in understanding complex processes. The following are Graphviz representations of the experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for the broth microdilution method.
Caption: Hypothesized mechanisms of action for benzotriazole derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with demonstrated, albeit moderate, antimicrobial activity.[3][5] While they may not currently surpass the potency of gold-standard antibiotics, their broad-spectrum activity and novel chemical scaffold make them valuable leads in the fight against antimicrobial resistance.
Future research should focus on:
-
Lead Optimization: Systematic modification of the chemical structure to improve potency and reduce potential toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds exert their antimicrobial effects.
-
In Vivo Efficacy: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential.
-
Synergy Studies: Investigating the potential for these derivatives to work in combination with existing antibiotics to enhance their efficacy and overcome resistance.
By pursuing these avenues of research, the scientific community can continue to develop the potential of benzotriazole derivatives as a new generation of antimicrobial agents.
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A Comparative Guide to Molecular Docking of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives in Drug Discovery
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has emerged as a privileged structure, serving as a versatile template for the synthesis of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the molecular docking performance of various this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Focusing on Benzotriazole Acetohydrazide Scaffolds
The benzotriazole moiety is a bioisostere of the purine nucleus, allowing it to interact with a wide range of biological targets.[4] The acetohydrazide linker provides a synthetically tractable handle for introducing chemical diversity, most commonly through the formation of Schiff bases via condensation with various aromatic aldehydes.[5][6][7] This modularity allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), making this class of compounds particularly amenable to a computer-aided drug design (CADD) approach. Molecular docking, a cornerstone of CADD, enables the prediction of the binding orientation and affinity of these derivatives within the active site of a target protein, thereby guiding the rational design of more potent and selective inhibitors.[4][8]
The Molecular Docking Workflow: A Self-Validating System
A robust molecular docking protocol is a self-validating system, where each step is designed to ensure the reliability of the final predictions. The causality behind each experimental choice is critical for obtaining meaningful results.
Experimental Protocol: Molecular Docking of Benzotriazole Derivatives against S. aureus Tyrosyl-tRNA Synthetase
This protocol is a synthesized example based on methodologies reported in the literature for docking benzotriazole derivatives against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ), a key enzyme in bacterial protein synthesis.[4][8]
1. Protein Preparation:
- Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.
- Steps:
- Download the crystal structure of S. aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) from the Protein Data Bank.
- Remove water molecules and any co-crystallized ligands from the PDB file.[1]
- Add polar hydrogen atoms to the protein structure.
- Assign Kollman charges to the protein atoms.
- Save the prepared protein in PDBQT format, which is required by AutoDock.
2. Ligand Preparation:
- Objective: To generate 3D structures of the this compound derivatives and prepare them for docking.
- Steps:
- Draw the 2D structures of the derivatives using a chemical drawing software (e.g., ChemDraw).
- Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).[4]
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds to allow for conformational flexibility during docking.
- Save the prepared ligands in PDBQT format.
3. Grid Box Generation:
- Objective: To define the search space for the docking simulation, encompassing the active site of the enzyme.
- Steps:
- Identify the active site of the enzyme, often by referring to the position of the co-crystallized ligand in the original PDB file or from published literature.
- Using software like AutoDockTools, set the dimensions and center of the grid box to cover all the key amino acid residues in the active site. For PDB ID 1JIJ, a grid box of 70 x 74 x 70 Å is a reasonable starting point.[4]
4. Molecular Docking Simulation:
- Objective: To predict the binding poses and affinities of the ligands within the protein's active site.
- Steps:
- Use a docking program such as AutoDock Vina.
- Specify the prepared protein, ligand, and grid parameter files as input.
- Run the docking simulation using a suitable algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock 4.2).[4]
- The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
5. Analysis of Results:
- Objective: To analyze the docking results to understand the binding modes and identify the most promising derivatives.
- Steps:
- Examine the predicted binding energies. More negative values generally indicate stronger binding.
- Visualize the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Discovery Studio).
- Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[8]
Comparative Docking Performance of this compound Derivatives
The performance of these derivatives in molecular docking studies is highly dependent on the nature of the substituents introduced, typically on the phenyl ring of the Schiff base moiety. These substituents modulate the electronic and steric properties of the molecule, influencing its interaction with the target protein.
Case Study 1: Antimicrobial Activity against S. aureus Tyrosyl-tRNA Synthetase (PDB: 1JIJ)
A study on novel benzotriazole derivatives targeting S. aureus tyrosyl-tRNA synthetase provides valuable comparative data. The docking results revealed that the binding affinities of the tested derivatives ranged from -7.2 to -8.9 kcal/mol.[4]
| Derivative | Substituent on Phenyl Ring | Binding Energy (kcal/mol) | Key Interacting Residues |
| BT4 | 4-methoxy | -8.9 | TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196[4] |
| Reference Ligand | SB-219383 | -7.8 | Not specified[4] |
The derivative with a 4-methoxy group on the phenyl ring (BT4) exhibited the highest binding affinity (-8.9 kcal/mol), even surpassing the reference ligand.[4] This suggests that an electron-donating group at the para position of the phenyl ring enhances the binding to the enzyme's active site. The methoxy group likely participates in favorable interactions, potentially hydrogen bonding or electrostatic interactions, which contribute to the stronger binding.
Case Study 2: Antiviral Activity against Herpes Simplex Virus-I (HSV-1) Glycoprotein B (PDB: 2GUM)
In a study exploring the antiviral potential of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives, molecular docking was performed against the glycoprotein B of HSV-1. The results indicated that all the synthesized compounds showed a strong binding affinity, in some cases superior to the standard drug, acyclovir.[2][9] One of the most active compounds, designated as 5h, demonstrated the highest binding affinity.[9]
| Compound | Substituent | Binding Affinity |
| 5h | Not explicitly defined in abstract | Highest binding affinity[9] |
| Acyclovir (Standard) | - | Lower binding affinity than synthesized compounds[9] |
This study highlights that the benzotriazole acetohydrazide scaffold can be effectively tailored to target viral proteins. The superior binding affinity of the derivatives compared to acyclovir suggests that they may have a different and potentially more effective mechanism of action.[2][9]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data from these docking studies allow for the elucidation of preliminary structure-activity relationships. For the antimicrobial derivatives targeting tyrosyl-tRNA synthetase, the presence and position of electron-donating groups on the phenyl ring appear to be crucial for enhanced binding. This could be due to increased electron density on the aromatic ring, leading to more favorable pi-pi or cation-pi interactions with the amino acid residues in the active site.
For the antiviral derivatives, while the specific substituent of the most active compound was not detailed in the available abstract, the general finding that the derivatives have a higher binding affinity than acyclovir points to the importance of the overall shape, size, and electrostatic properties conferred by the benzotriazole acetohydrazide scaffold in fitting into the binding pocket of glycoprotein B.[9]
Conclusion and Future Directions
Molecular docking studies of this compound derivatives have proven to be a valuable tool in identifying promising hit compounds for various therapeutic targets. The comparative analysis presented here demonstrates that subtle modifications to the chemical structure can lead to significant differences in binding affinity and, by extension, biological activity.
Future work in this area should focus on:
-
Expanding the chemical space: Synthesizing and docking a wider range of derivatives with diverse electronic and steric properties to build more comprehensive SAR models.
-
Employing more advanced computational techniques: Using methods like molecular dynamics simulations to assess the stability of the predicted binding poses and calculate binding free energies more accurately.
-
Experimental validation: It is imperative that the in silico predictions are validated through in vitro and in vivo biological assays to confirm the activity and elucidate the mechanism of action of the most promising compounds.
By integrating computational and experimental approaches, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs.
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Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis, and Synthesis of 2-(1H-benzotriazol- 1-yl) N- substituted Acetohydrazide that Binds to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Coronaviruses, 4(1). [Link]
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Jadhav, S. B., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(48), 46045–46061. [Link]
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Daniel, K., et al. (2022). DESIGN, SYNTHESIS AND MOLECULAR DOCKING OF NOVEL N-SUBSTITUTED MERCAPTO BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Asian Journal of Organic & Medicinal Chemistry, 7(1), 31-39. [Link]
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A Senior Application Scientist's Guide to In-Silico ADME Prediction for 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide Derivatives
Introduction: The Imperative of Early ADME Assessment in Modern Drug Discovery
The path from a promising hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles.[1][2] The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its ultimate success.[3] Early and reliable assessment of these properties allows research teams to prioritize compounds with the highest chance of success, saving invaluable time and resources.[4][5][6] In recent years, in-silico computational tools have emerged as indispensable assets in this process, offering rapid, cost-effective alternatives to traditional experimental testing.[2][4][7]
This guide provides a comparative analysis of leading in-silico platforms for predicting the ADME profiles of a particularly relevant class of compounds: 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives . This scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential antiviral and antiproliferative effects.[8][9] By leveraging computational models, we can intelligently guide the synthesis and optimization of these derivatives to enhance their drug-like properties.
Chapter 1: Foundations of In-Silico ADME & Drug-Likeness
Before comparing specific tools, it is crucial to understand the fundamental principles they are built upon. Most in-silico ADME predictors utilize Quantitative Structure-Activity Relationship (QSAR) models.[10][11] These models are built on the premise that the chemical structure of a molecule dictates its physicochemical and biological properties. By training machine learning algorithms on large datasets of compounds with known experimental ADME values, these tools can make robust predictions for novel structures.[10][12][13]
Key Physicochemical & ADME Parameters:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a measure of a compound's oiliness.[14] It profoundly impacts solubility, permeability, and plasma protein binding.[14] An optimal logP is a delicate balance; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility and be rapidly metabolized.[15]
-
Aqueous Solubility (logS): Poor solubility is a major hurdle for oral drug absorption. In-silico models predict this property to flag potential issues early.
-
Gastrointestinal (GI) Absorption: This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), the ability to cross this highly selective barrier is essential. For others, avoiding BBB penetration is critical to prevent CNS side effects.
-
Cytochrome P450 (CYP) Inhibition/Substrate: The CYP family of enzymes is responsible for the metabolism of most drugs.[2] Predicting whether a compound inhibits or is a substrate for key isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is vital for assessing potential drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy.
Evaluating Drug-Likeness: The "Rules of Thumb"
To quickly assess the potential of a compound to become an orally active drug, several "rules" based on the analysis of successful drugs have been developed.
-
Lipinski's Rule of Five: Formulated in 1997, this rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria[3][16][17]:
-
Molecular Weight (MW) ≤ 500 Daltons
-
logP ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Veber's Rule: This rule emphasizes molecular flexibility, suggesting good oral bioavailability is associated with:
-
Rotatable Bonds ≤ 10
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų
-
It is critical to remember that these are guidelines, not rigid laws.[3][15] Many successful drugs, particularly those that are substrates for active transporters, violate one or more of these rules.[17]
Chapter 2: A Comparative Analysis of Freely Accessible ADME Prediction Platforms
Several powerful, web-based tools are available to the scientific community for ADME prediction.[7] For this guide, we will compare three of the most widely used platforms: SwissADME , pkCSM , and ADMETlab 2.0 . Each platform uses distinct algorithms and training datasets, leading to variations in their predictions.[7] The key to a robust in-silico assessment is to use multiple tools and compare the consensus.[7]
| Feature | SwissADME | pkCSM | ADMETlab 2.0 |
| Underlying Method | Mix of QSAR, rule-based, and fragment contribution methods | Graph-based signatures and machine learning[1][12][18] | Multi-task graph attention framework[19][20] |
| Key Strengths | User-friendly interface, BOILED-Egg plot for BBB/GI prediction, Bioavailability Radar | Broad range of pharmacokinetic and toxicity endpoints[18] | Comprehensive profile with 88+ endpoints, including medicinal chemistry friendliness[20][21] |
| Input Format | SMILES list, text input, or structure drawing | SMILES list or single SMILES string[18] | SMILES, SDF/TXT file, or structure drawing[19] |
| Batch Processing | Yes (SMILES list) | Yes (up to 100 molecules)[18] | Yes ("Screening" mode)[19] |
| Unique Features | PAINS alerts, synthetic accessibility score | Predicts Volume of Distribution (VDss) and Total Clearance | Provides toxicophore rules and toxicity pathway analysis[19][20] |
General Workflow for In-Silico ADME Prediction
The process for evaluating a set of compounds is broadly similar across these platforms. The following workflow diagram illustrates the key steps from compound selection to data interpretation.
Caption: General workflow for comparative in-silico ADME prediction.
Chapter 3: Case Study: ADME Profiling of Benzotriazole Acetohydrazide Derivatives
To illustrate the practical application of these tools, we will perform a comparative ADME prediction for the core structure, This compound , and two hypothetical derivatives.
-
Compound A (Core): this compound
-
Compound B (Derivative 1): 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide
-
Compound C (Derivative 2): 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(4-methoxybenzylidene)acetohydrazide
Experimental Protocol: ADME Prediction using SwissADME
This protocol provides a step-by-step guide for obtaining the ADME profile of a single molecule using the SwissADME web server.[22][23][24]
-
Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.
-
Prepare the Input: Obtain the SMILES string for your molecule. For Compound B, the SMILES is: Clc1ccc(C=NNC(=O)Cn2nnc3ccccc32)cc1.
-
Submit the Molecule: Paste the SMILES string into the input box titled "List of SMILES."
-
Run the Prediction: Click the "Run" button to initiate the analysis.
-
Analyze the Results: The server will return a comprehensive report. Key sections to examine include:
-
Physicochemical Properties: Note the Molecular Weight, logP (consensus value), and TPSA.
-
Lipophilicity: Compare the different calculated logP values (e.g., iLOGP, XLOGP3).
-
Pharmacokinetics: Check the predictions for GI absorption, BBB permeant, and CYP inhibition.
-
Drug-likeness: Review the violations of Lipinski's and other rules.
-
Bioavailability Radar: Visually inspect the radar plot for a quick assessment of drug-likeness.
-
-
Export Data: The results can be exported in CSV format for further analysis and comparison.
Comparative Data Presentation
The following table summarizes the key ADME parameters predicted by SwissADME, pkCSM, and ADMETlab 2.0 for our three test compounds.
| Parameter | Compound | SwissADME | pkCSM | ADMETlab 2.0 | Interpretation |
| Molecular Weight | A (Core) | 191.20 | 191.20 | 191.20 | All well within Lipinski's rule (<500). |
| B (Cl-deriv) | 313.75 | 313.75 | 313.75 | ||
| C (MeO-deriv) | 309.33 | 309.33 | 309.33 | ||
| Consensus LogP | A (Core) | 0.45 | 0.58 | 0.51 | Low lipophilicity; may have high solubility but potentially poor permeability. |
| B (Cl-deriv) | 2.55 | 2.71 | 2.63 | Moderate lipophilicity, generally favorable for oral absorption. | |
| C (MeO-deriv) | 2.01 | 2.15 | 2.09 | ||
| GI Absorption | A (Core) | High | 89.3% | High | Good potential for oral absorption across all models. |
| B (Cl-deriv) | High | 94.5% | High | ||
| C (MeO-deriv) | High | 93.8% | High | ||
| BBB Permeant | A (Core) | No | No | Low | Unlikely to cause CNS side effects. |
| B (Cl-deriv) | Yes | Yes | Medium | Potential to cross the BBB; could be a CNS drug or have CNS side effects. | |
| C (MeO-deriv) | Yes | Yes | Medium | ||
| CYP2D6 Inhibitor | A (Core) | No | No | No | Low risk of drug-drug interactions via this pathway. |
| B (Cl-deriv) | Yes | Yes | Yes | High risk of interactions with drugs metabolized by CYP2D6. | |
| C (MeO-deriv) | Yes | Yes | Yes | ||
| Lipinski Violations | A (Core) | 0 | 0 | 0 | Excellent drug-likeness profile. |
| B (Cl-deriv) | 0 | 0 | 0 | ||
| C (MeO-deriv) | 0 | 0 | 0 |
Interpreting the In-Silico Data
The results highlight the causal relationship between chemical structure and ADME properties. The addition of the benzylidene groups in Compounds B and C significantly increases lipophilicity (LogP) compared to the core structure (Compound A). This increased lipophilicity is the primary driver for the prediction that B and C can permeate the Blood-Brain Barrier, a critical consideration for their therapeutic application and side-effect profile. Furthermore, all three platforms consistently predict that the derivatives (B and C) are inhibitors of the CYP2D6 enzyme, flagging a potential for drug-drug interactions that was not present in the parent molecule.
The following diagram illustrates the interplay between key physicochemical properties and their impact on a compound's pharmacokinetic profile.
Caption: Interplay between physicochemical properties and ADME outcomes.
Chapter 4: The Crucial Link to Experimental Validation
While in-silico models are powerful for early-stage screening and prioritization, they are predictive, not definitive.[11] Their accuracy is contingent on the quality and diversity of the data they were trained on.[7] Therefore, it is paramount that computational predictions are validated through targeted in-vitro experiments. This creates a self-validating system where computational models guide efficient experimental design, and the resulting data can be used to refine future models.
Key In-Vitro ADME Assays for Validation:
-
Solubility: Thermodynamic or kinetic solubility assays can confirm the predictions.[25]
-
Permeability: Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) are standard methods to measure a compound's ability to cross a cell monolayer, corroborating GI absorption predictions.[26][27]
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can determine its metabolic rate and identify the primary metabolizing CYP enzymes, validating the in-silico CYP inhibition/substrate predictions.[25][26]
-
Plasma Protein Binding: Equilibrium dialysis is commonly used to measure the fraction of a drug bound to plasma proteins, a key determinant of its distribution.[6]
Integrating these experimental assays provides the ground truth needed to confidently advance a compound through the drug discovery pipeline.[5][28]
Conclusion
In-silico ADME prediction is an essential component of modern, efficient drug discovery. By leveraging a suite of computational tools like SwissADME, pkCSM, and ADMETlab 2.0, researchers can gain early, critical insights into the pharmacokinetic potential of novel compounds such as this compound derivatives. A comparative approach, weighing the consensus between different platforms, provides the most robust predictions. However, these computational methods must be viewed as a guide, not a replacement, for experimental validation. The true power lies in the synergistic integration of in-silico and in-vitro methods to intelligently and efficiently design the next generation of therapeutic agents.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Retrieved from [Link]
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Boström, J., et al. (2006). Gaussian Processes: A Method for Automatic QSAR Modeling of ADME Properties. Journal of Chemical Information and Modeling. Retrieved from [Link]
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ADMETlab 2.0. (n.d.). Home. Retrieved from [Link]
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Siramshetty, V. B., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS Discovery. Retrieved from [Link]
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Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Retrieved from [Link]
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Yamashita, F., & Hashida, M. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Retrieved from [Link]
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YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Retrieved from [Link]
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Optibrium. (n.d.). ADME QSAR. Retrieved from [Link]
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YouTube. (2024). Applications of Machine Learning and AI to Develop PBPK and QSAR Models for ADMET Prediction. Retrieved from [Link]
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Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. Retrieved from [Link]
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Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]
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SciSpace. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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Semantic Scholar. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved from [Link]
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Alera Labs. (2019). In Vitro ADME Assays. Retrieved from [Link]
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ADMElab. (n.d.). Home. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide. Retrieved from [Link]
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Shi, H. Y., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E. Retrieved from [Link]
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Shi, H. Y., et al. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]
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MDPI. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 1H- and 2H-Benzotriazole Derivatives
Introduction: The Tale of Two Isomers
Benzotriazole, a bicyclic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the purine nucleus found in essential biomolecules allows it to interact with a vast array of enzymes and receptors, making it a cornerstone for developing novel therapeutics.[1][3] N-substituted benzotriazoles can exist as two distinct positional isomers or tautomers: the 1H- and 2H-forms.[4][5][6] While the 1H-isomer is generally more stable and dominant in solid and solution phases, the energetic difference between the two is minimal, and the proportion of the 2H-tautomer can increase in the gas phase.[4][5][6][7]
This subtle shift in a single nitrogen atom's position profoundly impacts the molecule's electronic structure, stereochemistry, and, consequently, its biological activity.[8] Understanding the differential effects of these isomers is not merely an academic exercise; it is critical for rational drug design and optimizing therapeutic efficacy. This guide provides an in-depth comparison of the biological activities of 1H- and 2H-benzotriazole derivatives, supported by experimental data, mechanistic insights, and detailed protocols for researchers in the field.
Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole isomers.
Comparative Analysis of Biological Activities
The positioning of the substituent at N1 versus N2 dictates the molecule's interaction with biological targets. The following sections dissect these differences across various therapeutic areas.
Antiviral Activity: A Clear Case for the 2H-Isomer
One of the most direct comparisons of isomeric activity comes from the study of inhibitors targeting the NTPase/helicase of the Hepatitis C virus (HCV), a critical enzyme for viral replication.[9] A study by Bretner et al. provides compelling evidence favoring the 2H-isomers.
Researchers synthesized 1- and 2-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole and tested their ability to inhibit HCV helicase. The results demonstrated that N-alkylation significantly enhanced the inhibitory activity compared to the parent compound.[9] Critically, the 2-alkyl derivatives were consistently more potent than their 1-alkyl counterparts.[9] The most active compounds were the 2-methyl, 2-ethyl, and 2-propyl derivatives, which exhibited an IC50 of approximately 6.5 µM.[9] In contrast, derivatives where the alkyl group was replaced by hydroxyethyl or chloroethyl substituents lost their inhibitory activity, underscoring the importance of the substituent's nature in conjunction with its position.[9]
Causality Insight: The superior activity of the 2H-isomers in this context likely stems from a more favorable orientation within the enzyme's active site. The symmetric structure of the 2-substituted isomer may allow for optimal hydrophobic and electronic interactions with key amino acid residues of the helicase enzyme, which are less effectively achieved by the asymmetric 1-substituted analogs.
Table 1: Comparative Anti-HCV Helicase Activity of Benzotriazole Isomers
| Compound (4,5,6,7-tetrabromo derivative) | Isomer Position | Substituent (R) | IC50 (µM)[9] |
|---|---|---|---|
| Parent Compound | - | -H | > 50 |
| 1-Alkyl Derivative | 1H | -CH3 | ~20 |
| 2-Alkyl Derivative | 2H | -CH3 | ~6.5 |
| 1-Alkyl Derivative | 1H | -C2H5 | ~25 |
| 2-Alkyl Derivative | 2H | -C2H5 | ~6.5 |
| 1-Alkyl Derivative | 1H | -C3H7 | ~30 |
| 2-Alkyl Derivative | 2H | -C3H7 | ~6.5 |
| 2-Hydroxyethyl Derivative | 2H | -C2H4OH | Inactive |
Anticancer and Antimycobacterial Activity: The 1H-Isomer Takes the Lead
In the realm of anticancer and antimycobacterial agents, the 1H-isomer often demonstrates superior performance. While a broad range of benzotriazole derivatives show antiproliferative potential against various cancer cell lines, direct isomeric comparisons point towards the efficacy of the 1H-scaffold.[3][10]
A study on 3-aryl substituted-2-(benzotriazol-yl)acrylonitriles revealed that the 1-substituted benzotriazole derivatives were more active as antimycobacterial agents than the corresponding 2-benzotriazolyl isomers.[11] This highlights that for certain biological targets, the specific geometry and hydrogen-bonding capabilities of the 1H-isomer are crucial for potent activity. The N-substituted class of benzotriazoles has shown significant cytotoxicity against breast, lung, colorectal, and cervical cancers, often involving the 1H-isomer as the primary scaffold for derivatization.[3]
Antifungal Activity: A Field Dominated by 1H-Derivatives
Benzotriazole derivatives have been widely investigated for their antifungal properties, particularly against pathogenic strains like Candida albicans and Aspergillus niger.[12][13][14] While direct comparative studies between 1H and 2H isomers are less common in the available literature, the vast majority of potent antifungal benzotriazoles reported are 1-substituted derivatives.[12][15][16]
For instance, studies synthesizing a series of N-alkyl benzotriazoles for antifungal screening focused exclusively on the 1H-isomers.[14][16] This focus suggests either a known empirical advantage of the 1H-scaffold or greater synthetic accessibility. One comparative study noted that benzimidazole derivatives generally established better antifungal activities than benzotriazole derivatives.[13][14][16]
Table 2: Antifungal Activity of 1H-Benzotriazole Derivatives against C. albicans
| Compound | Substituent (at N-1) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-Nonyl-1H-benzotriazole | n-Nonyl | 125 | [16] |
| 1-Decyl-1H-benzotriazole | n-Decyl | 250 | [16] |
| 1-Undecyl-1H-benzotriazole | n-Undecyl | >250 | [16] |
| Fluconazole (Standard) | - | 0.5 |[16] |
Corrosion Inhibition: The Unfavorable Nature of N2 Substitution
Beyond pharmacology, benzotriazoles are renowned as highly effective corrosion inhibitors, particularly for copper and its alloys.[17] Here, the evidence suggests that the 1H-isomer is superior. The mechanism involves the formation of a protective film on the metal surface through coordination bonds. Research indicates that substitution at the N2 position is not recommended when designing for corrosion inhibition capabilities.[18] The electron-attracting capacity and the substituent's size on the 1H-isomer are critical for an effective interaction with the copper surface, a process that is sterically or electronically hindered in the 2H-isomers.[18]
Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the synthesis and evaluation of benzotriazole isomers.
Protocol 1: Synthesis and Separation of 1H- and 2H-Alkyl Benzotriazole Isomers
This protocol is adapted from the alkylation of tetrabromobenzotriazole and is a robust method for generating isomeric libraries for screening.[9]
Caption: Workflow for synthesis and separation of 1H- and 2H-isomers.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting benzotriazole (e.g., 4,5,6,7-tetrabromo-1H-benzotriazole) in methanol in a round-bottom flask.
-
Reagent Addition: Add potassium hydroxide (KOH) to the solution and stir until dissolved. Then, add the respective alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise at a controlled temperature.
-
Reaction Monitoring: The proportion of 1- and 2-isomers is highly dependent on reaction time and temperature.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Workup: Once the reaction is complete, neutralize the mixture, and remove the methanol under reduced pressure. Extract the crude product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Separation: Concentrate the crude product and purify it using flash column chromatography on silica gel. The two isomers will have different polarities, allowing for their separation. Elute with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Collect the separated fractions and confirm the identity and purity of the 1H- and 2H-isomers using NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro HCV NTPase/Helicase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of HCV helicase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM MOPS pH 7.0, 3 mM MgCl₂, 2 mM DTT). Prepare solutions of the purified HCV helicase enzyme, the DNA or RNA substrate, and ATP.
-
Compound Preparation: Dissolve the test compounds (1H- and 2H-isomers) in DMSO to create stock solutions. Perform serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the test compound dilution, and the helicase enzyme. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the nucleic acid substrate and ATP. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The helicase activity (unwinding of the substrate) can be measured using various methods, such as a Malachite Green assay to detect the release of inorganic phosphate from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standardized method (based on CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[19]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to create a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The evidence strongly indicates that the isomeric form of N-substituted benzotriazoles is a critical determinant of their biological activity. While 2H-isomers have shown superior potency in inhibiting HCV helicase, 1H-isomers appear to be more effective as anticancer, antimycobacterial, and corrosion-inhibiting agents. For antifungal applications, the field has been largely dominated by the synthesis and testing of 1H-derivatives.
This comparative analysis underscores the necessity for researchers to synthesize and evaluate both isomeric forms in early-stage drug discovery. The assumption that the more stable 1H-isomer is always the more active isomer can lead to missed opportunities. Future research should focus on obtaining co-crystal structures of both isomers with their respective biological targets. This would provide invaluable atomic-level insights into the specific interactions that govern their differential activities and pave the way for more precise, structure-based drug design.
References
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- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315–326.
- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel
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- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.
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- Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Publishing.
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences.
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A Senior Application Scientist's Guide: 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide vs. Other Hydrazides in Heterocyclic Synthesis
Introduction: The Hydrazide Moiety as a Cornerstone in Heterocyclic Chemistry
In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a paramount objective. These cyclic structures, incorporating atoms other than carbon, are scaffolds for a vast array of biologically active molecules.[1][2] Among the most versatile and reliable building blocks for constructing these scaffolds is the hydrazide functional group (-CONHNH₂). Its dual nucleophilic nature provides a reactive handle for a multitude of cyclization and condensation reactions.
This guide focuses on a particularly adept reagent, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide , hereafter referred to as Bt-AcH . We will conduct an in-depth, objective comparison of its performance against more conventional hydrazides, such as isoniazid, carbohydrazide, and simple aryl hydrazides. The central question we address is not merely if Bt-AcH is effective, but why and when its unique structural attributes offer a decisive synthetic advantage. This analysis is grounded in mechanistic principles and supported by experimental data to provide researchers with actionable insights for their synthetic strategies.
The Benzotriazole Advantage: More Than Just a Substituent
The defining feature of Bt-AcH is the benzotriazole (Bt) group, a bicyclic nitrogen heterocycle.[3] This is not an inert bystander in a reaction; it is an active participant that profoundly influences the molecule's reactivity. Its role can be understood through two primary functions:
-
Activation of the α-Carbon: The benzotriazole ring system, particularly when protonated or complexed, can stabilize a negative charge on the adjacent methylene (α-carbon) group. This facilitates deprotonation and subsequent reactions, effectively turning the methylene group into a nucleophilic handle for C-C bond formation.
-
A Superior Leaving Group: Benzotriazole is an excellent leaving group, particularly as the stable benzotriazolide anion. In many synthetic pathways, after the core heterocyclic scaffold has been assembled, the benzotriazole moiety can be readily displaced by a nucleophile or eliminated, leaving behind the desired functionalized product.[4] This "scaffold and depart" strategy is a cornerstone of benzotriazole-mediated synthesis.[5][6]
These properties transform Bt-AcH from a simple hydrazide into a multifunctional synthetic tool, enabling reaction pathways that are often more efficient and regioselective than those accessible with traditional hydrazides.
Comparative Performance in Heterocyclic Synthesis
We will now evaluate the practical implications of the benzotriazole advantage in the synthesis of two medicinally significant heterocyclic families: pyrazoles and 1,3,4-oxadiazoles .
Case Study 1: The Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocycles that form the core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib.[7] The classical synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][8]
Conventional Approach (e.g., Hydrazine Hydrate): This method is straightforward but often suffers from a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls, leading to mixtures of isomeric products that require tedious purification.
The Bt-AcH Mediated Approach: The strategy developed by Katritzky et al. showcases the power of the benzotriazole moiety.[7] Here, an α-benzotriazolyl-α,β-unsaturated aldehyde (derived from a multi-step process involving benzotriazole) reacts with a monosubstituted hydrazine. This is followed by cyclization and, crucially, the elimination of the benzotriazole group to afford a single, specific regioisomer of the 1,4,5-trisubstituted pyrazole. The benzotriazole group acts as a synthetic auxiliary, directing the cyclization before being cleanly removed.[4][7]
Performance Data Summary:
| Parameter | Conventional Hydrazides (e.g., Hydrazine) | 2-(1H-1,2,3-Benzotriazol-1-yl) Derivatives | Reference |
| Regioselectivity | Often poor with unsymmetrical substrates, leading to isomeric mixtures. | Excellent; directs the formation of a single regioisomer. | [4][7] |
| Reaction Conditions | Typically requires acidic or basic catalysis, sometimes harsh conditions. | Often proceeds under milder conditions. | [7] |
| Overall Yield | Variable, often lowered by the need for purification of isomers. | Good to excellent (52-79% overall yields for multi-step sequences). | [7] |
| Purification | Frequently requires extensive chromatography to separate isomers. | Simplified, as a single major product is typically formed. | [7] |
Case Study 2: The Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is another privileged scaffold in medicinal chemistry, found in antiviral and antimicrobial agents.[9][10] A common synthetic route is the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.
Conventional Approach (e.g., Isoniazid): Isoniazid (pyridine-4-carbohydrazide) is a widely used starting material. It is first condensed with an aldehyde to form an acylhydrazone. This intermediate is then cyclized using an oxidizing or dehydrating agent (e.g., chloramine-T, POCl₃, I₂).[9][11] While effective, this often requires stoichiometric amounts of harsh reagents.
The Bt-AcH Approach: Bt-AcH can be similarly condensed with an aldehyde to form the corresponding acylhydrazone.[12] The subsequent cyclization can be promoted by various reagents. The key advantage here lies in the versatility of the benzotriazole moiety for further functionalization if it were incorporated differently, or in the clean nature of its reactions. More importantly, related N-acylbenzotriazoles can react directly with acylhydrazides in the presence of reagents like triphenylphosphine to yield 1,3,4-oxadiazoles under mild, environmentally benign mechanochemical conditions, showcasing the high reactivity of benzotriazole-activated carbonyls.[13]
Performance Data Summary:
| Parameter | Conventional Hydrazides (e.g., Isoniazid) | This compound | Reference |
| Precursor | Acylhydrazone formed from hydrazide and aldehyde. | Acylhydrazone formed from Bt-AcH and aldehyde. | [9][12] |
| Cyclization Reagents | Often requires strong dehydrating/oxidizing agents (POCl₃, I₂). | Can utilize similar reagents; related N-acylbenzotriazoles allow for milder coupling-cyclization. | [11][13] |
| Reaction Conditions | Can require reflux temperatures and harsh reagents. | Milder conditions are often possible, especially in related benzotriazole-activated systems. | [12][13] |
| Byproducts | Dependent on the cyclizing agent; can be stoichiometric waste. | Can be cleaner, especially when Bt acts as a leaving group. | [13] |
Mechanistic Causality: Why the Benzotriazole Moiety Excels
The superior performance of benzotriazole-based reagents is not serendipitous; it is a direct result of their electronic properties. The benzotriazole group functions as a "synthetic auxiliary"—a temporary functional group that facilitates a difficult transformation and is then removed.
In pyrazole synthesis, the benzotriazole group pre-organizes the molecule for a regiochemically controlled cyclization. Its subsequent elimination is thermodynamically favorable due to the formation of the stable, aromatic benzotriazolide anion, which acts as the driving force for the final step. This avoids the statistical product distributions that plague simpler condensation reactions.
Field-Validated Experimental Protocols
The following protocols are presented to be self-validating, providing clear steps and expected outcomes based on established literature.
Protocol 1: Synthesis of this compound (Bt-AcH)
This protocol details the synthesis of the title compound from 1H-Benzotriazole.[14]
-
Step 1: Synthesis of Benzotriazole Acetic Acid.
-
In a 250 mL round-bottom flask, combine 1H-Benzotriazole (0.1 mol), chloroacetic acid (0.1 mol), and sodium hydroxide (0.2 mol) in 100 mL of water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 3 hours with continuous stirring.
-
Causality: The sodium hydroxide deprotonates the benzotriazole and chloroacetic acid, facilitating the nucleophilic substitution where the benzotriazole anion displaces the chloride.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid (HCl) until a white precipitate forms and the pH is acidic.
-
Collect the white solid (benzotriazole acetic acid) by vacuum filtration, wash with cold water, and dry.
-
-
Step 2: Esterification and Hydrazinolysis.
-
Suspend the dried benzotriazole acetic acid (0.05 mol) in 100 mL of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (approx. 1 mL).
-
Reflux the mixture for 4-6 hours to form the ethyl ester. Monitor reaction completion by TLC.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
To the resulting crude ester, add hydrazine hydrate (0.1 mol, 2 molar equivalents) and 50 mL of ethanol.
-
Reflux the mixture for 5-8 hours. A white solid should precipitate upon cooling.
-
Causality: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the stable hydrazide.
-
Collect the white, needle-like crystals of this compound by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol if necessary.[14]
-
Protocol 2: Synthesis of an Acylhydrazone from Bt-AcH
This protocol describes the initial step for many heterocyclic syntheses, such as 1,3,4-oxadiazoles.[12]
-
Step 1: Condensation Reaction.
-
Dissolve this compound (1 mmol, 191.2 mg) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add the desired aldehyde (e.g., 2-chlorobenzaldehyde, 1 mmol, 140.6 mg) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Heat the mixture to reflux (approx. 78-80 °C) and maintain for 5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Step 2: Isolation of Product.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The resulting acylhydrazone can be used in subsequent cyclization steps.[12]
-
Conclusion and Strategic Recommendations
The evidence clearly indicates that this compound is not merely another hydrazide; it is a sophisticated synthetic tool. Its primary advantage lies in the dual functionality of the benzotriazole moiety, which acts as both an activator and a superb leaving group.
Choose this compound or its derivatives when:
-
Regiocontrol is critical: For syntheses involving unsymmetrical precursors where isomeric mixtures are a concern (e.g., substituted pyrazoles), the directing effect of the benzotriazole group is invaluable.
-
Mild reaction conditions are required: The high reactivity imparted by the benzotriazole moiety can often enable transformations under milder conditions than those required for less activated hydrazides.
-
A multi-step, one-pot strategy is desired: The ability of the benzotriazole group to be cleanly eliminated after facilitating a cyclization makes it ideal for elegant, efficient synthetic sequences.
In contrast, conventional hydrazides (Isoniazid, Benzhydrazide, etc.) remain the reagents of choice for:
-
Simple, symmetrical cyclizations: When regioselectivity is not a concern, the lower cost and simpler structure of conventional hydrazides are advantageous.
-
When the hydrazide's parent aryl/alkyl group is a required feature of the final molecule: For example, in the synthesis of many isoniazid-based antitubercular agents, the pyridine ring is essential for biological activity.[10]
Ultimately, the choice of hydrazide should be a strategic one, based on a clear understanding of the reaction mechanism and the desired final product. By leveraging the unique properties of the benzotriazole group, researchers can unlock more efficient, selective, and elegant pathways to complex heterocyclic targets.
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Shi, H., et al. (2010). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
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Katritzky, A. R., et al. (2007). Regiospecific preparation of 1,4,5-trisubstituted pyrazoles from 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-aryl)-2-propenals. ARKIVOC, 2007(i), 9-21. [Link]
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Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329. [Link]
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Rajput, R. R., et al. (2025). Synthesis and characterization of benzotriazole-functionalized 1,3,5-triazine-based luminescent high-performance polymers and their antibacterial efficacy. ResearchGate. [Link]
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Kumar, A., et al. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Chemical Methodologies, 9(1), 1-21. [Link]
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Husain, A., et al. (2009). Synthesis of some 1, 3, 4-oxadiazole derivatives as potential biological agents. International Journal of Chemical Sciences, 7(4), 2508-2514. [Link]
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Al-Ghorbani, M., et al. (2022). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules, 27(13), 4235. [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Characterization of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
Introduction
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a pivotal precursor in synthetic chemistry, serving as a foundational scaffold for a diverse range of derivatives with significant pharmacological potential, including antimicrobial and antiviral agents.[1][2][3][4] The integrity of this starting material is paramount, as impurities or structural ambiguities can propagate through multi-step syntheses, compromising the yield, purity, and biological activity of the final compounds. Therefore, a robust, multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for reliable research and development.
This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights into generating a self-validating data package for this specific molecule. We will cover spectroscopic techniques for structural elucidation, chromatographic methods for purity assessment, and definitive structural analysis, providing the detailed protocols necessary for immediate application.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity and structural integrity of the synthesized molecule. They provide a fingerprint of the compound based on its interaction with electromagnetic radiation. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By measuring the absorption of radiofrequency energy by nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Causality: For a molecule like this compound, ¹H NMR is the first line of analysis. It allows us to "count" the number of different types of protons and observe their electronic environment and proximity to other protons. The key diagnostic signals we expect to see are the aromatic protons of the benzotriazole ring, the isolated methylene (-CH₂) protons, and the labile amine (-NH and -NH₂) protons. ¹³C NMR complements this by providing a count of unique carbon atoms, confirming the overall carbon skeleton.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and its residual proton signal does not interfere with key analyte signals.[5] Furthermore, it allows for the observation of exchangeable N-H protons, which might be lost in other solvents like D₂O.
-
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE 300).[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Pulse angle = 30-45°, acquisition time = 2-4 seconds, relaxation delay = 1-2 seconds, number of scans = 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Pulse angle = 30°, acquisition time = 1-2 seconds, relaxation delay = 2-5 seconds, number of scans = 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO signal at δ 39.52 ppm.
The experimental data should align with the values reported in the literature for unambiguous identification.
Table 1: Comparative ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ [5] | Expected ¹³C Chemical Shift (δ, ppm) [6][7] | Rationale for Chemical Shift |
| Benzene Ring Protons | 7.38 - 8.06 (multiplet, 4H) | 110-146 | Protons on an aromatic ring are deshielded by the ring current, resulting in downfield shifts. The four non-equivalent protons give rise to a complex multiplet. |
| Methylene (-CH₂-) | 5.40 (singlet, 2H) | ~50 | The methylene group is adjacent to the electron-withdrawing benzotriazole ring and the carbonyl group, causing a downfield shift. It appears as a singlet as there are no adjacent protons. |
| Amide (-NH-) | 9.64 (singlet, 1H) | N/A | The amide proton is deshielded and often broadened due to quadrupole effects from the adjacent nitrogen. Its chemical shift is concentration and temperature-dependent. |
| Hydrazine (-NH₂-) | 4.40 (singlet, 2H) | N/A | These protons are relatively shielded compared to the amide proton. The signal can be broad and is exchangeable with D₂O. |
| Carbonyl (C=O) | N/A | ~165 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a significant downfield shift. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the presence of specific bonds and functional groups within the molecule.
Expertise & Causality: This technique serves as a rapid and cost-effective method to confirm the successful synthesis of the target compound. For this compound, we are looking for the appearance of key functional groups: the N-H stretches from the amide and hydrazide moieties, the C=O stretch from the amide, and the characteristic absorptions of the aromatic ring. The absence of signals from starting materials (e.g., a broad O-H stretch from a carboxylic acid precursor) is equally important.
-
Sample Preparation: Prepare a solid sample using the KBr (potassium bromide) pellet method.
-
Mix ~1 mg of the dried sample with ~100 mg of dry, spectroscopic grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Scientist's Note: The KBr matrix is transparent to IR radiation in the typical analysis range and provides a uniform medium for the sample, minimizing scattering effects.[5]
-
-
Instrumentation: Use a standard FTIR spectrometer (e.g., Bio-Rad FTS135).[5]
-
Data Acquisition:
-
Collect a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically scan the range from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Table 2: Comparative FTIR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹)[1][5] | Rationale for Absorption |
| N-H Stretching (Amide & Hydrazine) | 3331 - 3117 | The N-H bonds in the amide and hydrazine groups exhibit strong stretching vibrations in this region. The presence of multiple peaks or a broad peak is common due to hydrogen bonding. |
| C-H Stretching (Aromatic) | ~3063 | The C-H bonds on the benzene ring have characteristic stretching frequencies slightly above 3000 cm⁻¹. |
| C=O Stretching (Amide I band) | 1681 - 1658 | This is a very strong and sharp absorption characteristic of the carbonyl group in a secondary amide. Its position is sensitive to the molecular environment. |
| C=C Stretching (Benzene Ring) | 1607, 1496, 1457 | The benzene ring has several characteristic in-plane skeletal stretching vibrations that confirm its presence. |
| C-N Stretching | ~1228 | The stretching vibration of the carbon-nitrogen single bond. |
The following diagram illustrates the typical workflow for spectroscopic characterization.
Caption: Workflow for NMR and FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula definitively.
Expertise & Causality: While NMR and FTIR confirm the connectivity and functional groups, MS confirms the total mass. For this compound (C₈H₉N₅O), the expected monoisotopic mass is 191.0807 g/mol . Observing a molecular ion peak [M+H]⁺ at m/z 192.0880 in positive-ion electrospray ionization (ESI) mode would provide strong evidence for the compound's identity. Tandem MS (MS/MS) can further be used to fragment the molecule and analyze its constituent parts, adding another layer of structural confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Scientist's Note: Formic acid is added to promote protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is typically more stable and abundant in ESI positive mode.
-
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer, preferably a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[8]
-
LC Method (for sample introduction):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Primary Confirmation: The primary goal is to find the protonated molecular ion [M+H]⁺.
-
Calculated Exact Mass for [C₈H₉N₅O + H]⁺: 192.0880
-
Acceptance Criterion: The measured m/z should be within 5 ppm of the calculated mass.
-
-
Structural Confirmation (MS/MS): Fragmentation of the m/z 192.0880 precursor ion would be expected to yield characteristic product ions corresponding to logical losses (e.g., loss of the acetohydrazide side chain) that further validate the proposed structure.
Chromatographic Methods for Purity and Quantification
While spectroscopy confirms identity, chromatography is the benchmark for assessing purity. It separates the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV-Vis detector is commonly used to detect the analytes as they elute from the column, generating a chromatogram where peak area is proportional to concentration.
Expertise & Causality: For a polar, aromatic compound like this compound, reversed-phase HPLC is the method of choice. A nonpolar C18 stationary phase is used with a polar mobile phase. By running a gradient, we can effectively separate the main compound from both more polar and less polar impurities. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Shimadzu Prominence-i).[9]
-
HPLC Method:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 275 nm (based on UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Caption: Workflow for HPLC purity analysis.
Definitive Structure Determination: X-ray Crystallography
Principle: X-ray crystallography is an atomic-level technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passed through the crystal.
Expertise & Causality: This is the "gold standard" for structural determination, providing unequivocal proof of a molecule's constitution and stereochemistry. While not a routine analytical technique due to the requirement for high-quality single crystals, it provides the ultimate validation. Several studies have successfully determined the crystal structure of this compound and its derivatives.[10][11][12] The data obtained, including bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), serves as an absolute reference against which all other analytical data can be benchmarked.[10][13]
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent, such as tetrahydrofuran or ethanol.[10][11]
-
Data Collection: Mount the crystal on a diffractometer (e.g., Bruker APEXII CCD) and collect diffraction data at a controlled temperature.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXTL).[10]
Comparative Guide: Choosing the Right Method
The selection of an analytical method is driven by the specific question being asked. The following table compares the primary techniques discussed.
Table 3: Comparison of Validated Analytical Methods
| Method | Primary Information | Sample Amount | Destructive? | Speed | Expertise Level |
| ¹H / ¹³C NMR | Atomic connectivity, structural framework | 5-10 mg | No | Moderate (15 min - 2 hrs) | High |
| FTIR | Presence of functional groups | ~1 mg | No | Fast (<5 min) | Low |
| LC-HRMS | Molecular formula, purity | <1 mg | Yes | Moderate (~20 min) | High |
| HPLC-UV | Purity, quantification | <1 mg | Yes | Moderate (~30 min) | Medium |
| X-ray Crystallography | Absolute 3D structure | Single crystal | No | Slow (Days) | Very High |
| Elemental Analysis | Elemental composition (%C, H, N) | 1-2 mg | Yes | Slow (Hours) | Medium |
Conclusion
A comprehensive and trustworthy characterization of this compound relies not on a single technique, but on the synergistic use of orthogonal methods. The recommended self-validating workflow is as follows:
-
Initial Confirmation: Use FTIR as a rapid screen to confirm the presence of key functional groups (C=O, N-H) and the disappearance of starting material signals.
-
Identity and Structure: Employ ¹H NMR and ¹³C NMR to confirm the detailed chemical structure and atomic connectivity. This should be corroborated with High-Resolution Mass Spectrometry to validate the elemental formula.
-
Purity Assessment: Utilize a validated HPLC method to determine the purity of the batch, separating it from any potential by-products or unreacted starting materials.
For absolute proof of structure, particularly for a reference standard or when publishing novel derivatives, X-ray Crystallography provides the definitive and unambiguous answer. By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and quality of their material, building a solid and reliable foundation for subsequent drug discovery and development efforts.
References
-
Ji, N.-N., & Shi, Z.-Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1538. [Link]
-
Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis and Synthesis of 2-(1H- benzotriazol-1-yl) N- Substituted Acetohydrazide that Bind to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Journal of Chemical and Pharmaceutical Research, 15(2), 01-12. [Link]
-
Kumar, A., et al. (2014). Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850. [Link]
-
Fu, Z., et al. (2013). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 5(12), 608-611. [Link]
-
He, G.-F., & Shi, Z.-Q. (2011). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o48. [Link]
-
Patel, N. B., & Mistry, H. J. (2011). SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACETOHYDRAZIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Drug Development and Research, 3(4), 235-242. [Link]
-
Bashir, L. I., et al. (2021). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted Phenyl) Acetamide. Egyptian Journal of Chemistry, 64(10), 5525-5531. [Link]
-
Reddy, B. V. S., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds as tetrahydropyranyl ethers/acetals/thioacetals. RSC Advances, 6(89), 86523-86528. [Link]
-
Ji, N.-N., & Shi, Z.-Q. (2008). 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-cyclopentylideneacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o655. [Link]
-
Mali, D. R., & Amrutkar, S. V. (2023). Virtual Screening, ADMET Analysis, and Synthesis of 2-(1H-benzotriazol- 1-yl) N- substituted Acetohydrazide that Binds to the Glycoprotein B of Herpes Simplex Virus-I (HSV-I). Anti-Infective Agents, 21(5), 82-91. [Link]
-
Ji, N.-N., & Shi, Z.-Q. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. PubMed, National Center for Biotechnology Information. [Link]
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Shimadzu Corporation. (n.d.). Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Application News No. L459. [Link]
-
Calza, P., et al. (2018). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 8(12), 653. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Hazard Profile and Chemical Characteristics: Understanding the "Why"
Proper disposal procedures are not arbitrary; they are dictated by the inherent chemical properties and associated hazards of a substance. A structural analysis of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide reveals two key moieties that govern its hazard profile: the benzotriazole ring and the acetohydrazide functional group .
-
The Benzotriazole Moiety: Benzotriazole is a stable heterocyclic compound known for its use as a corrosion inhibitor.[1][2] While the parent molecule is stable, it and its derivatives are recognized as environmental concerns due to their water solubility and resistance to degradation, leading to their classification as persistent pollutants that are toxic to aquatic life.[2][3][4] Safety data for benzotriazole indicates it is harmful if swallowed and causes serious eye irritation.[3][4][5]
-
The Acetohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA) due to their significant health risks.[6] They are known to be highly toxic and are reasonably anticipated to be human carcinogens.[7][8] This moiety is the primary driver for classifying this compound as a hazardous material requiring specialized disposal.
The combined properties of these two moieties necessitate that this compound be handled and disposed of as regulated, hazardous chemical waste.
| Property | Information |
| Chemical Name | This compound[9] |
| Molecular Formula | C₈H₉N₅O[9] |
| Molar Mass | 191.20 g/mol [10] |
| Physical State | Solid[10] |
| Primary Hazards | (Extrapolated from parent moieties) Harmful if swallowed[4], Causes serious eye irritation[4], Potential carcinogen (from hydrazide moiety)[7][8], Toxic to aquatic life with long-lasting effects[3][4][5]. |
The Core Directive: Principles of Compliant Disposal
All chemical waste management must adhere to the regulations set forth by federal, state, and local authorities, such as the EPA's Resource Conservation and Recovery Act (RCRA). The fundamental principle is that all laboratory-generated chemical waste is considered hazardous until proven otherwise. This guide provides best practices, but it is imperative that you consult and follow the specific procedures established by your institution's Environmental Health and Safety (EHS) department.[11]
The guiding principles for the disposal of this compound are:
-
Identify and Characterize: Understand the hazards associated with the chemical.
-
Segregate: Do not mix incompatible waste streams.
-
Contain: Use appropriate, sealed, and clearly labeled containers.
-
Store: Accumulate waste in designated and controlled areas.
-
Dispose: Arrange for pickup and disposal through your certified institutional channels.[12][13][14]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely managing waste containing this compound from the point of generation to its final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solutions, or waste), ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves for integrity before use.
-
Body Protection: A standard lab coat.
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[11][12] this compound waste must be collected in a dedicated container and not mixed with other waste streams unless deemed compatible by EHS guidelines.
-
Waste Type: This compound is a solid, organic, nitrogen-containing chemical.
-
Container: Use a robust, leak-proof container with a tight-fitting screw cap that is compatible with the chemical.[13][15] High-density polyethylene (HDPE) or glass containers are appropriate. The original manufacturer's container, if empty, can be a suitable choice.[15]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or bases.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to control any potential leaks or spills.[15]
Step 3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[14] As soon as the first drop of waste is added, the container must be labeled.
Your hazardous waste label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[13]
-
Hazard Identification: Clearly list the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Generator Information: Your name, lab, and contact information.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the only approved locations for storing hazardous waste before pickup.[13][14]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[14]
-
Container Status: The waste container must be kept closed at all times except when adding waste.[13]
-
Inspection: The SAA and its containers must be inspected weekly for leaks and proper labeling.[14]
Step 5: Arranging for Pickup
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[11][16]
-
Contact EHS: Once the waste container is nearly full (e.g., 90%), contact your institution's EHS department to schedule a waste pickup.[13]
-
Follow Institutional Procedures: Use the online waste pickup request forms or other systems provided by your EHS office.[11][15]
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A Comprehensive Guide to the Safe Handling of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document is structured to provide a deep, logical understanding of the required protocols, moving beyond a simple checklist to explain the causality behind each recommendation.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazard Considerations:
-
Harmful if Swallowed or Inhaled: Similar to 1,2,3-Benzotriazole, there is a high probability that this compound is harmful if ingested or if its dust is inhaled.[1][2][3]
-
Serious Eye Irritant: Direct contact with the eyes is likely to cause serious irritation.[1][3][4][5][6]
-
Potential for Skin Irritation: Although not always classified as a primary skin irritant, prolonged or repeated contact may cause skin irritation.
-
Aquatic Toxicity: Many benzotriazole derivatives are harmful to aquatic life with long-lasting effects.[5][6]
A thorough risk assessment is the foundation of a safe experimental workflow. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate workplace hazards, which includes a comprehensive understanding of the chemicals being used.[7][8]
Engineering and Administrative Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure. The National Institute for Occupational Safety and Health (NIOSH) emphasizes a hierarchy of controls, prioritizing the elimination or substitution of hazards whenever possible.[9]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood.[10] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][4]
Administrative Controls:
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical. This SOP should be readily accessible to all laboratory personnel.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing any work.[7][8] Training should be documented and refreshed periodically.
-
Good Housekeeping: Maintain a clean and organized workspace.[11] Avoid the accumulation of dust.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against residual hazards.[12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[10][13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][13][14] | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][3][4][5][6] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[10][14] Always inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat that is fully buttoned is required.[10][14] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. | Prevents inhalation of harmful dust. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound.
Preparation:
-
Review the SDS: Although a specific SDS is unavailable, review the SDS for 1,2,3-Benzotriazole to be familiar with the potential hazards.[1][3][4][5]
-
Gather all necessary materials: This includes the chemical, solvents, glassware, and waste containers.
-
Don appropriate PPE: As outlined in the table above.
-
Ensure the fume hood is operational: Check the airflow monitor.
Handling:
-
Work within the fume hood: Keep the sash at the lowest practical height.
-
Dispense with care: Use a spatula or other appropriate tool to weigh and transfer the solid compound. Avoid creating dust.
-
Keep containers closed: When not in use, ensure the primary container is tightly sealed.
-
Clean up spills immediately: Follow the spill cleanup procedure outlined below.
Post-Handling:
-
Decontaminate: Wipe down the work area in the fume hood with an appropriate solvent.
-
Dispose of waste: Place all contaminated materials in a designated hazardous waste container.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly: Use soap and water after removing gloves.[4]
Emergency Procedures: Be Prepared
Spill Cleanup:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert others: Inform your supervisor and colleagues.
-
Don appropriate PPE: Including respiratory protection if necessary.
-
Contain the spill: Use an absorbent material to contain the spill.
-
Clean up: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with an appropriate solvent.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][6]
Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
